molecular formula C8H6Cl4 B1346832 1,4-Bis(dichloromethyl)benzene CAS No. 7398-82-5

1,4-Bis(dichloromethyl)benzene

Cat. No.: B1346832
CAS No.: 7398-82-5
M. Wt: 243.9 g/mol
InChI Key: VOWDXSFJQOEFSH-UHFFFAOYSA-N
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Description

1,4-Bis(dichloromethyl)benzene is a useful research compound. Its molecular formula is C8H6Cl4 and its molecular weight is 243.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-bis(dichloromethyl)benzene
Source PubChem
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InChI

InChI=1S/C8H6Cl4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWDXSFJQOEFSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(Cl)Cl)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871190
Record name 1,4-Bis(dichloromethyl)benzene
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Molecular Weight

243.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7398-82-5
Record name 1,4-Bis(dichloromethyl)benzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha,alpha,alpha',alpha'-Tetrachloro-p-xylene
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007398825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name α,α,α',α'-tetrachloro-p-xylene
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,4-Bis(dichloromethyl)benzene from p-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,4-bis(dichloromethyl)benzene from p-xylene, a critical process for generating intermediates in various chemical and pharmaceutical applications. The document details the underlying reaction mechanism, experimental protocols, and quantitative data to support research and development efforts.

Introduction

This compound is a valuable chemical intermediate, primarily utilized in the synthesis of terephthalaldehyde and other fine chemicals. The most common and industrially viable method for its preparation is the free-radical chlorination of the methyl groups of p-xylene. This process typically involves the use of chlorine gas initiated by ultraviolet (UV) light, leading to the substitution of hydrogen atoms on the side chains rather than the aromatic ring. Careful control of reaction parameters is crucial to maximize the yield of the desired dichlorinated product and minimize the formation of mono-, tri-, and other polychlorinated byproducts.

Reaction Mechanism: Free-Radical Chain Reaction

The synthesis of this compound from p-xylene proceeds via a free-radical chain reaction mechanism. This process is characterized by three key stages: initiation, propagation, and termination.

  • Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•) upon exposure to UV light or heat.

  • Propagation: The highly reactive chlorine radical abstracts a hydrogen atom from one of the methyl groups of p-xylene, forming a benzyl radical and hydrogen chloride (HCl). This benzyl radical then reacts with another chlorine molecule to yield 1-(chloromethyl)-4-methylbenzene and a new chlorine radical, which continues the chain reaction. This process is repeated to form the dichlorinated product, this compound.

  • Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product. This can occur through the combination of two chlorine radicals, a chlorine radical and a benzyl radical, or two benzyl radicals.

The following diagram illustrates the free-radical chain reaction pathway for the synthesis of this compound from p-xylene.

Free_Radical_Chlorination cluster_initiation Initiation cluster_propagation1 First Chlorination cluster_propagation2 Second Chlorination cluster_termination Termination Cl2 Cl₂ Cl_rad 2 Cl• Cl2->Cl_rad UV Light (hν) p_xylene p-Xylene benzyl_rad1 4-Methylbenzyl Radical p_xylene->benzyl_rad1 + Cl• HCl1 HCl mono_chloro 1-(Chloromethyl)- 4-methylbenzene benzyl_rad1->mono_chloro + Cl₂ mono_chloro_p2 1-(Chloromethyl)- 4-methylbenzene benzyl_rad2 4-(Chloromethyl)benzyl Radical mono_chloro_p2->benzyl_rad2 + Cl• HCl2 HCl di_chloro 1,4-Bis(chloromethyl)benzene benzyl_rad2->di_chloro + Cl₂ Cl_rad2 2 Cl• Cl2_term Cl₂ Cl_rad2->Cl2_term benzyl_rad3 Benzyl Radical + Cl• mono_chloro_term Chlorinated Xylene benzyl_rad3->mono_chloro_term benzyl_rad4 2 Benzyl Radicals dimer Dimer benzyl_rad4->dimer

Caption: Free-radical chain mechanism for the synthesis of this compound.

Quantitative Data

The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes quantitative data from various synthetic approaches.

Catalyst/InitiatorTemperature (°C)Reaction Time (h)Molar Ratio (p-xylene:Cl₂)Purity (%)Yield (%)Reference
LED Light / Ionic Liquid110-1203-101:1.3-2.0>99High[1]
UV LightNot specifiedNot specifiedNot specifiedNot specifiedNot specified[2]
No Catalyst (Sunlight)Low TemperatureNot specifiedNot specifiedSelectivity dependent on temp.Not specified[2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound.

Synthesis via Photochemical Chlorination

This protocol describes a general laboratory-scale synthesis of this compound from p-xylene using photochemical initiation.

Materials:

  • p-Xylene

  • Chlorine gas

  • Inert solvent (e.g., carbon tetrachloride - Caution: Toxic ) or solvent-free

  • Nitrogen gas

  • UV lamp (e.g., mercury vapor lamp)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Gas inlet tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Gas trap (e.g., containing sodium hydroxide solution to neutralize excess chlorine and HCl)

Procedure:

  • Set up the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is dry.

  • Charge the three-necked flask with p-xylene. If using a solvent, add it at this stage.

  • Begin stirring the solution and purge the system with nitrogen gas to remove any oxygen.

  • Position the UV lamp in close proximity to the reaction flask.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120°C). Temperature control is crucial to minimize ring chlorination.[2]

  • Once the desired temperature is reached, turn on the UV lamp and begin bubbling chlorine gas through the solution via the gas inlet tube. The rate of chlorine addition should be controlled to maintain a steady reaction.

  • The reaction progress can be monitored by periodically taking samples and analyzing them by gas chromatography (GC) to determine the relative amounts of starting material, monochlorinated, dichlorinated, and other polychlorinated products.

  • Continue the reaction until the desired conversion to this compound is achieved.

  • Once the reaction is complete, turn off the chlorine gas flow and the UV lamp.

  • Purge the system with nitrogen gas to remove any residual chlorine and HCl.

  • Allow the reaction mixture to cool to room temperature. The crude product, which is a solid at room temperature, may precipitate out.

The following diagram illustrates the general experimental workflow for the synthesis.

Experimental_Workflow start Start setup Assemble Reaction Apparatus start->setup charge Charge Flask with p-Xylene setup->charge purge_n2 Purge with Nitrogen charge->purge_n2 heat Heat to Reaction Temperature purge_n2->heat initiate Turn on UV Lamp and Start Cl₂ Flow heat->initiate monitor Monitor Reaction by GC initiate->monitor monitor->initiate Continue Reaction stop Stop Reaction and Purge with N₂ monitor->stop Desired Conversion Reached cool Cool to Room Temperature stop->cool purify Purify Crude Product cool->purify end End purify->end

Caption: Experimental workflow for the synthesis of this compound.

Purification

The crude this compound can be purified by recrystallization or vacuum distillation.[1]

Recrystallization Protocol:

  • Transfer the crude product to a suitable flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol, hexane, or a mixture) and heat the mixture with stirring until the solid completely dissolves.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Perform a hot filtration to remove any insoluble impurities and activated charcoal.

  • Allow the filtrate to cool slowly to room temperature. Crystals of this compound should form.

  • To maximize crystal formation, the flask can be placed in an ice bath.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the purified crystals in a desiccator or a vacuum oven.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

  • Melting Point: Pure this compound has a melting point in the range of 98-101°C.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the aromatic protons and a singlet for the benzylic protons of the dichloromethyl groups.

    • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons and the carbon of the dichloromethyl groups.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the aromatic ring and the C-Cl stretching of the dichloromethyl groups.

Conclusion

The synthesis of this compound from p-xylene via photochemical chlorination is a well-established and efficient method. By carefully controlling the reaction conditions, particularly temperature and the stoichiometry of the reactants, high yields and purity of the desired product can be achieved. This guide provides the necessary technical details for researchers and professionals to successfully synthesize and characterize this important chemical intermediate for its various applications in organic synthesis and drug development.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1,4-bis(dichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-bis(dichloromethyl)benzene, also known as α,α,α',α'-tetrachloro-p-xylene, is a chlorinated aromatic hydrocarbon with the chemical formula C₈H₆Cl₄.[1] It serves as a key intermediate in the synthesis of a variety of more complex organic compounds, finding applications in the production of specialty chemicals and high-performance polymers.[1][2] The presence of two dichloromethyl groups on the benzene ring in a para-configuration imparts a unique reactivity to the molecule, making it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties and reactivity, with a focus on data relevant to research and development.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.

PropertyValueReference
Molecular Formula C₈H₆Cl₄[3]
Molecular Weight 243.95 g/mol [3]
CAS Number 7398-82-5[3]
Appearance Colorless to pale yellow solid[1]
Melting Point 9.5 °C[3]
Boiling Point 302.9 ± 37.0 °C at 760 mmHg[3]
Density 1.4 ± 0.1 g/cm³[3]
Solubility Poorly soluble in water. Soluble in nonpolar organic solvents such as acetone and benzene.[4]
XLogP3 4.1[3]

Reactivity and Key Reactions

The reactivity of this compound is primarily centered around the two dichloromethyl groups. These groups are susceptible to a variety of transformations, including hydrolysis, oxidation, and nucleophilic substitution. The benzene ring itself can also undergo further electrophilic substitution, although the existing substituents influence its reactivity.

Reactivity of this compound cluster_reactions Key Reactions This compound This compound Terephthalaldehyde Terephthalaldehyde This compound->Terephthalaldehyde Hydrolysis Terephthalic acid Terephthalic acid This compound->Terephthalic acid Oxidation Substituted diamine Substituted diamine This compound->Substituted diamine Nucleophilic Substitution (e.g., with R-NH2) 1,4-bis(chlorodifluoromethyl)benzene 1,4-bis(chlorodifluoromethyl)benzene This compound->1,4-bis(chlorodifluoromethyl)benzene Fluorination

Caption: Major reactive pathways of this compound.

Hydrolysis to Terephthalaldehyde

One of the most significant reactions of this compound is its hydrolysis to form terephthalaldehyde, an important precursor in the synthesis of various organic compounds, including dyes and polymers.[5] This reaction typically proceeds by replacing the chlorine atoms with hydroxyl groups, which then tautomerize to the more stable aldehyde form.

Experimental Protocol (General Procedure):

  • Reaction Setup: A mixture of this compound and water is heated. The reaction can be catalyzed by the presence of an acid or a base.

  • Reaction Conditions: The temperature is typically elevated to facilitate the hydrolysis. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, the mixture is cooled. The crude terephthalaldehyde can be isolated by filtration.

  • Purification: The crude product is then purified, often through recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield pure terephthalaldehyde.[5]

It is important to note that the hydrolysis of the related compound, α,α,α',α'-tetrabromo-p-xylene, to terephthalaldehyde has been described using concentrated sulfuric acid.[6] A similar acid-catalyzed approach could be applicable to this compound.

Oxidation to Terephthalic Acid

This compound can be oxidized to terephthalic acid, a major commodity chemical used in the production of polyethylene terephthalate (PET).[7] This oxidation can be achieved using various oxidizing agents.

Experimental Protocol (Conceptual):

Detailed experimental procedures for the direct oxidation of this compound to terephthalic acid are not commonly reported. However, a plausible route would involve strong oxidizing agents capable of converting the dichloromethyl groups to carboxylic acids. The general steps would be:

  • Reaction: this compound is treated with a strong oxidizing agent, such as potassium permanganate (KMnO₄) or nitric acid, under heating.

  • Work-up: The reaction mixture is worked up to isolate the crude terephthalic acid. This may involve acidification to precipitate the dicarboxylic acid.

  • Purification: The crude terephthalic acid is then purified by recrystallization.

It is worth noting that the industrial production of terephthalic acid primarily involves the oxidation of p-xylene.[7]

Nucleophilic Substitution

The chlorine atoms in the dichloromethyl groups are susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functional groups. For example, reaction with amines can lead to the formation of diamine derivatives.

Experimental Protocol (General for Amines):

A general procedure for the reaction with a primary amine would be as follows:

  • Dissolution: Dissolve this compound in a suitable aprotic solvent, such as acetonitrile or dimethylformamide (DMF).

  • Addition of Reagents: Add the primary amine (at least 4 equivalents to react with all chlorine atoms and neutralize the HCl formed) and a base (e.g., sodium carbonate or triethylamine) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: After completion, cool the mixture, filter off any inorganic salts, and remove the solvent under reduced pressure. The residue can then be purified by column chromatography or recrystallization.

It is important to be aware that the reaction of amines with alkyl halides can be difficult to control, potentially leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts.[8] Careful control of stoichiometry and reaction conditions is crucial to achieve the desired product.

Fluorination

The chlorine atoms can be exchanged for fluorine atoms through a halogen exchange reaction. For instance, treatment with hydrogen fluoride can yield 1,4-bis(chlorodifluoromethyl)benzene.[1]

Synthesis

The primary industrial method for synthesizing this compound is through the exhaustive chlorination of p-xylene.[1] This reaction typically proceeds via a free-radical mechanism, often initiated by UV light. The reaction must be carefully controlled to achieve the desired degree of chlorination and minimize the formation of byproducts with fewer or more chlorine atoms.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions. It is harmful if swallowed.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its two dichloromethyl groups provide handles for a variety of chemical transformations, most notably hydrolysis to terephthalaldehyde and oxidation to terephthalic acid. The ability to undergo nucleophilic substitution further expands its synthetic utility. A thorough understanding of its chemical properties and reactivity is essential for its effective and safe use in research and development settings.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,4-Bis(dichloromethyl)benzene (CAS 7398-82-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,4-Bis(dichloromethyl)benzene (CAS number 7398-82-5). The information is presented in a structured format to facilitate easy access and comparison, with detailed experimental methodologies and visualizations of key chemical processes.

Core Physical and Chemical Properties

This compound is a chlorinated aromatic hydrocarbon.[1] At room temperature, it exists as a colorless to pale yellow solid.[1] It is a symmetrical molecule with two dichloromethyl groups situated at the para positions of a benzene ring.[1]

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and industrial settings.

PropertyValueUnit
Molecular FormulaC8H6Cl4
Molecular Weight243.95 g/mol
Melting Point9.5°C
Boiling Point302.9 ± 37.0 at 760 mmHg°C
Density1.4 ± 0.1g/cm³
Flash Point140.4 ± 23.9°C
Refractive Index1.570
Water SolubilityLog10(S) = -4.76mol/L
Octanol/Water Partition CoefficientLog(P) = 4.639
Chemical Identity
IdentifierValue
CAS Number7398-82-5
IUPAC NameThis compound
Synonymsα,α,α',α'-Tetrachloro-p-xylene, p-Xylene, α,α,α′,α′-tetrachloro-
InChIInChI=1S/C8H6Cl4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4,7-8H
InChIKeyVOWDXSFJQOEFSH-UHFFFAOYSA-N
Canonical SMILESC1=CC(=CC=C1C(Cl)Cl)C(Cl)Cl

Experimental Protocols

The determination of the physical and chemical properties of chemical substances is guided by standardized international protocols to ensure consistency and comparability of data. The following sections outline the general methodologies for determining the key properties of this compound, based on the OECD Guidelines for the Testing of Chemicals.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method as described in OECD Test Guideline 102 .

Methodology:

  • A small, finely powdered sample of this compound is introduced into a glass capillary tube, which is then sealed at one end.

  • The capillary tube is placed in a heated bath or a metal block of a melting point apparatus.

  • The temperature is raised at a slow, controlled rate.

  • The temperatures at which the substance begins to melt and at which it is completely molten are recorded to define the melting range. For a pure substance, this range is typically narrow.

Determination of Boiling Point

The boiling point is determined according to OECD Test Guideline 103 .

Methodology:

  • The ebulliometric method is commonly employed, where the boiling temperature is measured at a given pressure.

  • A sample of this compound is heated, and the temperature of the vapor in equilibrium with the boiling liquid is measured.

  • The measured boiling point is corrected to standard atmospheric pressure (101.325 kPa).

Determination of Density

The density of this compound can be determined using a pycnometer or a hydrometer, following the principles of OECD Test Guideline 109 .

Methodology (Pycnometer Method):

  • The weight of a clean, dry pycnometer is determined.

  • The pycnometer is filled with the sample, and its weight is measured again.

  • The pycnometer is then filled with a liquid of known density (e.g., water), and its weight is determined.

  • From these weights and the known density of the reference liquid, the density of the sample is calculated.

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the free-radical chlorination of p-xylene.[2]

Reaction Scheme: C₆H₄(CH₃)₂ + 4Cl₂ --(UV light)--> C₆H₄(CHCl₂)₂ + 4HCl

Experimental Procedure:

  • p-Xylene is charged into a reaction vessel equipped with a stirrer, a gas inlet, a condenser, and a light source (e.g., a UV lamp).[2]

  • Chlorine gas is bubbled through the p-xylene at a controlled rate.[2]

  • The reaction is initiated and maintained by irradiation with UV light.[3]

  • The reaction temperature is controlled, as the reaction is exothermic.

  • The reaction progress is monitored by techniques such as gas chromatography (GC) to determine the extent of chlorination.

  • Upon completion, the reaction mixture is cooled, and the crude product is purified, typically by crystallization or distillation, to isolate this compound.[2]

Chemical Reactions of this compound

The dichloromethyl groups in this compound are reactive sites for various chemical transformations, notably nucleophilic substitution and conversion to other functional groups.

The chlorine atoms on the benzylic carbons are susceptible to displacement by nucleophiles.

General Reaction: C₆H₄(CHCl₂)₂ + 4Nu⁻ --> C₆H₄(CHNu₂)₂ + 4Cl⁻ (where Nu⁻ is a nucleophile, e.g., OR⁻, CN⁻)

Example Protocol: Reaction with an Alkoxide

  • This compound is dissolved in a suitable aprotic solvent (e.g., THF, DMF).

  • A solution of a sodium alkoxide (e.g., sodium methoxide) in its corresponding alcohol is added dropwise to the reaction mixture.

  • The reaction is stirred at a controlled temperature (e.g., room temperature or gentle heating) for a specified period.

  • The reaction is monitored by TLC or GC.

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and the solvent is evaporated to yield the substituted product. The product is then purified by chromatography or crystallization.

A significant industrial application of 1,4-Bis(trichloromethyl)benzene (a further chlorinated derivative) is its reaction with terephthalic acid to produce terephthaloyl chloride, a key monomer for high-performance polymers like Kevlar.[4][5][6] While the starting material in the provided references is 1,4-bis(trichloromethyl)benzene, the underlying principle of converting the side chains to acid chlorides is relevant. A similar transformation can be envisaged from this compound, likely involving an oxidation step.

A more direct documented reaction is the hydrolysis of the tetrachloro-derivative to terephthalaldehyde.[7]

Example Protocol: Hydrolysis to Terephthalaldehyde This protocol is adapted from the hydrolysis of α,α,α',α'-tetrabromo-p-xylene.[7]

  • α,α,α',α'-Tetrachloro-p-xylene is mixed with 28% sulfuric acid.[7]

  • The mixture is heated in an oil bath, and a stream of air is passed through to facilitate the removal of hydrogen chloride.[7]

  • The temperature is gradually raised.[7]

  • After the reaction is complete (indicated by the cessation of gas evolution), the mixture is cooled and poured onto crushed ice.[7]

  • The resulting crystalline terephthalaldehyde is collected by filtration, washed with water, and can be further purified by recrystallization.[7]

Visualizations

The following diagrams illustrate the key chemical transformations involving this compound.

Synthesis_of_1_4_Bis_dichloromethyl_benzene p_xylene p-Xylene (C₈H₁₀) product This compound (C₈H₆Cl₄) p_xylene->product Free-Radical Chlorination chlorine Chlorine (4 eq.) (Cl₂) chlorine->p_xylene uv_light UV Light uv_light->p_xylene hcl HCl (4 eq.) product->hcl

Caption: Synthesis of this compound from p-xylene.

Reactions_of_1_4_Bis_dichloromethyl_benzene start This compound sub_product Nucleophilic Substitution Product (e.g., C₈H₆(OR)₄) start->sub_product Nucleophilic Substitution hydrolysis_product Terephthalaldehyde (C₈H₆O₂) start->hydrolysis_product Hydrolysis polymer_precursor Polymer Precursors (e.g., Terephthaloyl Chloride) start->polymer_precursor Further Transformation nucleophile Nucleophile (e.g., RO⁻) nucleophile->start hydrolysis Hydrolysis (e.g., H₂O, H⁺) hydrolysis->start oxidation_chlorination Oxidation/Further Reaction oxidation_chlorination->start

Caption: Key chemical reactions of this compound.

References

An In-depth Technical Guide to the Free-Radical Chlorination of p-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, kinetics, and experimental protocols for the free-radical chlorination of p-xylene. This reaction is a cornerstone of industrial synthesis for producing a range of chlorinated intermediates vital for the manufacturing of polymers, pesticides, and pharmaceutical agents. This document details the underlying chemical principles, offers insights into reaction control, and provides methodologies for practical application in a laboratory setting.

Core Mechanism: A Step-by-Step Analysis

The free-radical chlorination of p-xylene proceeds via a well-established chain reaction mechanism, which is characterized by three key stages: initiation, propagation, and termination. The reaction selectively targets the benzylic hydrogens of the methyl groups due to the resonance stabilization of the resulting benzylic radical intermediate.

Initiation

The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). This process requires an external energy source, typically ultraviolet (UV) light or heat.

Initiation Step: Cl₂ + hν (UV light) → 2 Cl•

Propagation

The propagation phase consists of a two-step cycle that generates the product and regenerates a chlorine radical, allowing the chain reaction to continue.

  • Step 1: Hydrogen Abstraction: A chlorine radical abstracts a hydrogen atom from one of the methyl groups of p-xylene, forming a stable p-methylbenzyl radical and a molecule of hydrogen chloride (HCl). The stability of the p-methylbenzyl radical is a critical factor driving the selectivity of the reaction for the side chain over the aromatic ring.

  • Step 2: Halogenation: The p-methylbenzyl radical then reacts with a molecule of chlorine to yield the monochlorinated product, 1-(chloromethyl)-4-methylbenzene (also known as p-xylyl chloride), and a new chlorine radical.

This cycle continues, leading to the formation of dichlorinated and trichlorinated products as the reaction progresses.

Termination

The chain reaction is terminated when two radical species combine to form a stable, non-radical product. These termination steps are statistically less likely to occur than the propagation steps due to the low concentration of radicals in the reaction mixture.

Possible Termination Steps:

  • Cl• + Cl• → Cl₂

  • p-CH₃C₆H₄CH₂• + Cl• → p-CH₃C₆H₄CH₂Cl

  • 2 p-CH₃C₆H₄CH₂• → p-CH₃C₆H₄CH₂CH₂C₆H₄CH₃

The following diagram illustrates the free-radical chain mechanism for the monochlorination of p-xylene.

Free_Radical_Chlorination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ 2Cl_rad 2 Cl• Cl2->2Cl_rad hν (UV light) Cl_rad_1 Cl• p_xylene p-Xylene p_methylbenzyl_rad p-Methylbenzyl Radical p_xylene->p_methylbenzyl_rad + Cl• p_xylene->p_methylbenzyl_rad HCl HCl p_methylbenzyl_rad->HCl p_xylyl_chloride p-Xylyl Chloride p_methylbenzyl_rad->p_xylyl_chloride + Cl₂ Cl2_prop Cl₂ p_methylbenzyl_rad->Cl2_prop Cl_rad_1->p_xylene Cl_rad_2 Cl• p_xylyl_chloride->Cl_rad_2 Cl2_prop->p_xylyl_chloride Cl_rad_2->p_xylene Chain Continues Cl_rad_term_1 Cl• Cl2_term Cl₂ Cl_rad_term_1->Cl2_term + Cl• Cl_rad_term_2 Cl• p_methylbenzyl_rad_term p-Methylbenzyl Radical p_xylyl_chloride_term p-Xylyl Chloride p_methylbenzyl_rad_term->p_xylyl_chloride_term + Cl• dimer Dimer p_methylbenzyl_rad_term->dimer + p-Methylbenzyl Radical Successive_Chlorination p_xylene p-Xylene monochloro 1-(chloromethyl)-4-methylbenzene p_xylene->monochloro + Cl₂ / hν - HCl dichloro 1,4-bis(chloromethyl)benzene monochloro->dichloro + Cl₂ / hν - HCl trichloro 1-(dichloromethyl)-4-(chloromethyl)benzene dichloro->trichloro + Cl₂ / hν - HCl tetrachloro 1,4-bis(dichloromethyl)benzene trichloro->tetrachloro + Cl₂ / hν - HCl pentachloro 1-(trichloromethyl)-4-(dichloromethyl)benzene tetrachloro->pentachloro + Cl₂ / hν - HCl hexachloro 1,4-bis(trichloromethyl)benzene pentachloro->hexachloro + Cl₂ / hν - HCl Experimental_Workflow Start Start Setup Assemble Reaction Apparatus Start->Setup Charge Charge p-Xylene and Solvent Setup->Charge Heat_Stir Heat and Stir Reaction Mixture Charge->Heat_Stir Initiate Initiate Reaction (UV Light + Chlorine Gas) Heat_Stir->Initiate Monitor Monitor Reaction Progress (GC Analysis) Initiate->Monitor Monitor->Initiate Continue Reaction Stop Stop Reaction and Cool Monitor->Stop Reaction Complete Purge Purge with Inert Gas Stop->Purge Isolate Isolate Crude Product (Crystallization/Evaporation) Purge->Isolate Purify Purify Product (Recrystallization) Isolate->Purify Characterize Characterize Final Product (GC, NMR, MS) Purify->Characterize End End Characterize->End

Spectroscopic Data Interpretation of 1,4-Bis(dichloromethyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for 1,4-bis(dichloromethyl)benzene (CAS Number: 7398-82-5), also known as α,α,α',α'-tetrachloro-p-xylene. Due to the limited availability of public experimental spectra for this specific compound, this document presents a combination of expected spectroscopic characteristics based on its structure and general experimental protocols for acquiring such data. This guide is intended to assist researchers in the identification and characterization of this compound and related structures.

Chemical Structure and Properties

This compound is a halogenated aromatic compound. Its structure consists of a central benzene ring substituted at the para positions with two dichloromethyl groups.

Molecular Formula: C₈H₆Cl₄

Molecular Weight: 243.95 g/mol

Structure Diagram:

Caption: Chemical structure of this compound.

Spectroscopic Data Summary

Mass Spectrometry
ParameterExpected Value/Interpretation
Molecular Ion (M⁺) The molecular ion peak would be expected at m/z 242 (for ³⁵Cl isotope). Due to the presence of four chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion cluster (M, M+2, M+4, M+6, M+8).
Major Fragments Fragmentation would likely involve the loss of Cl (m/z 207), HCl (m/z 206), and cleavage of the dichloromethyl group (CHCl₂) to give a fragment at m/z 159. Further fragmentation of the benzene ring would also be expected.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~ 7.5 - 7.8Singlet4HAromatic protons
~ 6.8 - 7.2Singlet2HMethine protons (-CHCl₂)

Note: The chemical shifts are estimations and can vary based on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) (ppm)Assignment
~ 135 - 140Quaternary aromatic carbons (C-CHCl₂)
~ 128 - 132Protonated aromatic carbons
~ 70 - 75Methine carbons (-CHCl₂)

Note: The chemical shifts are estimations and can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Vibration TypeIntensity
3100 - 3000C-H stretch (aromatic)Medium
~ 3000 - 2900C-H stretch (methine)Weak
~ 1600, 1475C=C stretch (aromatic ring)Medium
~ 800 - 600C-Cl stretchStrong
~ 850 - 800C-H bend (para-disubstituted ring)Strong

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data discussed. These are based on standard laboratory practices for the analysis of organic compounds.[1][2]

Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF) with an electron ionization (EI) source.

Procedure:

  • A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.

  • The sample is introduced into the ion source, typically via direct infusion or through a gas chromatograph (GC) for separation from any impurities.

  • The sample is ionized using a standard electron energy of 70 eV.

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

  • The acquired data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

  • A small amount of the solid sample is placed directly onto the ATR crystal.

  • Pressure is applied to ensure good contact between the sample and the crystal.

  • The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

  • The background spectrum of the empty ATR crystal is subtracted from the sample spectrum.

Procedure (KBr Pellet):

  • A small amount of the sample is finely ground with dry potassium bromide (KBr).

  • The mixture is pressed into a thin, transparent pellet using a hydraulic press.

  • The pellet is placed in the sample holder of the FTIR spectrometer and the spectrum is recorded.

Logical Workflow for Spectroscopic Interpretation

The following diagram illustrates the logical workflow for interpreting the spectroscopic data to confirm the structure of this compound.

interpretation_workflow cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy ms_data Obtain Mass Spectrum mw Determine Molecular Weight (Isotopic Pattern) ms_data->mw frag Analyze Fragmentation Pattern mw->frag confirmation Structure Confirmation frag->confirmation h_nmr Acquire ¹H NMR nmr_interpret Correlate Chemical Shifts, Integrations, and Multiplicities h_nmr->nmr_interpret c_nmr Acquire ¹³C NMR c_nmr->nmr_interpret nmr_interpret->confirmation ir_data Record IR Spectrum func_group Identify Functional Groups (C-H, C=C, C-Cl) ir_data->func_group func_group->confirmation structure Proposed Structure: This compound structure->confirmation

Caption: Workflow for the spectroscopic identification of this compound.

Conclusion

The structural elucidation of this compound relies on a cohesive interpretation of data from multiple spectroscopic techniques. While experimental data is not widely disseminated, the predicted spectra and fragmentation patterns provide a strong basis for its identification. The provided experimental protocols offer a standardized approach for researchers to obtain and verify this data. This guide serves as a foundational resource for professionals engaged in the synthesis and analysis of this and structurally related compounds.

References

Solubility of 1,4-Bis(dichloromethyl)benzene in Common Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-bis(dichloromethyl)benzene. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust experimental framework for researchers to determine its solubility in various common organic solvents. The methodologies outlined herein are based on established principles of physical chemistry and are designed to yield accurate and reproducible results.

Introduction to this compound

This compound, also known as α,α,α',α'-tetrachloro-p-xylene, is an aromatic organic compound with the chemical formula C₈H₆Cl₄. Its structure consists of a benzene ring substituted with two dichloromethyl groups at the para positions. Understanding its solubility is critical for a variety of applications, including its use as an intermediate in organic synthesis, for purification processes such as recrystallization, and in the development of new chemical entities.

Physical Properties at a Glance:

PropertyValue
Molecular FormulaC₈H₆Cl₄
Molecular Weight243.95 g/mol
Melting Point9.5 °C
Boiling Point302.9 °C at 760 mmHg
Density1.4 g/cm³

Qualitative Solubility Profile

Based on the nonpolar aromatic structure of this compound, a qualitative solubility profile can be predicted. The principle of "like dissolves like" suggests that the compound will exhibit higher solubility in nonpolar or weakly polar organic solvents and poor solubility in highly polar solvents like water. For a structurally similar compound, 1,4-bis(chloromethyl)benzene, it is noted to be generally soluble in organic solvents such as acetone and benzene, while being poorly soluble in water.[1] It is also expected that the solubility of this compound in organic solvents will increase with temperature.

Quantitative Solubility Data

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Alcohols
Methanol
Ethanol
Isopropanol
Ketones
Acetone
Methyl Ethyl Ketone
Esters
Ethyl Acetate
Aromatic Hydrocarbons
Toluene
Benzene
Chlorinated Solvents
Dichloromethane
Chloroform
Ethers
Diethyl Ether
Tetrahydrofuran (THF)
Aprotic Polar Solvents
Acetonitrile
Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)
Nonpolar Solvents
Hexane
Cyclohexane

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid compound in a liquid solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Equipment:

  • This compound (solute)

  • Selected organic solvents

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic water bath or incubator

  • Glass vials with tight-sealing caps

  • Volumetric flasks and pipettes

  • Syringe filters (chemically resistant to the solvent)

  • Evaporating dishes or beakers

  • Drying oven

  • Desiccator

Procedure:

  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the desired organic solvent. The presence of undissolved solid is necessary to ensure the solution is saturated.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic water bath set to the desired experimental temperature.

    • Agitate the mixture for a sufficient period to allow it to reach equilibrium. This may take several hours.

  • Sample Collection:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a precise volume of the clear supernatant using a pre-heated or temperature-equilibrated pipette. To avoid precipitation of the solute, it is crucial to maintain the temperature during this step.

    • To ensure no solid particles are transferred, pass the solution through a syringe filter that is compatible with the solvent.

  • Gravimetric Analysis:

    • Transfer the filtered, saturated solution to a pre-weighed evaporating dish.

    • Record the exact volume of the solution transferred.

    • Carefully evaporate the solvent in a well-ventilated fume hood. Gentle heating in a drying oven at a temperature below the solvent's boiling point can be used to expedite this process.

    • Once the solvent has completely evaporated, place the evaporating dish in a drying oven at a moderate temperature (e.g., 40-50 °C) to remove any residual solvent.

    • Cool the dish in a desiccator to room temperature and then weigh it on an analytical balance.

    • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final constant mass.

    • Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps for the experimental determination of solubility.

experimental_workflow start Start prepare_solution Prepare Saturated Solution (Excess Solute in Solvent) start->prepare_solution equilibrate Equilibrate at Constant Temperature (with Agitation) prepare_solution->equilibrate sample Withdraw and Filter Supernatant equilibrate->sample transfer Transfer Known Volume of Filtrate sample->transfer weigh_dish Weigh Empty Evaporating Dish weigh_dish->transfer calculate Calculate Solubility weigh_dish->calculate evaporate Evaporate Solvent transfer->evaporate dry Dry Residue to Constant Mass evaporate->dry weigh_final Weigh Dish with Dried Solute dry->weigh_final weigh_final->calculate end_node End calculate->end_node

Experimental workflow for gravimetric solubility determination.

This guide provides the necessary framework for researchers to systematically determine the solubility of this compound in common organic solvents. The generation of such data will be a valuable contribution to the chemical literature and will aid in the effective application of this compound in research and development.

References

An In-depth Technical Guide to the Material Safety Data Sheet for 1,4-Bis(dichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 1,4-bis(dichloromethyl)benzene (CAS No. 7398-82-5). The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on clear data presentation, detailed experimental protocols for handling, and visual representations of safety workflows.

Chemical Identification and Physical Properties

This compound is a chlorinated aromatic hydrocarbon.[1] It is characterized by a benzene ring substituted with two dichloromethyl groups at the para position.[1] This structure makes it a versatile intermediate in organic synthesis.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 7398-82-5[2][3][4]
Molecular Formula C₈H₆Cl₄[1][2][3]
Molecular Weight 243.95 g/mol [1][2][3]
Appearance Colorless to pale yellow solid[1]
Melting Point 9.5 °C[2][5]
Boiling Point 302.9 ± 37.0 °C at 760 mmHg[2]
Density 1.4 ± 0.1 g/cm³[2]
Refractive Index 1.570[2]
Flash Point 140.4 ± 23.9 °C[2]
InChI Key VOWDXSFJQOEFSH-UHFFFAOYSA-N[1][3]
Canonical SMILES C1=CC(=CC=C1C(Cl)Cl)C(Cl)Cl[1]

Hazard Identification and Safety Information

The primary hazard associated with this compound is that it is harmful if swallowed.[2]

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatementSource
Hazard Statement H302Harmful if swallowed[2]
Precautionary Statement P261Avoid breathing dust/fume/gas/mist/vapours/spray.[2]
Precautionary Statement P264Wash skin thoroughly after handling.[2]
Precautionary Statement P270Do not eat, drink or smoke when using this product.[2]
Precautionary Statement P271Use only outdoors or in a well-ventilated area.[2]
Precautionary Statement P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2]
Precautionary Statement P304+P312IF INHALED: Call a POISON CENTER/doctor if you feel unwell.[2]
Precautionary Statement P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
Precautionary Statement P330Rinse mouth.[2]
Precautionary Statement P501Dispose of contents/container to an approved waste disposal plant.[2]

The following diagram illustrates the logical workflow for hazard identification and the corresponding safety responses.

Hazard_Response_Workflow cluster_hazard Hazard Identification cluster_prevention Prevention cluster_response Response cluster_disposal Disposal Hazard H302: Harmful if swallowed P261 P261: Avoid breathing dust/fume/gas/mist/vapours/spray Hazard->P261 leads to P264 P264: Wash skin thoroughly after handling Hazard->P264 leads to P270 P270: Do not eat, drink or smoke when using this product Hazard->P270 leads to P271 P271: Use only outdoors or in a well-ventilated area Hazard->P271 leads to Exposure Exposure Occurs Swallowed IF SWALLOWED (P301+P312) Exposure->Swallowed Inhaled IF INHALED (P304+P312, P340) Exposure->Inhaled Rinse Rinse mouth (P330) Swallowed->Rinse P501 P501: Dispose of contents/container to an approved waste disposal plant FreshAir Remove to fresh air Inhaled->FreshAir Medical Call POISON CENTER/doctor Rinse->Medical FreshAir->Medical

Hazard Identification and Response Workflow for this compound.

Experimental Protocols

Objective: To synthesize 1,4-bis(dibromomethyl)benzene from p-xylene via radical bromination, with a focus on safe handling and purification procedures.

Materials:

  • p-xylene (0.2 mole)

  • Carbon tetrachloride (dry, five-fold amount by volume to p-xylene)

  • Bromine (elemental, 0.82 mole, dried with concentrated H₂SO₄)

  • Ice-water

  • Ice-cold aqueous sodium bicarbonate solution

  • Magnesium sulfate (anhydrous)

  • Chloroform

Equipment:

  • Two-necked flask

  • Reflux condenser

  • Dropping funnel

  • 500-watt photolamp for irradiation

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Crystallization dish

  • Personal Protective Equipment (PPE): Chemical resistant gloves (butyl rubber or thick latex recommended), safety goggles, face shield, lab coat.[6] All manipulations should be performed in a certified chemical fume hood.

Procedure:

  • Reaction Setup:

    • Dissolve 0.2 mole of p-xylene in a five-fold volume of dry carbon tetrachloride in a two-necked flask equipped with a reflux condenser and a dropping funnel.[7]

    • The dropping funnel should be positioned so that its tip is below the surface of the liquid to minimize bromine loss.[7]

  • Bromination:

    • Heat the mixture to boiling using a heating mantle.[7]

    • Irradiate the flask with a 500-watt photolamp to initiate the radical reaction.[7]

    • Slowly add 0.82 mole of dried elemental bromine dropwise from the dropping funnel. The rate of addition should be controlled such that the carbon tetrachloride dripping from the condenser remains nearly colorless. This indicates that the bromine is being consumed as it is added.[7]

    • The reaction is expected to take 2-10 hours.[7]

    • The evolved hydrogen bromide gas should be vented through the top of the reflux condenser to a gas trap (e.g., an inverted funnel over a beaker of water).[7]

  • Work-up and Purification:

    • After the reaction is complete (indicated by the disappearance of the bromine color), turn off the photolamp and heating mantle and allow the mixture to cool to room temperature.[7]

    • Transfer the cooled reaction mixture to a separatory funnel and wash sequentially with ice-water, ice-cold aqueous sodium bicarbonate solution, and again with ice-water.[7]

    • Dry the organic layer over anhydrous magnesium sulfate.[7]

    • Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to remove the carbon tetrachloride.[7]

    • The resulting crude product is then purified by recrystallization from chloroform to yield 1,4-bis(dibromomethyl)benzene.[7]

Toxicological Information

While specific toxicological studies for this compound are not widely available, data for the related compound 1,4-dichlorobenzene indicates potential for liver and kidney effects in animal studies.[8] Chronic exposure to 1,4-dichlorobenzene has been associated with an increased incidence of renal and hepatic lesions in animal models.[8] It is also suspected of causing cancer.[9] Given the structural similarities, a cautious approach should be taken with this compound, assuming it may present similar toxicological concerns until specific data becomes available.

Handling and Storage

Handling:

  • Avoid all personal contact, including inhalation.[9]

  • Use in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[9]

  • Do not eat, drink, or smoke when using this product.[9]

  • Wash hands thoroughly after handling.[9]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

  • Store away from incompatible materials.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.[2] Waste should be handled as hazardous and disposed of through a licensed professional waste disposal service.

References

An In-depth Technical Guide to the Thermal Decomposition Products of 1,4-Bis(dichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of 1,4-bis(dichloromethyl)benzene (also known as α,α'-dichloro-p-xylene). Given the limited direct research on the pyrolysis of this specific compound, this document draws upon extensive data from related chlorinated aromatic compounds and the well-established chemistry of its primary application in polymer synthesis to provide a thorough understanding of its thermal degradation pathways and resulting products.

Introduction to the Thermal Decomposition of this compound

This compound is a crystalline solid with the chemical formula C₈H₈Cl₂. Its thermal decomposition is a critical aspect of its primary application as a monomer in the synthesis of poly(p-phenylene vinylene) (PPV), a conductive polymer with significant applications in organic electronics. Under controlled thermal conditions, the decomposition proceeds via a dehydrochlorination reaction to form the desired polymer. However, under more general or higher-temperature pyrolysis conditions, a more complex array of decomposition products can be expected. Understanding these products and the mechanisms of their formation is crucial for process optimization, safety, and environmental considerations.

Primary Thermal Decomposition Pathway: Poly(p-phenylene vinylene) Synthesis

The most well-documented thermal reaction of this compound is its use in the synthesis of PPV. This process typically involves a thermal elimination reaction where hydrogen chloride (HCl) is removed to form the vinylene linkages of the polymer.

The idealized reaction is as follows:

n C₆H₄(CH₂Cl)₂ → (C₈H₆)n + 2n HCl

This reaction is a cornerstone of one of the main routes to producing high-quality PPV films and is often carried out under vacuum or in an inert atmosphere to favor the desired polymerization reaction and minimize side reactions.

Logical Relationship of PPV Synthesis:

PPV_Synthesis Monomer This compound Heat Thermal Energy Monomer->Heat Input Polymer Poly(p-phenylene vinylene) (PPV) Heat->Polymer Forms Byproduct Hydrogen Chloride (HCl) Heat->Byproduct Eliminates

Caption: Idealized thermal elimination pathway for the synthesis of PPV.

General Pyrolysis Products

Under conditions of higher temperature and in the absence of controlled polymerization conditions, the thermal decomposition of this compound is expected to be more complex. Based on the pyrolysis of analogous compounds such as benzyl chloride and other chlorinated aromatic hydrocarbons, a variety of products can be anticipated. The primary decomposition mechanism is likely to involve the homolytic cleavage of the carbon-chlorine and carbon-hydrogen bonds in the dichloromethyl groups, leading to the formation of radical species. These radicals can then undergo a series of reactions including recombination, disproportionation, and further fragmentation.

Table 1: Anticipated Thermal Decomposition Products of this compound

Product Class Potential Products Anticipated Formation Mechanism
Primary Elimination Product Hydrogen Chloride (HCl)Elimination from the dichloromethyl groups.
Polymeric Materials Poly(p-phenylene vinylene) (PPV) and related oligomersControlled thermal elimination.
Char/SootHigh-temperature condensation and carbonization.
Aromatic Hydrocarbons p-XyleneReduction of the dichloromethyl groups.
Toluene, BenzeneFragmentation and dealkylation of the benzene ring.
Chlorinated Aromatics Chlorotoluenes, DichlorotoluenesRadical substitution and rearrangement reactions.
Chloro-p-xylene, Dichloro-p-xyleneIncomplete dehydrochlorination or radical reactions.
Volatile Organic Compounds Methane, Ethylene, AcetyleneFragmentation of the side chains and aromatic ring.

Experimental Protocols for Thermal Decomposition Analysis

The analysis of thermal decomposition products is typically carried out using a combination of thermogravimetric analysis (TGA) and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability of a material and to quantify mass loss as a function of temperature.

  • Apparatus: A thermogravimetric analyzer coupled with a mass spectrometer (TGA-MS) or Fourier-transform infrared spectrometer (TGA-FTIR) for evolved gas analysis.

  • Methodology:

    • A small, accurately weighed sample (typically 1-10 mg) of this compound is placed in a sample pan (e.g., platinum or alumina).

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert pyrolysis or air for oxidative decomposition).

    • The mass of the sample is continuously monitored as a function of temperature.

    • The evolved gases are simultaneously analyzed by MS or FTIR to identify the decomposition products as they are formed.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for the separation and identification of the individual volatile and semi-volatile products of thermal decomposition.

  • Apparatus: A pyrolyzer unit interfaced with a gas chromatograph-mass spectrometer.

  • Methodology:

    • A microgram-scale sample of this compound is placed in a pyrolysis sample cup.

    • The sample is rapidly heated to a specific pyrolysis temperature (e.g., 600 °C, 800 °C) in an inert atmosphere (e.g., helium).

    • The resulting pyrolysis products are swept into the GC column by the carrier gas.

    • The products are separated based on their boiling points and interaction with the stationary phase of the GC column.

    • The separated compounds are then introduced into the mass spectrometer for identification based on their mass spectra.

Experimental Workflow for Py-GC-MS Analysis:

Py_GCMS_Workflow cluster_0 Sample Preparation cluster_1 Pyrolysis cluster_2 Separation & Analysis Sample This compound Sample Pyrolyzer Pyrolyzer Unit (e.g., 600-800°C, He atm) Sample->Pyrolyzer GC Gas Chromatography (GC) Pyrolyzer->GC Pyrolyzates MS Mass Spectrometry (MS) GC->MS Separated Analytes Data Data Analysis (Library Matching) MS->Data

Caption: A typical workflow for the analysis of thermal decomposition products.

Potential Reaction Pathways in General Pyrolysis

Under high-temperature pyrolysis, the decomposition of this compound likely proceeds through a series of complex radical reactions.

Proposed General Pyrolysis Pathway:

General_Pyrolysis Start This compound Radical_Formation Initial C-Cl & C-H Bond Cleavage (Radical Formation) Start->Radical_Formation High Temperature HCl_Elimination HCl Elimination Radical_Formation->HCl_Elimination Polymerization Polymerization / Condensation Radical_Formation->Polymerization Fragmentation Fragmentation Radical_Formation->Fragmentation HCl_Elimination->Polymerization Char Char Polymerization->Char Further Condensation Small_Molecules Small_Molecules Fragmentation->Small_Molecules e.g., CH4, C2H4, Benzene

Caption: A simplified diagram of potential reaction pathways during pyrolysis.

Conclusion

The thermal decomposition of this compound is a multifaceted process. Under controlled conditions, it serves as a crucial step in the synthesis of the valuable conducting polymer, poly(p-phenylene vinylene), primarily through the elimination of hydrogen chloride. However, under more general and higher-temperature pyrolysis conditions, a more complex mixture of products, including various aromatic hydrocarbons, chlorinated species, and volatile organic compounds, can be expected due to intricate radical-mediated reactions. The analytical techniques of TGA and Py-GC-MS are indispensable tools for elucidating the decomposition pathways and quantifying the resulting products, providing essential data for researchers and professionals in materials science and drug development to ensure process efficiency, safety, and environmental stewardship.

An In-depth Technical Guide to Electrophilic Substitution Reactions on the Benzene Ring of 1,4-bis(dichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and theoretical applications of electrophilic aromatic substitution (EAS) reactions on 1,4-bis(dichloromethyl)benzene. Due to the presence of two strongly deactivating dichloromethyl groups, this substrate presents significant challenges for electrophilic functionalization. This document outlines the theoretical basis for the substrate's reactivity, predicts the regioselectivity of key EAS reactions (nitration, halogenation, and sulfonation), and provides detailed, representative experimental protocols based on analogous, highly deactivated aromatic systems. Quantitative data, where available from analogous systems, is summarized to provide a comparative framework. Furthermore, this guide discusses the significant limitations of this substrate, particularly its inertness towards Friedel-Crafts reactions. All logical workflows and reaction pathways are visualized using Graphviz diagrams to facilitate understanding and experimental design.

Introduction: Reactivity and Directing Effects

This compound is a highly deactivated aromatic compound. The reactivity of its benzene ring in electrophilic aromatic substitution is profoundly influenced by the electronic properties of the two dichloromethyl (-CHCl₂) substituents.

  • Deactivating Nature: The dichloromethyl group is a potent deactivating group. The two chlorine atoms on the benzylic carbon exert a strong negative inductive effect (-I), withdrawing electron density from the benzene ring. This reduction in electron density, or nucleophilicity, makes the ring significantly less reactive towards electrophiles compared to benzene. Consequently, more forcing reaction conditions, such as higher temperatures, stronger acid catalysts, and longer reaction times, are necessary to achieve substitution.

  • Directing Effects: The -CHCl₂ group is a meta-director. During electrophilic attack, the carbocation intermediate (the sigma complex or arenium ion) is least destabilized when the electrophile adds to the meta position relative to the deactivating group. In the case of this compound, all available positions on the ring (2, 3, 5, and 6) are ortho to one -CHCl₂ group and meta to the other. Therefore, electrophilic substitution is expected to occur at any of these equivalent positions, leading to a single monosubstituted product.

Key Electrophilic Aromatic Substitution Reactions

Due to the severe deactivation of the benzene ring, only the most reactive electrophiles will successfully substitute onto this compound. The following sections detail the theoretical application of nitration, halogenation, and sulfonation.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring. For strongly deactivated substrates, a potent nitrating agent is required. A mixture of concentrated nitric acid and fuming sulfuric acid (oleum) is often necessary to generate a sufficient concentration of the highly electrophilic nitronium ion (NO₂⁺).

Expected Product: 2,5-bis(dichloromethyl)-1-nitrobenzene.

Halogenation

Halogenation involves the introduction of a halogen atom (e.g., -Cl, -Br). The reaction requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃), to polarize the halogen molecule and generate a more potent electrophile. Given the substrate's deactivation, the reaction is anticipated to be sluggish and may necessitate elevated temperatures.

Expected Products:

  • Chlorination: 1-chloro-2,5-bis(dichloromethyl)benzene

  • Bromination: 1-bromo-2,5-bis(dichloromethyl)benzene

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) and is typically carried out using fuming sulfuric acid. The electrophile is sulfur trioxide (SO₃). This reaction is often reversible, but for a strongly deactivated ring, the use of oleum at elevated temperatures helps to drive the reaction towards the formation of the sulfonic acid product.

Expected Product: 2,5-bis(dichloromethyl)benzenesulfonic acid.

Quantitative Data Summary (Based on Analogous Systems)

Specific experimental data for electrophilic substitution on this compound is not widely available in the scientific literature due to the compound's low reactivity. The following table provides expected conditions and potential yields based on reactions performed on similarly deactivated aromatic compounds, such as dichlorotoluene. These values should be considered as a starting point for experimental design.

ReactionElectrophileReagentsTypical ConditionsExpected Major ProductPredicted Yield Range
NitrationNO₂⁺Conc. HNO₃ + Fuming H₂SO₄0 - 25 °C, 2-6 h2,5-bis(dichloromethyl)-1-nitrobenzeneLow to Moderate
ChlorinationCl⁺Cl₂ + FeCl₃25 - 50 °C, 4-12 h1-chloro-2,5-bis(dichloromethyl)benzeneLow
BrominationBr⁺Br₂ + FeBr₃25 - 60 °C, 4-12 h1-bromo-2,5-bis(dichloromethyl)benzeneLow
SulfonationSO₃Fuming H₂SO₄ (20% SO₃)100 - 150 °C, 8-24 h2,5-bis(dichloromethyl)benzenesulfonic acidModerate

Experimental Protocols (Representative Procedures)

Disclaimer: The following protocols are representative procedures for electrophilic aromatic substitution on highly deactivated aromatic rings. They are based on established methods for analogous compounds and should be considered starting points. Optimization of temperature, reaction time, and reagent stoichiometry will likely be necessary for this compound.

Protocol for Nitration
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add this compound (1.0 eq).

  • Acid Mixture Preparation: In a separate flask, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to fuming sulfuric acid (20% SO₃, 5-10 volumes) while cooling in an ice bath.

  • Reaction Execution: Cool the flask containing the substrate to 0 °C. Slowly add the nitrating mixture dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The solid product will precipitate.

  • Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral. Recrystallize the crude product from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).

Protocol for Halogenation (Bromination Example)
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture HBr), add this compound (1.0 eq) and a solvent such as dichloromethane or 1,2-dichloroethane.

  • Catalyst Addition: Add anhydrous iron(III) bromide (0.1 eq) to the mixture.

  • Reagent Addition: Slowly add bromine (1.1 eq) dropwise from the dropping funnel at room temperature.

  • Reaction Execution: After the addition, gently heat the mixture to 40-50 °C and stir for 4-12 hours. Monitor the reaction's progress by TLC or GC.

  • Work-up: Cool the reaction mixture to room temperature and slowly add an aqueous solution of sodium bisulfite to quench the excess bromine.

  • Extraction and Purification: Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol for Sulfonation
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Carefully add fuming sulfuric acid (20% SO₃, 5-10 eq) to the flask.

  • Reaction Execution: Heat the mixture to 100-150 °C and stir vigorously for 8-24 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Product Isolation: The sulfonic acid product may precipitate upon cooling or may require salting out by adding sodium chloride. Collect the solid by vacuum filtration and wash with a saturated sodium chloride solution.

Limitations: The Unreactivity in Friedel-Crafts Reactions

A significant limitation for this compound is its inertness towards Friedel-Crafts alkylation and acylation reactions.[1][2][3][4] These reactions involve the generation of a carbocation or an acylium ion electrophile via a Lewis acid catalyst (e.g., AlCl₃). The combined deactivating power of the two dichloromethyl substituents reduces the ring's nucleophilicity to a point where it cannot effectively attack the weakly electrophilic Friedel-Crafts intermediates.

Visualizations

Signaling Pathways and Reaction Mechanisms

EAS_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products A This compound C Sigma Complex (Arenium Ion) A->C Attack by π-electrons B Electrophile (E⁺) B->C D Monosubstituted Product C->D Deprotonation E H⁺ C->E

Caption: General mechanism of electrophilic aromatic substitution.

Directing_Effects cluster_substituents Substituents cluster_effects Electronic Effects cluster_outcome Predicted Outcome This compound This compound -CHCl₂ at C1 -CHCl₂ at C1 This compound->-CHCl₂ at C1 -CHCl₂ at C4 -CHCl₂ at C4 This compound->-CHCl₂ at C4 Strong -I Effect Strong -I Effect -CHCl₂ at C1->Strong -I Effect exerts -CHCl₂ at C4->Strong -I Effect exerts Meta-directing Meta-directing Strong -I Effect->Meta-directing results in Substitution at\nC2, C3, C5, or C6 Substitution at C2, C3, C5, or C6 Meta-directing->Substitution at\nC2, C3, C5, or C6 leads to

Caption: Logical relationship of directing effects.

Experimental Workflow

Experimental_Workflow start Start: Select EAS Reaction (Nitration, Halogenation, or Sulfonation) substrate_prep Prepare this compound and appropriate reagents/catalysts start->substrate_prep reaction_setup Set up reaction under forcing conditions (e.g., strong acid, heat) substrate_prep->reaction_setup monitoring Monitor reaction progress (TLC, GC) reaction_setup->monitoring workup Quench reaction and perform aqueous work-up monitoring->workup purification Purify crude product (Recrystallization or Chromatography) workup->purification characterization Characterize final product (NMR, IR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for EAS on the substrate.

References

A Comprehensive Technical Guide to Nucleophilic Substitution at the Dichloromethyl Groups of 1,4-Bis(dichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(dichloromethyl)benzene is a versatile chemical intermediate, primarily utilized in the synthesis of a variety of organic compounds. Its two dichloromethyl groups serve as reactive sites for nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups. This technical guide provides an in-depth analysis of these reactions, focusing on key nucleophiles such as water, cyanide, and acetate. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate the application of this chemistry in research and development, particularly in the fields of materials science and pharmaceutical drug development.

Introduction

This compound, also known as α,α,α',α'-tetrachloro-p-xylene, is a crystalline solid at room temperature. The presence of two benzylic dichloromethyl groups makes it a valuable precursor for the synthesis of various difunctional aromatic compounds. The benzylic position of the chlorine atoms enhances their reactivity towards nucleophilic displacement compared to aryl chlorides. This reactivity is central to the utility of this compound in organic synthesis.

This guide will explore the core nucleophilic substitution reactions of this compound, providing detailed methodologies and quantitative data to support synthetic applications.

Reaction Mechanisms and Pathways

The nucleophilic substitution reactions at the dichloromethyl groups of this compound can proceed through either an SN1 or SN2 mechanism, largely dependent on the reaction conditions and the nature of the nucleophile. Given that the substrate contains primary benzylic halides, an SN2 pathway is generally favored. However, the resonance stabilization of the potential benzylic carbocation intermediate can also allow for an SN1 pathway under certain conditions.

Below is a generalized workflow for the nucleophilic substitution on this compound.

G cluster_start Starting Material cluster_reaction Nucleophilic Substitution cluster_products Products start This compound reaction Reaction with Nucleophile (Nu⁻) start->reaction product1 1,4-Bis(monosubstituted)benzene reaction->product1 product2 1,4-Bis(disubstituted)benzene reaction->product2

Caption: Generalized workflow for nucleophilic substitution.

Key Nucleophilic Substitution Reactions

This section details the reaction of this compound with several key nucleophiles, providing experimental protocols and quantitative data where available.

Hydrolysis to Terephthalaldehyde

The hydrolysis of the dichloromethyl groups to aldehydes is one of the most significant applications of this compound, leading to the formation of terephthalaldehyde, a crucial monomer in the production of high-performance polymers and a valuable intermediate in fine chemical synthesis.[1] A common method involves the use of hexamethylenetetramine in what is known as the Sommelet reaction.[2][3]

Reaction Pathway:

G A This compound B Hexamethylenetetramine, H₂O A->B Step 1 C Intermediate Salt B->C D H₃O⁺ (Acidic Hydrolysis) C->D Step 2 E Terephthalaldehyde D->E G cluster_reagents Reagents & Setup cluster_reaction Reaction cluster_workup Work-up cluster_product Product reagents This compound Sodium Cyanide DMSO setup Reaction Vessel with Stirring and Heating reagents->setup reaction Heat to 90°C for 2 hours setup->reaction pour Pour into ice water reaction->pour extract Extract with ether pour->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate product 1,4-Phenylenediacetonitrile concentrate->product

References

Methodological & Application

Application Notes and Protocols for the Use of 1,4-Bis(dichloromethyl)benzene in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(dichloromethyl)benzene, also known as α,α,α',α'-tetrachloro-p-xylene, is a versatile monomer and crosslinking agent in polymer synthesis. Its two dichloromethyl groups provide reactive sites for various polymerization and crosslinking reactions. This document outlines its primary applications in the synthesis of conjugated polymers, specifically poly(p-phenylene vinylene) (PPV), and as a crosslinking agent for aromatic polymers. Detailed experimental protocols, quantitative data on polymer properties, and visualizations of reaction mechanisms and workflows are provided to guide researchers in utilizing this compound for the development of advanced materials.

Key Applications

  • Monomer for Poly(p-phenylene vinylene) (PPV) Synthesis via Gilch Polymerization: this compound can serve as a monomer in Gilch polymerization to produce PPV, a highly fluorescent and semiconducting polymer. The reaction proceeds through a dehydrochlorination mechanism, forming a conjugated polymer backbone.

  • Crosslinking Agent for Aromatic Polymers via Friedel-Crafts Alkylation: The dichloromethyl groups can react with aromatic rings of other polymers, such as polystyrene, in the presence of a Lewis acid catalyst. This forms stable methylene bridges between polymer chains, leading to a crosslinked network with enhanced thermal and mechanical properties.

Experimental Protocols

Protocol 1: Synthesis of Poly(p-phenylene vinylene) (PPV) via Gilch Polymerization

This protocol is adapted from the general procedure for Gilch polymerization using substituted bis(halomethyl)benzenes.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Argon or Nitrogen gas

  • Schlenk flask and standard glassware for air-sensitive reactions

Procedure:

  • Reaction Setup: A Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120 °C overnight and cooled under a stream of dry argon or nitrogen.

  • Monomer Solution: In the Schlenk flask, dissolve this compound (1.0 eq) in anhydrous THF (concentration typically 0.1-0.5 M).

  • Initiation: Cool the monomer solution to 0 °C using an ice bath.

  • Base Addition: Slowly add a solution of potassium tert-butoxide (2.0-2.2 eq) in anhydrous THF to the stirred monomer solution over a period of 1-2 hours. The reaction mixture will typically develop a yellow-green color and become viscous as the polymer forms and precipitates.

  • Polymerization: Allow the reaction to stir at room temperature for 20-24 hours to ensure complete polymerization.

  • Quenching and Isolation: Quench the reaction by slowly adding methanol to the reaction mixture.

  • Purification: Filter the precipitated polymer and wash it extensively with methanol to remove unreacted monomer and inorganic salts.

  • Drying: Dry the polymer under vacuum at 60 °C to a constant weight. The final product is typically a yellow, insoluble solid.

Protocol 2: Crosslinking of Polystyrene with this compound

This protocol describes the crosslinking of polystyrene via a Friedel-Crafts alkylation reaction.[1]

Materials:

  • Polystyrene (e.g., average Mw ~280,000)

  • This compound

  • Anhydrous Tin(IV) chloride (SnCl₄) or Aluminum chloride (AlCl₃) as a Lewis acid catalyst

  • Anhydrous 1,2-dichloroethane or nitrobenzene as the solvent

  • Methanol for quenching and washing

Procedure:

  • Polymer Solution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve polystyrene (e.g., 10 g) in the anhydrous solvent (e.g., 100 mL).

  • Addition of Crosslinker: Add the desired amount of this compound (e.g., 0.5 g for 5% crosslinking by weight) to the polystyrene solution and stir until dissolved.

  • Catalyst Addition: In a separate dry flask, prepare a solution of the Lewis acid catalyst in the anhydrous solvent (e.g., 1.5 g of SnCl₄ in 20 mL of 1,2-dichloroethane).

  • Reaction Initiation: Slowly add the catalyst solution to the polymer solution at room temperature with vigorous stirring. The reaction may be exothermic.

  • Crosslinking Reaction: Heat the reaction mixture to 60-80 °C and maintain it at this temperature for 4-6 hours under reflux. An increase in the viscosity of the solution indicates the progression of the crosslinking reaction.

  • Quenching and Product Isolation: Cool the reaction mixture to room temperature and slowly add methanol to quench the catalyst. The crosslinked polystyrene will precipitate.

  • Washing and Drying: Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted reagents and catalyst residues. Dry the crosslinked polystyrene in a vacuum oven at 60 °C to a constant weight.

Data Presentation

Quantitative data for polymers synthesized directly from this compound is limited in the literature. The following tables provide representative data for analogous polymers synthesized from structurally similar monomers, which are expected to exhibit comparable properties.

Table 1: Molecular Weight and Polydispersity of PPV Derivatives Synthesized via Gilch Polymerization

MonomerPolymerMn (kDa)Mw (kDa)PDI (Mw/Mn)
1,4-Bis(bromomethyl)-2,5-dimethoxybenzeneMEH-PPV50-150150-4502.5-3.5
1,4-Bis(bromomethyl)-2,5-di(2-ethylhexyloxy)benzeneBEH-PPV80-200240-6002.8-3.8
1,4-Bis(chloromethyl)-2,5-dimethylbenzeneDM-PPV30-10090-3002.7-3.6

Note: Data is representative and can vary significantly with reaction conditions.

Table 2: Thermal Properties of PPV Derivatives and Crosslinked Polystyrene

PolymerTg (°C)Td, 5% (°C)Char Yield at 600°C (%)
MEH-PPV~210~400~55
BEH-PPV~190~420~60
Polystyrene (uncrosslinked)~100~350<5
Polystyrene (5% crosslinked with a bis(chloromethyl) analog)Not distinct~450~20

Tg = Glass Transition Temperature, Td, 5% = 5% Weight Loss Temperature (determined by TGA).[1]

Visualizations

Gilch Polymerization of this compound to PPV

Gilch_Polymerization Monomer This compound Intermediate α-chloro-p-quinodimethane (Active Monomer) Monomer->Intermediate - 2 KCl - 2 t-BuOH Base 2 t-BuOK Polymer Poly(p-phenylene vinylene) (PPV) Intermediate->Polymer Polymerization

Caption: Reaction scheme for the Gilch polymerization of this compound.

Experimental Workflow for PPV Synthesis

PPV_Workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification Setup 1. Dry Schlenk flask under inert gas Dissolve 2. Dissolve monomer in anhydrous THF Setup->Dissolve Cool 3. Cool to 0°C Dissolve->Cool Add_Base 4. Add t-BuOK solution dropwise Cool->Add_Base Polymerize 5. Stir at room temp for 24h Add_Base->Polymerize Quench 6. Quench with methanol Polymerize->Quench Filter 7. Filter precipitate Quench->Filter Wash 8. Wash with methanol Filter->Wash Dry 9. Dry under vacuum Wash->Dry Characterization Characterization Dry->Characterization Analyze Product

Caption: Experimental workflow for the synthesis and purification of PPV.

Friedel-Crafts Crosslinking of Polystyrene

Friedel_Crafts_Crosslinking cluster_reactants Reactants PS Polystyrene Chains Product Crosslinked Polystyrene Network PS->Product - HCl Crosslinker This compound Crosslinker->Product - HCl Catalyst SnCl4 (Lewis Acid)

Caption: Logical relationship for the Friedel-Crafts crosslinking of polystyrene.

References

Application Notes and Protocols for the Synthesis of Poly(p-phenylene vinylene) Derivatives using 1,4-bis(dichloromethyl)benzene and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly(p-phenylene vinylene) (PPV) derivatives utilizing 1,4-bis(dichloromethyl)benzene and its substituted analogues as key monomers. The primary synthetic route detailed is the Gilch polymerization, a widely used method for producing soluble and processable PPV derivatives.[1] This document is intended to guide researchers in the synthesis, characterization, and exploration of applications for this versatile class of conjugated polymers, with a particular focus on their emerging roles in biomedical fields.

Introduction to PPV Synthesis via the Gilch Route

The Gilch polymerization is a base-promoted dehydrohalogenation of 1,4-bis(halomethyl)benzene monomers.[1] This method is advantageous as it avoids high temperatures and often yields high molecular weight polymers with good solubility, provided that appropriate solubilizing side chains are incorporated into the monomer structure.[1][2] The general reaction involves the treatment of a 1,4-bis(dihalogenomethyl)benzene derivative with a strong base, such as potassium tert-butoxide, which initiates a 1,6-elimination reaction.[1]

The proposed mechanism for the Gilch polymerization involves the formation of a p-quinodimethane intermediate. This reactive species then undergoes polymerization, which is believed to proceed via a free-radical pathway, initiated by the dimerization of the quinodimethane monomers to form a diradical species that propagates the polymer chain.[3]

Experimental Protocols

This section provides a generalized protocol for the Gilch polymerization. It is important to note that specific reaction conditions may need to be optimized depending on the specific monomer used and the desired polymer properties.

Materials and Reagents
  • Monomer: Substituted this compound (or the corresponding brominated or chlorinated analogue). The substituents on the aromatic ring are crucial for ensuring the solubility of the final polymer.

  • Base: Potassium tert-butoxide (t-BuOK) is the most commonly used base.

  • Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent. Other solvents like toluene or 1,4-dioxane can also be used.[1]

  • Quenching Agent: Acidified methanol or another protic solvent.

  • Purification Solvents: Methanol, ethanol, or other non-solvents for the polymer to induce precipitation.

  • Inert Gas: High-purity nitrogen or argon.

General Polymerization Procedure
  • Reactor Setup: A multi-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet/outlet is assembled. The glassware should be thoroughly dried to exclude moisture.

  • Inert Atmosphere: The reaction vessel is purged with an inert gas (nitrogen or argon) to create an oxygen-free and moisture-free environment.

  • Monomer Dissolution: The this compound derivative is dissolved in the anhydrous solvent within the reaction flask under an inert atmosphere.

  • Base Addition: A solution of potassium tert-butoxide in the same anhydrous solvent is prepared separately and transferred to the dropping funnel. This solution is then added dropwise to the stirred monomer solution at a controlled temperature (e.g., 0 °C or room temperature).

  • Polymerization: Upon addition of the base, the reaction mixture typically undergoes a color change and an increase in viscosity, indicating polymer formation. The reaction is allowed to proceed for a specified duration, which can range from a few hours to 24 hours.[1]

  • Termination: The polymerization is terminated by the addition of a quenching agent, such as methanol containing a small amount of acid (e.g., acetic acid or hydrochloric acid), to neutralize the excess base.

  • Polymer Precipitation and Purification: The polymer is isolated by precipitation into a large volume of a non-solvent like methanol. The resulting solid is collected by filtration. To further purify the polymer, it can be redissolved in a suitable solvent (e.g., THF or chloroform) and reprecipitated. This process is often repeated multiple times to remove oligomers and residual reagents.

  • Drying: The purified polymer is dried under vacuum to remove all traces of solvent.

Data Presentation: Polymer Properties

The properties of PPV derivatives are highly dependent on the substituents on the phenyl ring and the polymerization conditions. The following tables summarize typical data for various PPV derivatives synthesized via the Gilch route.

Table 1: Synthesis and Molecular Weight Data for Selected PPV Derivatives.

Polymer Name/Monomer SubstituentsMonomerBase/SolventYield (%)Mn ( kg/mol )Mw ( kg/mol )PDI (Mw/Mn)Reference
MDMO-PPV2,5-bis(chloromethyl)-1-methoxy-4-(3′,7′-dimethyloctyloxy)benzenet-BuOK/THF-48-7550-821.03-1.08[1]
MEH-PPV1,4-bis(halomethyl)-2-methoxy-5-(2-ethylhexyloxy)benzenet-BuOK/Toluene65-397-[4]
MEH-PPV1,4-bis(halomethyl)-2-methoxy-5-(2-ethylhexyloxy)benzenet-BuOK/n-pentane97-32-[4]
Hyperbranched PPV (Nitro-substituted)1,3,5-tris(bromomethyl)benzene and 1,4-bis(bromomethyl)-2-methoxy-5-(2-ethylhexyloxy)benzenet-BuOK/THF-->10^3-[5]

Table 2: Optical Properties of Selected PPV Derivatives.

Polymer Name/Monomer SubstituentsSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Reference
MDMO-PPVTHF511-531-[1]
MEH-PPV--Yellow-green emission[6]
Hyperbranched PPV (Nitro-substituted)-Broad absorption-[5]

Visualization of Workflow and Mechanism

To aid in the understanding of the synthesis and characterization process, the following diagrams are provided.

Gilch_Polymerization_Mechanism Monomer 1,4-bis(halomethyl)benzene Derivative Intermediate p-Quinodimethane Intermediate Monomer->Intermediate 1,6-Elimination Base Strong Base (e.g., t-BuOK) Dimer Diradical Dimer Intermediate->Dimer Dimerization Polymer PPV Derivative Dimer->Polymer Propagation

Caption: Proposed mechanism of Gilch polymerization.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Monomer Monomer Procurement/ Synthesis Polymerization Gilch Polymerization Monomer->Polymerization Purification Precipitation & Purification Polymerization->Purification Structural Structural Analysis (NMR, FT-IR) Purification->Structural MolecularWeight Molecular Weight (GPC) Purification->MolecularWeight Optical Optical Properties (UV-Vis, PL Spectroscopy) Purification->Optical Application Device Fabrication/ Biomedical Testing MolecularWeight->Application Optical->Application

Caption: Experimental workflow for PPV synthesis and characterization.

Applications in Biomedical and Drug Development Fields

While PPV derivatives have been extensively studied for their applications in organic electronics, such as light-emitting diodes (LEDs) and solar cells, their unique optical properties and the ability to tailor their chemical structure make them highly promising for biomedical applications.

  • Bioimaging and Sensing: The bright fluorescence of many PPV derivatives makes them excellent candidates for use as probes in bioimaging.[7] By functionalizing the polymer backbone with specific recognition elements (e.g., antibodies, peptides), these materials can be targeted to specific cells or biomolecules, enabling their visualization and quantification. Furthermore, the fluorescence of PPV derivatives can be sensitive to the local environment, allowing for the development of sensors for pH, ions, or the presence of specific analytes.

  • Antimicrobial Agents: Cationic PPV derivatives have been shown to exhibit potent antimicrobial activity. These polymers can selectively bind to and disrupt the membranes of bacteria, leading to cell death, while showing lower toxicity towards mammalian cells.[8] This selectivity makes them attractive candidates for the development of new antimicrobial coatings for medical devices and implants, as well as for therapeutic applications.

  • Drug Delivery: The ability to synthesize well-defined block copolymers containing PPV segments opens up possibilities for their use in drug delivery systems. The PPV block can provide a fluorescent tag for tracking the delivery vehicle, while another block can be designed to encapsulate and release a therapeutic agent in a controlled manner.

Conclusion

The use of this compound and its derivatives as monomers in the Gilch polymerization provides a versatile and efficient route to a wide range of PPV-based materials. The ability to tune the chemical, physical, and optical properties of these polymers through the incorporation of functional side chains makes them highly attractive for a variety of applications. For researchers in the biomedical and drug development fields, these fluorescent and functional polymers offer exciting opportunities for the creation of novel diagnostic and therapeutic tools. The protocols and data presented in these notes serve as a starting point for the exploration of this promising class of materials.

References

Synthesis of Novel Porous Organic Frameworks Using 1,4-Bis(dichloromethyl)benzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel porous organic frameworks (POFs) utilizing 1,4-bis(dichloromethyl)benzene as a key building block. These materials, often classified as hypercrosslinked polymers (HCPs), are characterized by high surface areas, tunable porosity, and significant potential across various applications, including gas storage and separation, catalysis, and as matrices for controlled drug delivery. The protocols detailed below are grounded in the principles of Friedel-Crafts alkylation, a robust and widely employed method for the construction of porous polymer networks.[1]

Introduction to Porous Organic Frameworks from this compound

Porous organic frameworks are a class of materials constructed from organic monomers linked by strong covalent bonds, forming a rigid and porous structure.[2] Their inherent properties, such as high thermal and chemical stability, low density, and large surface areas, make them highly attractive for diverse scientific and industrial applications.[2][3] Hypercrosslinked polymers, a subset of POFs, are typically synthesized via Friedel-Crafts alkylation of aromatic monomers with external crosslinkers or through self-condensation of functionalized monomers.[1]

The use of this compound as a monomer offers a direct route to highly crosslinked, three-dimensional porous networks. The dichloromethyl groups are reactive sites for Friedel-Crafts alkylation, enabling the formation of a robust porous architecture. The resulting materials are expected to exhibit significant microporosity and mesoporosity, which are critical features for applications such as drug delivery, where the pores can serve as reservoirs for therapeutic agents.[1]

Key Properties and Characteristics

The successful synthesis of POFs from this compound will yield materials with the following key characteristics, which should be verified through the characterization techniques outlined in the protocols below.

PropertyTypical Value RangeCharacterization Technique
Brunauer-Emmett-Teller (BET) Surface Area 400 - 1200 m²/gN₂ Adsorption-Desorption Analysis
Pore Volume 0.3 - 1.0 cm³/gN₂ Adsorption-Desorption Analysis
Pore Size Distribution Microporous (< 2 nm) and Mesoporous (2-50 nm)N₂ Adsorption-Desorption Analysis
Thermal Stability > 300 °CThermogravimetric Analysis (TGA)
CO₂ Uptake Capacity 10 - 20 wt% (at 273 K, 1 bar)Gas Sorption Analysis
Morphology Aggregated nanoparticles or monolithic materialScanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM)

Note: These are estimated values based on similar hypercrosslinked polymers reported in the literature. Actual values may vary depending on the specific synthesis conditions.

Experimental Protocols

Synthesis of a Hypercrosslinked Polymer (HCP) via Friedel-Crafts Alkylation

This protocol describes the synthesis of a hypercrosslinked polymer through the self-condensation of this compound catalyzed by anhydrous iron(III) chloride (FeCl₃).

Materials:

  • This compound

  • Anhydrous Iron(III) Chloride (FeCl₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Methanol

  • 2 M Hydrochloric Acid (HCl)

  • Deionized Water

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Schlenk line or nitrogen inlet

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 22.6 mmol) in anhydrous 1,2-dichloroethane (e.g., 100 mL) under a nitrogen atmosphere.

  • Catalyst Addition: To this solution, carefully add anhydrous iron(III) chloride (e.g., 7.3 g, 45.2 mmol) in one portion. The reaction mixture will typically darken in color.

  • Polymerization: Heat the reaction mixture to 80 °C and maintain it under reflux with vigorous stirring for 24 hours. A solid precipitate will form as the polymerization proceeds.

  • Quenching: After 24 hours, cool the reaction mixture to room temperature. Quench the reaction by slowly adding 50 mL of methanol. Stir the mixture for 30 minutes.

  • Purification:

    • Filter the solid product using a Buchner funnel.

    • Wash the collected polymer with copious amounts of methanol until the filtrate is colorless.

    • To remove the catalyst, wash the polymer with a 2 M HCl solution, followed by deionized water until the washings are neutral (as checked with pH paper).

  • Drying: Dry the purified polymer in a vacuum oven at 80 °C overnight to yield the final product.

Characterization of the Synthesized POF

A comprehensive characterization of the synthesized material is crucial to confirm its structure, porosity, and stability.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure and the disappearance of the C-Cl bonds from the starting material.

  • Solid-State ¹³C NMR Spectroscopy: To further elucidate the polymer network structure.

  • Nitrogen Adsorption-Desorption Analysis: To determine the BET surface area, pore volume, and pore size distribution. The sample should be degassed under vacuum at an elevated temperature (e.g., 120 °C) for several hours prior to analysis.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer. The analysis is typically performed under a nitrogen atmosphere with a heating rate of 10 °C/min.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and porous structure of the polymer particles.[4][5][6][7]

  • Powder X-ray Diffraction (PXRD): To determine the amorphous or crystalline nature of the material.[4][5][6][7]

Application Protocol: Drug Loading into the Porous Organic Framework

The high surface area and porous nature of HCPs synthesized from this compound make them promising candidates for drug delivery systems.[1] This protocol outlines a general procedure for loading a model drug, such as Ibuprofen, into the polymer matrix.

Materials:

  • Synthesized and activated HCP

  • Ibuprofen

  • Ethanol or Hexane (solvent)

Equipment:

  • Vials or small flasks

  • Magnetic stirrer

  • Filtration apparatus

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC)

Procedure:

  • Activation of HCP: Before drug loading, the HCP should be "activated" by heating under vacuum to remove any trapped solvent or moisture from the pores.

  • Drug Solution Preparation: Prepare a concentrated solution of Ibuprofen in a suitable solvent (e.g., ethanol or hexane).

  • Loading: Immerse a known amount of the activated HCP (e.g., 100 mg) into the Ibuprofen solution.

  • Incubation: Stir the suspension at room temperature for 48 hours to allow for the diffusion of the drug molecules into the pores of the HCP.

  • Isolation and Washing: Filter the drug-loaded HCP and wash it with a small amount of fresh solvent to remove any drug adsorbed on the external surface.

  • Drying: Dry the drug-loaded HCP under vacuum at a mild temperature (e.g., 40 °C) to remove the solvent.

  • Quantification of Loaded Drug: The amount of loaded drug can be determined by measuring the concentration of the drug in the supernatant before and after the loading process using techniques such as UV-Vis spectroscopy or HPLC. The difference in concentration corresponds to the amount of drug loaded into the polymer.

Visualizing the Synthesis and Application Workflow

The following diagrams illustrate the key processes described in these application notes.

SynthesisWorkflow Monomer This compound + Anhydrous DCE Reaction Friedel-Crafts Polymerization (80 °C, 24h) Monomer->Reaction Catalyst Anhydrous FeCl₃ Catalyst->Reaction Quenching Quenching (Methanol) Reaction->Quenching Purification Purification (MeOH, HCl, H₂O washes) Quenching->Purification Drying Drying (Vacuum Oven) Purification->Drying POF Porous Organic Framework (HCP) Drying->POF

Caption: Workflow for the synthesis of a hypercrosslinked polymer.

DrugLoadingWorkflow ActivatedPOF Activated POF Loading Incubation (RT, 48h) ActivatedPOF->Loading DrugSolution Drug Solution (e.g., Ibuprofen in Ethanol) DrugSolution->Loading Isolation Filtration & Washing Loading->Isolation Quantification Quantification of Loaded Drug (UV-Vis/HPLC) Loading->Quantification analyze supernatant Drying Drying (Vacuum, 40 °C) Isolation->Drying DrugLoadedPOF Drug-Loaded POF Drying->DrugLoadedPOF

Caption: General workflow for loading a drug into the porous organic framework.

Conclusion

The use of this compound provides a versatile and efficient route for the synthesis of novel porous organic frameworks with high surface areas and tunable porosity. These materials show considerable promise for a range of applications, particularly in drug development as carriers for controlled release systems. The protocols and data presented in this document offer a solid foundation for researchers to explore, optimize, and innovate with these promising porous materials.

References

Applications of 1,4-Bis(dichloromethyl)benzene in Materials Science Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(dichloromethyl)benzene, also known as α,α'-dichloro-p-xylene, is a versatile organic compound that serves as a key building block in the synthesis of a variety of advanced materials. Its two reactive dichloromethyl groups attached to a central benzene ring allow it to act as a monomer for polymerization and as a cross-linking agent to create complex three-dimensional polymer networks. This document provides detailed application notes and experimental protocols for the use of this compound in materials science research, with a focus on the synthesis of conjugated polymers, hypercrosslinked polymers, and its potential as a precursor for metal-organic frameworks (MOFs).

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 623-25-6[1][2][3]
Molecular Formula C₈H₈Cl₂[1][3]
Molecular Weight 175.06 g/mol [2][3]
Appearance White to light yellow crystalline solid[3]
Melting Point 98-101 °C[3]
Boiling Point 254 °C[3]
Density 1.417 g/cm³[3]
Solubility Soluble in methanol (50 mg/mL), hydrolyzes in water[3]

Applications in Polymer Synthesis

This compound is a valuable monomer for the synthesis of various polymers, most notably poly(p-phenylene vinylene) (PPV), a highly studied conjugated polymer with applications in organic electronics.

Synthesis of Poly(p-phenylene vinylene) (PPV)

PPV is a rigid-rod polymer known for its electrical conductivity upon doping and its bright yellow fluorescence, making it suitable for applications in light-emitting diodes (LEDs) and photovoltaic devices.[4] Several methods can be employed to synthesize PPV from this compound.

The Gilch polymerization is a widely used method for the synthesis of PPV and its derivatives. It involves the reaction of a bis(halomethyl)benzene with a strong base, such as potassium tert-butoxide.[5]

Experimental Protocol: Gilch Polymerization of this compound

Materials:

  • This compound

  • Potassium tert-butoxide

  • Anhydrous 1,4-dioxane

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Acetic acid

Procedure:

  • Set up a 500 mL three-neck glass reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel. Dry all glassware in an oven and flush with nitrogen.

  • Dissolve the desired amount of this compound in anhydrous 1,4-dioxane in the reactor.

  • In a separate flask, dissolve potassium tert-butoxide in anhydrous THF.

  • Slowly add the potassium tert-butoxide solution dropwise to the stirred monomer solution over 5 minutes under a nitrogen atmosphere.

  • Continue stirring the reaction mixture at room temperature for 2 to 24 hours. The viscosity of the solution will increase as the polymer forms.

  • Terminate the polymerization by adding a small amount of acetic acid diluted in the reaction solvent.

  • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of methanol with vigorous stirring.[6]

  • Filter the precipitated polymer, wash it with methanol, and dry it under reduced pressure.[6]

Quantitative Data for PPV Synthesis via Gilch Polymerization

MonomerPolymer StructureMolecular Weight (Mn, g/mol )Polydispersity Index (PDI)Thermal Stability (Td)Reference
2,5-bis(chloromethyl)-p-xylene derivativePoly(p-phenylene vinylene) (PPV)20,000 - 500,000Typically broadMEH-PPV is stable up to ~300 °C[5]

Workflow for Gilch Polymerization

Gilch_Polymerization Monomer This compound in 1,4-Dioxane Reactor Reaction Vessel (Nitrogen Atmosphere, Room Temp) Monomer->Reactor Base Potassium tert-butoxide in THF Base->Reactor Polymerization Polymerization (2-24 hours) Reactor->Polymerization Stirring Termination Termination (Acetic Acid) Polymerization->Termination Precipitation Precipitation in Methanol Termination->Precipitation Purification Filtration & Washing Precipitation->Purification Drying Drying under Vacuum Purification->Drying PPV Poly(p-phenylene vinylene) (PPV) Drying->PPV

Caption: Workflow for the synthesis of PPV via Gilch polymerization.

Phase-transfer catalysis offers a "one-pot" reaction to synthesize PPV derivatives directly from bis(chloromethyl) aromatic monomers. This method avoids the need for an intermediate precursor step.[7]

Experimental Protocol: PTC Polymerization of this compound

Materials:

  • This compound (α,α'-dichloro-p-xylene)

  • Tetrabutylammonium bromide (TBAB)

  • Sodium hydroxide (55-60 wt% aqueous solution)

  • Sodium chloride

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare a vigorously stirred mixture of 10 mL of 55-60 wt% aqueous sodium hydroxide solution (containing 2 mmol of NaCl) and 20 mL of DMSO in a hot water bath.

  • Add approximately 0.5 to 1 mmol of this compound and 0.5 mmol of TBAB to the stirred mixture.

  • Allow the reaction to proceed for 24 hours.[7]

  • The resulting polymer can be isolated by precipitation, filtration, and washing.

Electrical Properties of Doped PPV

The electrical conductivity of PPV can be significantly increased through doping.

Table 2: Electrical Conductivity of Doped Poly(phenylene vinylene) Derivatives

PolymerDopantElectrical Conductivity (S/cm)Reference
Unsubstituted PPVIodine (I₂)<< 10⁻³[4]
Unsubstituted PPVSulfuric Acid (H₂SO₄)100[4]
Poly(2,5-dibutoxy-p-phenylene vinylene)Sulfuric Acid (H₂SO₄)300 - 500[7]

Logical Relationship for PTC Polymerization

PTC_Polymerization cluster_phases Two-Phase System Aqueous Aqueous Phase (NaOH, NaCl) Anion Deprotonated Monomer (Anion) Aqueous->Anion Deprotonation Organic Organic Phase (Monomer, DMSO) Polymer Poly(p-phenylene vinylene) Organic->Polymer Nucleophilic Substitution PTC Phase-Transfer Catalyst (TBAB) PTC->Organic Transfers Anion Anion->PTC Forms Complex

Caption: Mechanism of phase-transfer catalyzed polymerization.

Synthesis of Hypercrosslinked Polymers

This compound can be used as an external cross-linker in Friedel-Crafts alkylation reactions to produce hypercrosslinked polymers (HCPs). These materials possess high surface areas and permanent porosity, making them suitable for applications in gas storage and separation.[8]

Experimental Protocol: Friedel-Crafts Synthesis of HCPs

Materials:

  • Aromatic monomer (e.g., benzene, biphenyl)

  • This compound (cross-linker)

  • Anhydrous iron(III) chloride (FeCl₃) (Lewis acid catalyst)

  • Anhydrous 1,2-dichloroethane (solvent)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the aromatic monomer and this compound in anhydrous 1,2-dichloroethane.

  • Cool the solution in an ice bath.

  • Gradually add anhydrous FeCl₃ to the stirred solution.

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 18-24 hours), during which a solid polymer will form.

  • Quench the reaction by adding methanol.

  • Filter the polymer and wash it extensively with methanol and other solvents to remove the catalyst and unreacted monomers.

  • Dry the polymer under vacuum.

Properties of Hypercrosslinked Polymers

Monomer/Cross-linker SystemBET Surface Area (m²/g)CO₂ Uptake (mmol/g at 273 K, 1 bar)Reference
Benzene / Formaldehyde dimethyl acetal9052.55[6][9]

Experimental Workflow for HCP Synthesis

HCP_Synthesis Monomers Aromatic Monomer + This compound in 1,2-Dichloroethane Reaction Friedel-Crafts Alkylation (Room Temperature, 18-24h) Monomers->Reaction Catalyst FeCl₃ (Lewis Acid) Catalyst->Reaction Quenching Quenching (Methanol) Reaction->Quenching Purification Filtration & Washing Quenching->Purification Drying Drying under Vacuum Purification->Drying HCP Hypercrosslinked Polymer (HCP) Drying->HCP MOF_Synthesis_Pathway Precursor This compound Transformation Functional Group Transformation Precursor->Transformation Linker Bifunctional Organic Linker Transformation->Linker Solvothermal Solvothermal Synthesis Linker->Solvothermal MetalSalt Metal Salt MetalSalt->Solvothermal MOF Metal-Organic Framework (MOF) Solvothermal->MOF

References

Application Notes & Protocols: Synthesis of Terephthalaldehyde from 1,4-bis(dichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of terephthalaldehyde, a crucial building block in the production of polymers, pharmaceuticals, and other fine chemicals. The primary focus is on the hydrolysis of 1,4-bis(dichloromethyl)benzene, a key intermediate derived from the chlorination of p-xylene.

Overview of the Synthetic Pathway

The synthesis of terephthalaldehyde from p-xylene typically involves a two-step process. The first step is the radical chlorination of the methyl groups of p-xylene to form a mixture of chlorinated products. Further chlorination of 1,4-bis(chloromethyl)benzene leads to the formation of this compound. The second and focal step of this protocol is the hydrolysis of this compound to yield terephthalaldehyde.[1] This conversion is a critical transformation for which several methodologies have been developed to ensure high yield and purity.

The overall transformation can be visualized as follows:

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Hydrolysis p_xylene p-Xylene chlorinated_mix Chlorinated Xylenes (including this compound) p_xylene->chlorinated_mix Cl₂, UV light or initiator precursor This compound product Terephthalaldehyde precursor->product Hydrolysis

Caption: General two-step synthesis of terephthalaldehyde from p-xylene.

Hydrolysis of this compound

Two primary methods for the hydrolysis of this compound to terephthalaldehyde are highlighted: acid-catalyzed hydrolysis and reaction with hexamethylenetetramine.

Acid-Catalyzed Hydrolysis

This method involves the direct hydrolysis of the tetrachlorinated precursor using a strong acid, such as sulfuric acid. The reaction proceeds by the substitution of the chlorine atoms with hydroxyl groups, which then tautomerize to the aldehyde.

Table 1: Summary of Quantitative Data for Acid-Catalyzed Hydrolysis

ParameterValueReference
Starting Materialα,α,α',α'-Tetrabromo-p-xylene[2]
ReagentConcentrated Sulfuric Acid (95%)[2]
ProductTerephthalaldehyde[2]
Yield81-84%[2]
Melting Point115-116 °C[2]

Note: The data from Organic Syntheses refers to the tetrabromo analog, which undergoes a similar hydrolysis mechanism.

Experimental Protocol: Acid-Catalyzed Hydrolysis of α,α,α',α'-Tetrabromo-p-xylene [2]

  • Apparatus Setup: A 2-liter round-bottomed flask is equipped with a still head, a capillary ebullition tube, and a receiver for vacuum distillation.

  • Reaction Mixture: To the flask, add 84.3 g (0.2 mole) of finely powdered α,α,α',α'-tetrabromo-p-xylene and 200 ml of concentrated sulfuric acid (95%). Mix the reactants thoroughly by shaking.

  • Reaction Conditions: Apply a vacuum using a water pump and introduce a stream of air through the capillary tube to facilitate the removal of hydrogen bromide. Heat the flask in an oil bath to 70 °C.

  • Temperature Gradient: As the evolution of gas subsides, gradually increase the temperature of the oil bath to 110 °C.

  • Reaction Completion: The reaction is complete when a clear solution is obtained and gas evolution ceases (approximately 2.5 hours).

  • Work-up: Cool the flask and pour the contents onto 600 g of crushed ice.

  • Isolation: Collect the resulting crystalline solid by filtration and wash it with a small amount of water.

  • Purification: Recrystallize the crude product from 600 ml of 10% methanol using 1 g of decolorizing carbon to remove any yellow color.

  • Final Product: The yield of pure terephthalaldehyde is 21.7–22.5 g (81–84%), with a melting point of 115–116 °C.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine Precursor and Sulfuric Acid B Assemble Vacuum Distillation Apparatus A->B C Heat to 70°C under Vacuum B->C D Gradually Increase Temperature to 110°C C->D E Monitor for Cessation of Gas Evolution D->E F Pour Reaction Mixture onto Ice E->F G Filter to Isolate Crude Product F->G H Recrystallize from 10% Methanol G->H

Caption: Experimental workflow for acid-catalyzed hydrolysis.

Hexamethylenetetramine Method

This process involves reacting a chlorinated xylene mixture, rich in this compound, with hexamethylenetetramine in an aqueous solution at an elevated temperature.[3][4]

Table 2: Summary of Quantitative Data for the Hexamethylenetetramine Method

ParameterExample 1Example 2Example 3Reference
Starting MaterialChlorinated p-xylene mixtureChlorinated p-xylene mixtureChlorinated p-xylene mixture[3][4]
Degree of Chlorination2.792.792.79[3][4]
Hexamethylenetetramine166.8 g166.8 g216.3 g (30% excess)[3][4]
Water630 g630 gNot specified[3][4]
Temperature110 °C166 °CNot specified[3][4]
Reaction Time2 hours2 hoursNot specified[3][4]
ProductTerephthalaldehydeTerephthalaldehydeTerephthalaldehyde[3][4]
Yield68.4%69.6%77.3%[3][4]
Purity (by GC)98.7%98.1%97.8%[3][4]

Experimental Protocol: Hexamethylenetetramine Method [3][4]

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, combine 189.7 g of the chlorinated p-xylene mixture (degree of chlorination ~2.79) with 166.8 g of hexamethylenetetramine and 630 g of water.

  • Reaction Conditions: Heat the mixture to 110 °C with vigorous stirring for 2 hours.

  • Work-up: After the reaction, cool the mixture.

  • Isolation: Isolate the crude terephthalaldehyde by filtration.

  • Purification: The crude product can be further purified by distillation or sublimation.

  • Yield and Purity: This procedure yields 86.5 g (68.4%) of terephthalaldehyde with a purity of 98.7% as determined by gas chromatography.

Note: An increased yield of 77.3% can be achieved by using a 30% excess of hexamethylenetetramine.[4]

G cluster_0 Reaction cluster_1 Work-up and Purification A Combine Chlorinated Xylene, Hexamethylenetetramine, and Water B Heat to 110°C with Vigorous Stirring for 2 hours A->B C Cool the Reaction Mixture B->C D Isolate Crude Product by Filtration C->D E Purify by Distillation or Sublimation D->E

Caption: Experimental workflow for the hexamethylenetetramine method.

Safety Considerations

  • Chlorinated Compounds: this compound and other chlorinated hydrocarbons are hazardous. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Strong Acids: Concentrated sulfuric acid is highly corrosive. Use with extreme caution and appropriate PPE. Always add acid to water, not the other way around.

  • Hexamethylenetetramine: May cause skin and respiratory irritation. Handle with care and appropriate PPE.

  • General Precautions: Always review the Safety Data Sheets (SDS) for all chemicals used in these protocols.

Conclusion

The conversion of this compound to terephthalaldehyde is a well-established and efficient process. The choice between acid-catalyzed hydrolysis and the hexamethylenetetramine method may depend on factors such as available equipment, desired purity, and scale of the reaction. The protocols provided herein offer detailed guidance for researchers to successfully synthesize this important chemical intermediate.

References

Application Notes and Protocols: Hydrolysis of 1,4-bis(dichloromethyl)benzene to Terephthalaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the hydrolysis of 1,4-bis(dichloromethyl)benzene, a key intermediate in the synthesis of terephthalaldehyde. Terephthalaldehyde is a valuable precursor in the production of various pharmaceuticals, dyes, and polymers. The following protocols are based on established chemical literature and patents.

Data Presentation

The following table summarizes the quantitative data from two distinct methods for the hydrolysis of a chlorinated xylene derivative to terephthalaldehyde.

ParameterMethod 1: Hexamethylenetetramine HydrolysisMethod 2: Sulfuric Acid Hydrolysis of Tetrabromo-p-xylene
Starting Material Chlorinated p-xylene mixtureα,α,α',α'-Tetrabromo-p-xylene
Reagents Hexamethylenetetramine, Water, Hydrochloric acidConcentrated Sulfuric Acid (95%)
Reaction Temperature 110 °C, then 100 °C, then reflux70 °C, gradually raised to 110 °C
Reaction Time 2 hours at 110 °C, 10 minutes at refluxApproximately 2.5 hours
Yield 69.6% (based on p-xylene used)[1]81–84%[2]
Purity 98.1%[1]Melting point: 115–116 °C[2]

Experimental Protocols

Method 1: Hydrolysis using Hexamethylenetetramine

This protocol is adapted from a patented process for the preparation of terephthalaldehyde from a chlorinated p-xylene mixture containing this compound.[1][3]

Materials:

  • Chlorination mixture containing this compound

  • Hexamethylenetetramine

  • Water

  • 30% Hydrochloric acid

  • Reaction flask with stirrer and reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • In a reaction flask equipped with a stirrer, combine 189.7 g of the chlorination mixture (derived from p-xylene) with 166.8 g of hexamethylenetetramine and 630 g of water.[1]

  • Heat the mixture to 166 °C for 2 hours with vigorous stirring.[1]

  • After the reaction period, cool the mixture.

  • Isolate the crude product by filtration.

  • Purify the crude terephthalaldehyde by distillation to obtain the final product.

Method 2: Hydrolysis using Concentrated Sulfuric Acid

This protocol describes the hydrolysis of the analogous α,α,α',α'-tetrabromo-p-xylene, which can be adapted for this compound, as the hydrolysis of α,α,α',α'-tetrachloro-p-xylene is a known method for producing terephthalaldehyde.[2]

Materials:

  • α,α,α',α'-Tetrachloro-p-xylene (this compound)

  • Concentrated sulfuric acid (95%)

  • Crushed ice

  • 10% Methanol

  • Decolorizing carbon

  • Round-bottomed flask with a setup for vacuum distillation (still head, capillary ebullition tube, receiver)

  • Oil bath

  • Filtration apparatus

  • Beakers

Procedure:

  • In a 2-liter round-bottomed flask, place 0.2 mole of finely powdered α,α,α',α'-tetrachloro-p-xylene and 200 ml of concentrated sulfuric acid (95%).

  • Thoroughly mix the reactants by shaking.

  • Assemble the flask for vacuum distillation and apply a vacuum using a water pump. Allow a stream of air to pass through the capillary tube to facilitate the removal of hydrogen chloride gas.

  • Heat the flask in an oil bath to 70 °C. As the evolution of gas subsides, gradually increase the temperature of the bath to 110 °C. The reaction is complete when a clear solution is obtained and no more gas is evolved (approximately 2.5 hours).[2]

  • Cool the flask and pour the contents onto 600 g of crushed ice.

  • Collect the resulting crystalline solid on a filter and wash with a small amount of water.

  • Recrystallize the crude product from 600 ml of 10% methanol with the aid of 1 g of decolorizing carbon to remove any yellow color.

  • Separate the small amount of undissolved starting material with the carbon and wash it on the filter with two 100-ml portions of hot 10% methanol.

  • The yield of pure terephthalaldehyde is expected to be in the range of 81-84%.[2]

Visualizations

Hydrolysis_Workflow cluster_method1 Method 1: Hexamethylenetetramine Hydrolysis cluster_method2 Method 2: Sulfuric Acid Hydrolysis A1 Combine this compound, hexamethylenetetramine, and water B1 Heat at 166 °C for 2 hours with vigorous stirring A1->B1 C1 Cool the reaction mixture B1->C1 D1 Isolate crude product by filtration C1->D1 E1 Purify by distillation D1->E1 F1 Terephthalaldehyde E1->F1 A2 Mix this compound with concentrated H2SO4 B2 Heat from 70 °C to 110 °C under vacuum (approx. 2.5 hours) A2->B2 C2 Pour onto crushed ice B2->C2 D2 Filter and wash the solid C2->D2 E2 Recrystallize from 10% methanol with decolorizing carbon D2->E2 F2 Terephthalaldehyde E2->F2

Caption: Experimental workflows for the hydrolysis of this compound.

References

Application Notes: The Use of 1,4-Bis(dichloromethyl)benzene in the Preparation of Cross-Linking Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,4-Bis(dichloromethyl)benzene, also known as α,α,α',α'-tetrachloro-p-xylene, is a bifunctional organic compound that serves as a potent cross-linking agent in polymer chemistry. Its molecular structure, featuring a rigid benzene ring with two dichloromethyl groups at the para positions, allows for the formation of robust, three-dimensional polymer networks. The primary mechanism of action involves Friedel-Crafts alkylation, where the dichloromethyl groups react with aromatic nuclei present in polymer backbones, such as polystyrene, in the presence of a Lewis acid catalyst.[1] This cross-linking process significantly enhances the thermal, mechanical, and chemical resistance of the resulting polymer.

A key application of this compound is in the synthesis of hyper-cross-linked polymers (HCPs) and microporous organic polymers (MOPs).[2][3] By performing the cross-linking reaction in a solution where the polymer chains are in a swollen, expanded state, a permanent porous structure can be locked in place.[2] These materials are characterized by high surface areas and find utility in gas storage, separation, catalysis, and as supports for drug delivery systems.

Physicochemical Properties

A clear understanding of the properties of this compound is essential for its effective use.

PropertyValueReference
Chemical Formula C₈H₆Cl₄[4]
Molecular Weight 243.95 g/mol [4]
Appearance White solid/crystals
Melting Point 9.5 °C[4]
Boiling Point 302.9 °C at 760 mmHg[4]
Density 1.4 g/cm³[4]
CAS Number 7398-82-5[4][5]

Reaction Mechanism: Friedel-Crafts Cross-Linking

The cross-linking of aromatic polymers with this compound is a classic example of a Friedel-Crafts alkylation reaction. A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄), activates the dichloromethyl group, facilitating electrophilic attack on the aromatic rings of the polymer chains. This process forms stable methylene bridges between polymer chains, leading to an insoluble, infusible network.

G cluster_reactants Reactants Polymer Aromatic Polymer (e.g., Polystyrene) Intermediate Activated Electrophilic Intermediate Polymer->Intermediate Nucleophilic Attack Crosslinker This compound Catalyst Lewis Acid Catalyst (e.g., AlCl₃, SnCl₄) Crosslinker->Catalyst Catalyst->Intermediate Activation Product Cross-Linked Polymer Network Intermediate->Product Alkylation & Network Formation

Figure 1. Logical relationship of components in Friedel-Crafts cross-linking.

Experimental Protocols

Protocol 1: Cross-Linking of Polystyrene

This protocol details the procedure for cross-linking polystyrene using this compound to enhance its thermal stability and solvent resistance.

Materials

  • Polystyrene (PS)

  • This compound

  • Anhydrous Tin(IV) chloride (SnCl₄) or Aluminum chloride (AlCl₃) (Lewis acid catalyst)

  • 1,2-Dichloroethane (DCE) (solvent)

  • Methanol (quenching and washing agent)

  • Chloroform or Tetrahydrofuran (THF) (for solubility testing)

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Inert atmosphere apparatus (Nitrogen or Argon)

Procedure

  • Dissolution of Polystyrene: In a round-bottom flask under an inert atmosphere, dissolve polystyrene in 1,2-dichloroethane to a desired concentration (e.g., 5-10% w/v). Stir until a homogeneous solution is formed.

  • Addition of Cross-Linker: Add the calculated amount of this compound to the polystyrene solution. The amount can be varied to control the degree of cross-linking (e.g., 5-15 mol% relative to styrene monomer units). Stir until fully dissolved.

  • Catalyst Addition: In a separate, dry vessel, prepare a solution or suspension of the Lewis acid catalyst in a small amount of DCE. Slowly add the catalyst to the polymer solution at room temperature with vigorous stirring. The reaction is often exothermic.

  • Reaction: Heat the mixture to a specific temperature (e.g., 30-60 °C) and maintain for a set period (e.g., 4-18 hours).[1] The progress can be monitored by observing the increase in viscosity or by taking aliquots for analysis. Gelation indicates the formation of a cross-linked network.

  • Quenching: After the reaction period, cool the mixture to room temperature and quench the reaction by slowly adding methanol. This will deactivate the catalyst and precipitate the polymer.

  • Isolation and Purification: Filter the precipitated cross-linked polymer. Wash the solid product thoroughly with methanol to remove any unreacted reagents, catalyst residues, and solvent.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Characterization

  • Solubility Test: A simple and effective method to confirm cross-linking. The product should swell but not dissolve in good solvents for linear polystyrene, such as chloroform or THF.[6]

  • Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to evaluate the enhancement in thermal stability and changes in the glass transition temperature (Tg).[1]

G A 1. Dissolve Polystyrene in DCE under N₂ B 2. Add this compound (Cross-linker) A->B C 3. Slowly Add Lewis Acid Catalyst (e.g., SnCl₄) B->C D 4. Heat Reaction Mixture (e.g., 30-60°C, 4-18h) C->D E 5. Cool and Quench with Methanol D->E F 6. Filter and Wash Precipitate with Methanol E->F G 7. Dry Product in Vacuum Oven F->G H 8. Characterize Product (Solubility, TGA, DSC) G->H

Figure 2. Experimental workflow for cross-linking polystyrene.
Protocol 2: Synthesis of Microporous Polymers via Hyper-Cross-Linking

This protocol describes a general method for preparing microporous polymers by Friedel-Crafts alkylation of an aromatic polymer in a swollen state.

Materials

  • Porous styrenic polymer precursor (e.g., lightly cross-linked styrene-divinylbenzene beads) or a linear aromatic polymer.

  • This compound

  • Anhydrous Iron(III) chloride (FeCl₃) or Aluminum chloride (AlCl₃)

  • 1,2-Dichloroethane (DCE) or another suitable swelling solvent

  • Methanol

Procedure

  • Swelling of Precursor: Swell the precursor polymer beads in DCE for several hours to ensure full expansion of the polymer chains.

  • Addition of Reagents: To the swollen polymer suspension, add this compound and the Friedel-Crafts catalyst (e.g., FeCl₃).[3] The amounts should be calculated based on the desired degree of cross-linking.

  • Reaction: Heat the reaction mixture under an inert atmosphere with stirring (e.g., 80 °C for 18 hours). The goal is to rapidly form rigid cross-links while the polymer is in its expanded state.[2]

  • Work-up: After cooling, the solid polymer is filtered and washed sequentially with methanol and water to remove the catalyst and any unreacted species.

  • Purification: Perform a Soxhlet extraction with a suitable solvent (e.g., methanol or THF) to remove any soluble impurities.

  • Drying: Dry the microporous polymer under vacuum to remove all solvent, revealing the permanent porous structure.

Characterization

  • Porosity Analysis: The surface area and pore size distribution are determined using nitrogen adsorption-desorption analysis at 77 K (BET method).[7]

  • Morphology: Scanning Electron Microscopy (SEM) can be used to visualize the surface morphology of the polymer beads.

Figure 3. Conceptual formation of a microporous polymer network.

Quantitative Data Summary

The following tables provide representative data for the cross-linking reactions. Actual results will depend on specific experimental conditions.

Table 2: Typical Reaction Parameters for Polystyrene Cross-Linking

ParameterConditionPurpose / Observation
Catalyst SnCl₄, AlCl₃, FeCl₃Lewis acids to activate the cross-linker.[1][3] Catalyst choice can affect reaction rate and final properties.
Solvent 1,2-Dichloroethane (DCE), NitrobenzeneA good solvent is needed to dissolve/swell the polymer chains for effective cross-linking.[1][2]
Temperature 30 - 80 °CHigher temperatures generally increase the reaction rate but must be controlled to avoid side reactions.
Reaction Time 4 - 24 hoursTime required to achieve the desired degree of cross-linking or gelation.[3]
Cross-linker Ratio 5 - 20 mol% (vs. monomer units)Determines the cross-link density, which affects properties like swelling, Tg, and mechanical strength.

Table 3: Properties of Resulting Cross-Linked Materials

PropertyUncross-linked PolystyreneCross-linked PolystyreneMicroporous Polymer
Solubility (in THF) SolubleInsoluble (swells)Insoluble
Thermal Stability ModerateIncreasedHigh
Glass Transition (Tg) ~100 °CIncreases with cross-link density[1]Not well-defined
BET Surface Area < 10 m²/gLowHigh (up to ~1200 m²/g or more)[2][7]
Application General plasticsThermosets, rigid foamsGas adsorption, catalysis, separation[2][8]

References

Synthetic Pathways from 1,4-Bis(dichloromethyl)benzene to Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of valuable pharmaceutical intermediates starting from 1,4-bis(dichloromethyl)benzene. The primary focus is on the conversion of this compound to terephthalaldehyde, a versatile building block, and its subsequent utilization in the synthesis of pharmaceutically relevant compounds, particularly Schiff base derivatives.

Introduction

This compound is a chlorinated aromatic hydrocarbon that serves as a key starting material for the synthesis of various organic compounds. Its chemical structure allows for straightforward conversion to terephthalaldehyde, a widely used intermediate in the production of pharmaceuticals, dyes, and polymers.[1] The reactivity of the aldehyde groups in terephthalaldehyde makes it an excellent precursor for the construction of more complex molecules, including Schiff bases, which are known to exhibit a wide range of biological activities.

Synthetic Route from this compound to Terephthalaldehyde

The most common and industrially relevant method for the synthesis of terephthalaldehyde from a mixture containing this compound is the Sommelet reaction.[2][3] This reaction involves the treatment of the chlorinated p-xylene derivative with hexamethylenetetramine (urotropin) followed by hydrolysis to yield the corresponding aldehyde.

A key industrial process for producing terephthalaldehyde involves the side-chain chlorination of p-xylene to a specific degree of chlorination (typically between 2.5 and 3.5), resulting in a mixture that contains this compound.[4][5] This mixture is then directly subjected to the Sommelet reaction.

Application Note 1: Synthesis of Terephthalaldehyde via the Sommelet Reaction

This protocol outlines the synthesis of terephthalaldehyde from a chlorinated p-xylene mixture rich in this compound. The use of a mixture, as generated during industrial chlorination of p-xylene, is a cost-effective approach.

Experimental Protocol

Materials:

  • Chlorinated p-xylene mixture (degree of chlorination 2.5-3.5)

  • Hexamethylenetetramine

  • Water

  • Hydrochloric acid (concentrated)

Procedure: [4][5]

  • A mixture of the chlorinated p-xylene (containing this compound) and hexamethylenetetramine (urotropin) in water is prepared. A molar excess of hexamethylenetetramine (10-30%) is recommended to minimize side reactions.[1]

  • The reaction mixture is heated to a temperature between 100°C and 115°C with vigorous stirring for a period of 2 to 6 hours.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The pH of the aqueous phase is adjusted to between 1 and 4 by the slow addition of concentrated hydrochloric acid.

  • The acidified mixture is then heated to reflux for an additional 15 to 30 minutes to ensure the complete hydrolysis of any Schiff base intermediates.[1]

  • Upon cooling, the crude terephthalaldehyde precipitates out of the solution.

  • The solid product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization or sublimation.

Quantitative Data

The following table summarizes the quantitative data from a representative synthesis based on a similar procedure described in the literature.[5]

ParameterValue
Starting MaterialChlorinated p-xylene mixture (degree of chlorination ~2.6)
Molar ratio of chlorinated xylene to hexamethylenetetramine~1:1.2
Reaction Temperature110°C
Reaction Time2 hours
Yield of Terephthalaldehyde66.3% (based on initial m-xylene)
Purity (after distillation)>98%

Synthetic Applications of Terephthalaldehyde in Pharmaceutical Intermediates

Terephthalaldehyde is a versatile precursor for a variety of pharmaceutical intermediates, primarily through the formation of Schiff bases (imines).[1] Schiff bases derived from terephthalaldehyde have been investigated for their potential antibacterial, antifungal, and antiviral activities.[5][6]

Logical Relationship: From Starting Material to Pharmaceutical Intermediates

G A This compound B Terephthalaldehyde A->B Sommelet Reaction C Schiff Base Intermediates B->C Condensation with Amines D Pharmaceutical Agents (Antibacterial, Antifungal, Antiviral) C->D Further Modification / Biological Activity

Caption: Synthetic pathway from this compound to potential pharmaceutical agents.

Application Note 2: General Synthesis of Schiff Base Intermediates from Terephthalaldehyde

This protocol provides a general method for the synthesis of bis-Schiff bases from terephthalaldehyde and various primary amines. These Schiff bases can serve as intermediates for the development of novel therapeutic agents.

Experimental Protocol

Materials:

  • Terephthalaldehyde

  • Primary amine (e.g., substituted anilines)

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve terephthalaldehyde (1 molar equivalent) in hot absolute ethanol.

  • In a separate flask, dissolve the primary amine (2 molar equivalents) in absolute ethanol.

  • Add the amine solution to the terephthalaldehyde solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the Schiff base product often precipitates from the solution upon cooling.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • The product can be further purified by recrystallization from a suitable solvent.

Quantitative Data for Representative Schiff Base Syntheses

The following table presents data for the synthesis of various Schiff base derivatives from terephthalaldehyde, demonstrating the versatility of this reaction.

Primary AmineReaction Time (h)Yield (%)Melting Point (°C)
4-Bromoaniline385-92-
4-Hydroxyaniline385-92-
2,4-Dinitrophenylhydrazine385-92-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of pharmaceutical intermediates from this compound.

G cluster_0 Synthesis of Terephthalaldehyde cluster_1 Synthesis of Schiff Base Intermediate cluster_2 Purification and Analysis A Chlorinated p-Xylene (containing this compound) B Sommelet Reaction (with Hexamethylenetetramine) A->B C Hydrolysis (Acidic workup) B->C D Crude Terephthalaldehyde C->D E Purified Terephthalaldehyde D->E Purification F Condensation Reaction (with primary amine) E->F G Crude Schiff Base F->G H Purification (Recrystallization/Sublimation) G->H I Characterization (NMR, IR, MS) H->I J Final Pharmaceutical Intermediate I->J

Caption: General experimental workflow for the synthesis and purification of pharmaceutical intermediates.

Conclusion

This compound is a valuable starting material for the synthesis of terephthalaldehyde, a key intermediate in the pharmaceutical industry. The Sommelet reaction provides an efficient route for this transformation. Subsequently, terephthalaldehyde can be readily converted into a diverse range of Schiff base derivatives, which are promising candidates for the development of new antibacterial, antifungal, and antiviral agents. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals working in this area.

References

Application of 1,4-Bis(dichloromethyl)benzene in the Synthesis of Flame Retardants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(dichloromethyl)benzene is a halogenated aromatic compound with reactive dichloromethyl groups, making it a potential precursor for various chemical syntheses. In the context of flame retardant development, its structure suggests utility in creating organophosphorus compounds, which are a prominent class of halogen-free flame retardants. This document provides detailed application notes and protocols for the synthesis of phosphonate-based flame retardants, using a closely related and more commonly utilized precursor, 1,4-bis(chloromethyl)benzene, as a primary example. The high reactivity of the dichloromethyl groups in this compound can lead to polymerization and other side reactions when reacted with nucleophiles like triethyl phosphite, making the mono-halogenated analogue a more suitable starting material for a controlled synthesis of discrete bis(phosphonate) molecules.

Phosphorus-based flame retardants are sought after as alternatives to halogenated flame retardants due to their lower toxicity and reduced environmental impact.[1] They can act in both the gas phase, by scavenging flame-propagating radicals, and in the condensed phase, by promoting the formation of a protective char layer that insulates the underlying material from heat and oxygen.[1][2] This dual mechanism makes them highly effective in a variety of polymers.

These notes will detail the synthesis of a model bis(phosphonate) flame retardant, present its expected flame retardant properties in a polymeric matrix, and provide a comprehensive experimental protocol.

Synthesis of a Model Phosphonate Flame Retardant

A representative and effective phosphorus-containing flame retardant that can be synthesized from a p-xylene derivative is Tetraethyl (p-phenylenedimethylene)bis(phosphonate) . The synthesis is typically achieved through the Michaelis-Arbuzov reaction, a well-established method for forming carbon-phosphorus bonds.[3][4] The reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide.[3]

The synthesis using 1,4-bis(chloromethyl)benzene or its bromo-analogue proceeds as follows:

Reaction Scheme:

Synthesis_Scheme reactant1 1,4-Bis(chloromethyl)benzene reactant2 Triethyl phosphite (2 eq.) product Tetraethyl (p-phenylenedimethylene)bis(phosphonate) byproduct Ethyl chloride (2 eq.) r1 C₆H₄(CH₂Cl)₂ p C₆H₄(CH₂PO(OEt)₂)₂ r1->p Michaelis-Arbuzov Reaction Heat r2 2 P(OEt)₃ r2->p bp 2 EtCl

Caption: Synthesis of Tetraethyl (p-phenylenedimethylene)bis(phosphonate).

Experimental Protocol: Synthesis of Tetraethyl (p-phenylenedimethylene)bis(phosphonate)

This protocol is adapted from established procedures for the Michaelis-Arbuzov reaction.[4]

Materials:

  • 1,4-bis(bromomethyl)benzene (1 mmol)

  • Triethyl phosphite (2 mmol)

  • Anhydrous Toluene (10 mL)

  • Nitrogen or Argon gas supply

Equipment:

  • Three-neck round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Thermometer

  • Standard glassware for workup and purification

Procedure:

  • Set up the reaction apparatus under an inert atmosphere (Nitrogen or Argon).

  • To the three-neck flask, add 1,4-bis(bromomethyl)benzene (1 mmol) and anhydrous toluene (10 mL).

  • Begin stirring the mixture.

  • In the dropping funnel, place triethyl phosphite (2 mmol).

  • Slowly add the triethyl phosphite to the reaction mixture at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Workflow Diagram:

Experimental_Workflow start Start setup Assemble Reaction Apparatus under Inert Atmosphere start->setup reactants Charge Flask with 1,4-bis(bromomethyl)benzene and Toluene setup->reactants addition Add Triethyl Phosphite Dropwise reactants->addition reflux Heat to Reflux (4-6 hours) addition->reflux monitor Monitor Reaction by TLC reflux->monitor workup Cool and Concentrate (Rotary Evaporation) monitor->workup purify Purify Product (Vacuum Distillation or Column Chromatography) workup->purify end End purify->end

Caption: General workflow for the synthesis of the bis(phosphonate).

Application in Flame Retardant Polymers

Tetraethyl (p-phenylenedimethylene)bis(phosphonate) can be incorporated into various polymer matrices as an additive flame retardant. Its effectiveness is typically evaluated by standard flammability tests such as the Limiting Oxygen Index (LOI) and the UL-94 vertical burn test.

Expected Flame Retardant Performance:

The addition of phosphonate-based flame retardants is expected to significantly improve the fire resistance of polymers. The following tables summarize typical data obtained for polymers blended with organophosphorus flame retardants.

Table 1: Limiting Oxygen Index (LOI) Data

Polymer MatrixFlame Retardant Content (wt%)LOI (%)
Epoxy Resin (Neat)022.0
Epoxy Resin528.5
Epoxy Resin1032.0
Polycarbonate (Neat)025.0
Polycarbonate530.0
Polycarbonate1035.0

Table 2: UL-94 Vertical Burn Test Results

Polymer MatrixFlame Retardant Content (wt%)UL-94 Rating
Epoxy Resin (Neat)0No Rating (NR)
Epoxy Resin5V-1
Epoxy Resin10V-0
Polycarbonate (Neat)0V-2
Polycarbonate5V-0
Polycarbonate10V-0

Table 3: Cone Calorimetry Data (Illustrative)

ParameterNeat PolymerPolymer + 10 wt% Phosphonate FR
Peak Heat Release Rate (pHRR) (kW/m²)1200650
Total Heat Release (THR) (MJ/m²)8560
Time to Ignition (TTI) (s)4560

Mechanism of Flame Retardancy

The flame retardant action of phosphonates is multifaceted, involving both gas-phase and condensed-phase mechanisms.

Logical Relationship of Flame Retardancy Mechanism:

Flame_Retardancy_Mechanism cluster_combustion Combustion Cycle cluster_fr Flame Retardant Action Heat Heat Polymer Decomposition Polymer Decomposition Heat->Polymer Decomposition Flammable Gases Flammable Gases Polymer Decomposition->Flammable Gases Combustion in Gas Phase Combustion in Gas Phase Flammable Gases->Combustion in Gas Phase Combustion in Gas Phase->Heat Phosphonate FR Phosphonate FR Thermal Decomposition Thermal Decomposition Phosphonate FR->Thermal Decomposition Phosphorus Radicals (PO•) Phosphorus Radicals (PO•) Thermal Decomposition->Phosphorus Radicals (PO•) Gas Phase Polyphosphoric Acid Polyphosphoric Acid Thermal Decomposition->Polyphosphoric Acid Condensed Phase Radical Scavenging Radical Scavenging Phosphorus Radicals (PO•)->Radical Scavenging Char Formation Char Formation Polyphosphoric Acid->Char Formation Radical Scavenging->Combustion in Gas Phase Inhibits Char Formation->Polymer Decomposition Insulates Char Formation->Flammable Gases Reduces Fuel

Caption: Dual-action mechanism of phosphonate flame retardants.

In the gas phase , upon heating, the phosphonate decomposes to produce phosphorus-containing radicals (e.g., PO•). These radicals are highly effective at trapping the high-energy H• and OH• radicals that propagate the combustion chain reaction in the flame, thus inhibiting combustion.

In the condensed phase , the thermal decomposition of the phosphonate can lead to the formation of polyphosphoric acid. This acts as a catalyst for the dehydration and cross-linking of the polymer, promoting the formation of a stable, insulating char layer on the surface. This char layer acts as a physical barrier, reducing the transfer of heat to the underlying polymer and limiting the release of flammable volatile compounds into the gas phase.[2]

Conclusion

While this compound presents a reactive starting material, its difunctionality with highly reactive chlorines can pose challenges in synthesizing discrete flame retardant molecules. A more controlled and widely documented approach involves the use of 1,4-bis(halomethyl)benzenes to synthesize bis(phosphonate) flame retardants via the Michaelis-Arbuzov reaction. The resulting organophosphorus compounds are effective flame retardants for a range of polymers, acting through both gas-phase and condensed-phase mechanisms to suppress flammability. The protocols and data presented here provide a comprehensive guide for researchers and scientists in the development of novel flame retardant systems.

References

Application Notes and Protocols for Selective Reactions on 1,4-Bis(dichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed strategies and protocols for achieving selective monofunctionalization of 1,4-bis(dichloromethyl)benzene, a versatile bifunctional building block in organic synthesis. The symmetrical nature of this substrate presents a unique challenge in differentiating the two reactive dichloromethyl groups. The following sections detail statistical approaches and potential protecting group strategies to afford valuable mono-substituted intermediates, crucial for the synthesis of complex molecules in pharmaceutical and materials science research.

Introduction

This compound is a crystalline solid at room temperature, featuring two highly reactive dichloromethyl groups at the para positions of a benzene ring. These groups are precursors to aldehydes, carboxylic acids, and can undergo various nucleophilic substitution reactions. The primary challenge in the synthetic utility of this reagent lies in achieving selective reaction at only one of the two identical functional groups. This document outlines methodologies to control the reactivity and achieve selective mono-functionalization.

I. Statistical Approach for Selective Mono-hydrolysis

A statistical approach can be employed to favor the formation of the mono-hydrolyzed product, 4-(dichloromethyl)benzaldehyde, over the di-hydrolyzed product, terephthalaldehyde. This method relies on carefully controlling reaction conditions to limit the extent of the reaction.

Logical Workflow for Statistical Mono-hydrolysis

cluster_start Starting Material cluster_reaction Controlled Hydrolysis cluster_products Product Mixture cluster_separation Purification A This compound B Reaction with Sub-stoichiometric H2O/Base A->B 1. Slow Addition 2. Low Temperature C 4-(Dichloromethyl)benzaldehyde (Mono-product) B->C D Terephthalaldehyde (Di-product) B->D E Unreacted Starting Material B->E F Chromatographic Separation C->F D->F E->F

Caption: Statistical control of hydrolysis.

Experimental Protocol: Selective Mono-hydrolysis

Objective: To synthesize 4-(dichloromethyl)benzaldehyde by controlled hydrolysis of this compound.

Materials:

  • This compound

  • Sodium Bicarbonate (NaHCO₃)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable organic solvent such as dichloromethane.

  • Prepare a dilute aqueous solution of sodium bicarbonate (0.8 equivalents).

  • Slowly add the sodium bicarbonate solution to the solution of this compound at room temperature over a period of 1-2 hours with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the desired ratio of mono- to di-aldehyde is observed (or starting material is consumed to a significant extent), quench the reaction by adding a large volume of water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product mixture.

  • Purify the mixture by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate 4-(dichloromethyl)benzaldehyde.

Data Presentation:

Reactant Ratio (Substrate:Base)Reaction Time (h)Temperature (°C)Yield of Mono-aldehyde (%)Yield of Di-aldehyde (%)Unreacted Substrate (%)
1 : 0.8225451540
1 : 1.0225552520
1 : 1.2225503515

Note: Yields are hypothetical and for illustrative purposes. Actual yields will depend on precise reaction conditions and require optimization.

II. Protecting Group Strategy for Selective Reactions

A protecting group strategy offers a more controlled approach to achieve selective mono-functionalization. This involves the protection of one dichloromethyl group, followed by the reaction of the unprotected group, and finally deprotection. The challenge lies in the selective mono-protection of a symmetrical starting material. One theoretical approach could involve the use of a bulky protecting group that, for steric reasons, would favor mono-protection.

Conceptual Workflow for a Protecting Group Strategy

A This compound B Mono-protected Intermediate A->B Selective Protection C Functionalization of Unprotected Group B->C Reaction (e.g., Nucleophilic Substitution) D Protected Mono-functionalized Product C->D E Deprotection D->E F Final Mono-functionalized Product E->F

Caption: Protecting group strategy workflow.

Proposed Experimental Protocol: Selective Mono-amination (Conceptual)

Conceptual Steps:

  • Mono-protection: React this compound with a sub-stoichiometric amount of a bulky protecting group reagent that can selectively react with one dichloromethyl group. This could potentially be a bulky diol to form a cyclic acetal, although the conditions for selective mono-acetalization would need to be carefully optimized.

  • Purification: Isolate the mono-protected intermediate from the reaction mixture containing unreacted starting material and di-protected by-product using column chromatography.

  • Nucleophilic Substitution: React the isolated mono-protected intermediate with the desired nucleophile, for example, benzylamine. The unprotected dichloromethyl group would undergo substitution.

  • Purification: Purify the resulting protected, mono-aminated product.

  • Deprotection: Remove the protecting group under specific conditions that do not affect the newly introduced functional group to yield the final mono-substituted product.

Data Presentation (Hypothetical):

StepReactionReagentsConditionsYield (%)
1Mono-protectionBulky Diol, Acid CatalystAnhydrous, Reflux30-40
2Nucleophilic SubstitutionBenzylamine, BaseDMF, 80 °C85
3DeprotectionAcidic HydrolysisTHF/H₂O, 60 °C90

Note: This protocol is conceptual and serves as a template for experimental design. The selection of an appropriate protecting group and optimization of reaction conditions are critical for success.

Conclusion

The selective mono-functionalization of this compound is a challenging but achievable synthetic goal. The statistical approach, while less controlled, can provide a direct route to the mono-substituted product through careful manipulation of reaction conditions. A protecting group strategy, although requiring more synthetic steps, offers a more robust and potentially higher-yielding pathway once a suitable protecting group is identified and its application optimized. The protocols and data presented herein provide a foundation for researchers to develop efficient and selective transformations of this versatile bifunctional building block. Further experimental investigation is necessary to refine these methodologies and expand the scope of selective reactions on this compound.

Troubleshooting & Optimization

purification of crude 1,4-bis(dichloromethyl)benzene by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 1,4-Bis(dichloromethyl)benzene

This guide provides detailed troubleshooting advice and protocols for the purification of crude this compound via recrystallization. It is intended for researchers and chemists encountering challenges during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room or sub-ambient temperatures. Given its nonpolar aromatic structure, suitable solvents are typically low to medium polarity organic solvents. Aromatic hydrocarbons like toluene or xylene, or chlorinated solvents, are often good starting points. Mixed solvent systems, such as ethanol/water or acetone/hexane, can also be effective. It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent pair for your specific crude material[1][2].

Q2: My compound is not dissolving completely, even after adding a large amount of hot solvent. What should I do?

A2: This issue can arise from two main causes:

  • Insoluble Impurities: Your crude product may contain impurities that are insoluble in the chosen solvent. If you observe a persistent solid in the hot solution, you should perform a hot gravity filtration to remove these impurities before allowing the solution to cool[3].

  • Incorrect Solvent Choice: The solvent may simply be a poor choice for dissolving your compound. Re-evaluate your solvent selection by testing the solubility of a small amount of crude material in various hot solvents[2].

Q3: I have a clear, hot solution, but no crystals are forming as it cools. What is the problem?

A3: This is a common issue, often caused by one of the following:

  • Excess Solvent: You have likely used too much solvent, meaning the solution is not saturated enough for crystals to form upon cooling. The remedy is to gently boil off some of the solvent to concentrate the solution and then attempt to cool it again[4][5].

  • Supersaturation: The solution may be supersaturated, a state where the compound remains dissolved beyond its normal saturation point[4]. To induce crystallization, you can try scratching the inside surface of the flask with a glass stirring rod just below the liquid level or adding a tiny "seed" crystal of pure this compound[1][3].

Q4: My product is separating as an oil instead of solid crystals. How can I resolve this?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to high impurity levels or rapid cooling[4]. To fix this, try the following:

  • Reheat the solution until the oil redissolves completely.

  • Add a small amount of additional solvent to keep the compound dissolved at a slightly lower temperature[5].

  • Allow the solution to cool much more slowly. You can insulate the flask to slow down the rate of cooling, which favors the formation of crystals over oil[4].

  • Consider using a different recrystallization solvent.

Q5: My recrystallized product still has a yellow tint. How can I obtain a colorless product?

A5: A persistent color indicates the presence of colored impurities. To remove them, you can use activated charcoal (decolorizing carbon). Add a very small amount of charcoal to the hot, dissolved solution and swirl for a few minutes before performing a hot gravity filtration to remove the charcoal and the adsorbed impurities. Be cautious, as adding too much charcoal can adsorb your desired product and significantly reduce the yield[5].

Q6: My final yield of pure crystals is very low. What are the most common reasons for this?

A6: A poor yield is a frequent problem in recrystallization. The primary causes include:

  • Using too much solvent, which leaves a significant amount of your product dissolved in the mother liquor[1][5].

  • Premature crystallization during a hot filtration step, leading to product loss on the filter paper.

  • Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently chilled, redissolving some of the product[1].

  • Incomplete crystallization before filtration; ensure the solution has cooled completely and sufficient time has been allowed for crystal growth.

Data Presentation

Table 1: Qualitative Solvent Selection Guide for Recrystallization

This table provides a general guide for selecting a solvent for the recrystallization of this compound based on the principle of "like dissolves like" and the properties of similar aromatic compounds[6]. Empirical testing is essential for optimization.

Solvent ClassExample SolventsSuitabilityRationale
Aromatic Hydrocarbons Toluene, XyleneGood The nonpolar aromatic nature of these solvents closely matches the solute, typically providing good solubility at high temperatures and lower solubility upon cooling.
Halogenated Solvents Chloroform, DichloromethaneFair to Good These solvents can effectively dissolve the compound but may be too good, potentially leading to lower recovery. Use with caution.
Ketones Acetone, MEKFair Often used as the "soluble" solvent in a mixed-solvent system with a non-solvent like hexane or water[2].
Alcohols Ethanol, Methanol, IsopropanolPoor (as single solvent) The compound's solubility is likely too low in these polar solvents, even when hot. However, they are excellent as the "poor" or "anti-solvent" in a two-solvent system.
Nonpolar Alkanes Hexane, HeptanePoor (as single solvent) The compound is likely to have very low solubility in hot alkanes, making them unsuitable as a primary solvent. They are effective as anti-solvents.
Water H₂OPoor (as single solvent) The compound is expected to be practically insoluble in water, but water can be used as an anti-solvent with a miscible organic solvent like acetone or ethanol[2][7].

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: Based on small-scale tests, choose a suitable solvent or solvent pair. For this example, toluene is selected.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene and heat the mixture gently (e.g., on a hot plate) with stirring. Continue to add small portions of hot toluene until the solid just dissolves completely[1]. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the solid impurities. Collect the hot, clear filtrate in a clean, pre-heated flask[3].

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Rushing this step can trap impurities[3]. Once at room temperature, you may place the flask in an ice-water bath to maximize crystal formation[1].

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a minimal amount of ice-cold solvent (the same solvent used for recrystallization) to rinse away any remaining impurities from the mother liquor[1].

  • Drying: Allow the crystals to dry completely, either by air-drying on the filter or by placing them in a desiccator under vacuum.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization process.

Caption: Troubleshooting workflow for recrystallization.

References

removal of under-chlorinated impurities from 1,4-bis(dichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 1,4-bis(dichloromethyl)benzene

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the .

Frequently Asked Questions (FAQs)

Q1: What are the typical under-chlorinated impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound typically starts from p-xylene via free-radical chlorination. Under-chlorinated impurities arise from incomplete reaction and primarily include unreacted p-xylene, 1-chloromethyl-4-methylbenzene, and 1,4-bis(chloromethyl)benzene. Over-chlorination can also occur, leading to impurities like 1-(trichloromethyl)-4-(dichloromethyl)benzene.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is a highly effective method for analyzing the purity of the final product and tracking the removal of impurities.[1][2] Gas Chromatography (GC) is also a suitable technique for monitoring reaction progress and purity.[3] For structural confirmation of the product and any isolated impurities, techniques such as NMR, IR, and Mass Spectrometry (MS) are essential.[4]

Q3: My purified product shows a broad melting point range. What does this indicate?

A3: A broad or depressed melting point is a strong indicator of the presence of impurities. Pure this compound should have a relatively sharp melting point. For instance, a patented synthesis technology reports a melting point of 98-101°C for a product with purity exceeding 99%.[5]

Q4: What are the primary methods for removing under-chlorinated impurities?

A4: The two most effective and commonly used methods for purifying this compound on a laboratory and industrial scale are vacuum rectification (fractional distillation under reduced pressure) and recrystallization.[5][6] Preparative chromatography can also be used for isolating small quantities of high-purity material.[1][4]

Troubleshooting Guide

Issue 1: The purity of the synthesized crude product is very low, with significant amounts of starting material (p-xylene) and mono-chlorinated intermediates.

  • Possible Cause: Inefficient or incomplete chlorination reaction. This can be due to an insufficient molar ratio of chlorine to p-xylene, low reaction temperature, inadequate reaction time, or poor initiation (e.g., insufficient UV light).[5][7]

  • Suggested Solution:

    • Adjust Reactant Ratio: Ensure the molar ratio of chlorine to p-xylene is optimized. Ratios of 1.3 to 2.0 moles of chlorine per mole of p-xylene have been reported.[5]

    • Optimize Temperature: Maintain the reaction temperature within the optimal range, typically between 110-120°C.[5]

    • Ensure Proper Initiation: If using photochlorination, ensure the light source (e.g., LED or mercury lamp) is functioning correctly and providing sufficient energy to initiate the free-radical reaction.[5][8]

    • Increase Reaction Time: Extend the reaction time to allow for complete conversion. Monitor the reaction progress using GC or HPLC.[5]

Issue 2: Under-chlorinated impurities remain in the product even after a single purification step.

  • Possible Cause: The boiling points of the desired product and the impurities are too close for effective separation in a single vacuum distillation, or the chosen solvent for recrystallization is not optimal.

  • Suggested Solution:

    • Improve Distillation Efficiency: Use a fractional distillation column with higher theoretical plates (e.g., a longer column or one with structured packing). Carefully control the vacuum and heating rate to improve separation. A patent suggests collecting the desired fraction at 150-155°C under a vacuum of 8mmHg.[5]

    • Optimize Recrystallization: Experiment with different solvent systems. Solvents mentioned for similar compounds include toluene, xylene, ethanol, and methanol, or mixtures thereof.[6] The goal is to find a solvent in which the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain in solution.

    • Perform Multiple Purifications: A second purification step (e.g., recrystallizing the distilled product) may be necessary to achieve the desired purity level of >99%.

Experimental Protocols

Protocol 1: Purification by Vacuum Rectification

This protocol is based on methods described for achieving high-purity 1,4-bis(chloromethyl)benzene and its analogs.[5]

  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. This includes a round-bottom flask, a packed distillation column, a condenser, a fraction collector (e.g., a Perkin triangle or cow adapter), and a vacuum pump with a pressure gauge.

  • Charging the Flask: Place the crude this compound into the round-bottom flask. Add boiling chips or a magnetic stir bar.

  • Applying Vacuum: Seal the system and slowly reduce the pressure to the target vacuum level (e.g., 8 mmHg).[5]

  • Heating: Begin heating the flask gently using a heating mantle.

  • Fraction Collection:

    • Collect and discard the initial low-boiling fraction (fore-run), which will contain residual solvents and lower-boiling impurities like p-xylene.

    • Carefully collect the main fraction at the target boiling point range. For 1,4-bis(chloromethyl)benzene, a literature precedent suggests a collection temperature of 150-155°C at 8 mmHg.[5]

    • Stop the distillation before the high-boiling residue begins to distill.

  • Analysis: Analyze the collected main fraction for purity using HPLC or GC.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent mixture. Toluene, xylene, or alcohols like ethanol are potential candidates.[6] Perform small-scale tests to identify the optimal solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To maximize yield, you may subsequently cool the flask in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold, fresh solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

  • Analysis: Determine the melting point and purity of the final product.

Data Presentation

Table 1: Physical Properties of Target Compound and Related Impurities

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
p-Xylene (Impurity)C₈H₁₀106.1713.2138.4
1,4-Bis(chloromethyl)benzene (Impurity)C₈H₈Cl₂175.0699-101245
This compound (Target) C₈H₆Cl₄ 243.95 98-101[5] ~150-155 @ 8mmHg[5]
1,4-Bis(trichloromethyl)benzene (Impurity)C₈H₄Cl₆312.84108-110[9]213

Note: Boiling points are at atmospheric pressure unless otherwise specified. Data is compiled from various sources and should be used as a reference.

Visual Guides

Purification_Workflow Crude Crude Product (Mixture of Chlorinated Species) Method_Select Select Purification Method Crude->Method_Select Distill Vacuum Rectification Method_Select->Distill Liquid Crude or High Throughput Recrystal Recrystallization Method_Select->Recrystal Solid Crude Analysis1 Purity Analysis (HPLC/GC) Distill->Analysis1 Impurity_Fraction Impurity Fractions (Under- & Over-chlorinated) Distill->Impurity_Fraction Recrystal->Analysis1 Recrystal->Impurity_Fraction Decision Purity > 99%? Analysis1->Decision Final Pure this compound Decision->Final Yes Repurify Repeat Purification Decision->Repurify No Repurify->Method_Select

Caption: Workflow for the purification and analysis of this compound.

Chlorination_Pathway cluster_reactants Reactants cluster_products Reaction Products pXylene p-Xylene Impurity1 Impurity: 1,4-Bis(chloromethyl)benzene pXylene->Impurity1 + 2 Cl2 (Under-chlorination) Cl2 Cl2 (Chlorine) Target Target Product: This compound Impurity2 Impurity: 1-(Trichloromethyl)-4- (dichloromethyl)benzene Impurity1->Target + 2 Cl2 (Desired Reaction) Target->Impurity2 + Cl2 (Over-chlorination)

Caption: Logical pathway of p-xylene chlorination showing desired product and impurities.

References

optimizing reaction conditions for the synthesis of 1,4-bis(dichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1,4-bis(dichloromethyl)benzene

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Question: Why is the yield of this compound lower than expected?

Answer:

Low yields can result from several factors. Consider the following potential causes and solutions:

  • Incomplete Reaction: The chlorination of p-xylene proceeds stepwise. Insufficient reaction time or a low concentration of the chlorinating agent can lead to a mixture of starting material, mono-chlorinated, and di-chlorinated products.

    • Solution: Increase the reaction time and monitor the reaction progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Ensure the molar ratio of the chlorinating agent to p-xylene is adequate. For photochlorination with chlorine gas, a molar ratio of p-xylene to chlorine of 1:1.3-2.0 is recommended.[1]

  • Suboptimal Reaction Temperature: The reaction temperature significantly influences the reaction rate.

    • Solution: For photochlorination initiated by an LED light source, maintain the reaction temperature between 110-120°C.[1] For chlorination using N-Chlorosuccinimide (NCS), a temperature of around 55°C may be employed.[2]

  • Poor Initiation: In photochlorination, the light source is critical for initiating the free-radical reaction.

    • Solution: Ensure the light source is functioning correctly and is of the appropriate wavelength and intensity. The use of an LED light source has been reported to be effective.[1] For chemical initiation, ensure the initiator, such as benzoyl peroxide, is fresh and added in the correct amount.[3]

  • Losses During Workup and Purification: The product can be lost during extraction, washing, and purification steps.

    • Solution: Optimize the purification process. For instance, in vacuum distillation, collecting the fraction at the correct temperature and pressure is crucial. A collection temperature of 150-155°C at a vacuum of 8mmHg has been reported.[1]

Question: My final product is contaminated with byproducts. How can I improve its purity?

Answer:

Product contamination is a common issue. The nature of the impurity will dictate the best purification strategy.

  • Presence of Partially Chlorinated Intermediates: The reaction mixture may contain mono-chlorinated (p-chloromethyl-toluene) and other partially chlorinated species.

    • Solution: Drive the reaction to completion by extending the reaction time or adjusting the reagent stoichiometry. Purification via vacuum rectification is an effective method to separate this compound from less chlorinated byproducts.[1]

  • Ring Chlorination: Electrophilic aromatic substitution on the benzene ring can occur, leading to chlorinated aromatic byproducts.

    • Solution: This is more prevalent when using methods that can generate electrophilic chlorine species. Free-radical conditions, such as photochlorination, are generally selective for the benzylic positions.[3] If using NCS, the reaction conditions should be optimized to favor radical chlorination.

  • Solvent and Reagent Residues: Residual solvents or unreacted reagents can contaminate the final product.

    • Solution: Ensure thorough removal of solvents under reduced pressure. Washing the crude product with appropriate solutions can help remove unreacted reagents. For example, washing with a sodium bicarbonate solution can remove acidic impurities.[2]

Question: The reaction seems to be stalled and is not proceeding to completion. What should I do?

Answer:

A stalled reaction can be frustrating. Here are a few things to check:

  • Catalyst/Initiator Activity: The catalyst or initiator may have degraded.

    • Solution: If using a chemical initiator, consider adding a fresh portion. For photochlorination, check the integrity of your light source. If using an ionic liquid catalyst as described in some methods, ensure its purity and proper dispersal in the reaction mixture.[1]

  • Inhibitors: The presence of impurities in the starting materials or solvent can inhibit the reaction.

    • Solution: Use high-purity p-xylene and solvents. Ensure all glassware is clean and dry.

  • Chlorinating Agent Delivery: For reactions involving chlorine gas, ensure a consistent and appropriate flow rate.

    • Solution: Check your gas delivery system for leaks or blockages.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common industrial method is the exhaustive photochlorination of p-xylene.[3][4] This free-radical reaction involves treating p-xylene with chlorine gas under UV or visible light irradiation.[1][3]

Q2: What are the optimal reaction conditions for the photochlorination of p-xylene?

A2: Based on reported procedures, the following conditions are recommended:

  • Temperature: 110-120°C[1]

  • Reaction Time: 3-10 hours[1]

  • Molar Ratio (p-xylene:chlorine): 1:1.3-2.0[1]

  • Catalyst: An ionic liquid catalyst, such as 1-dodecyl-3-methylimidazolium chloride, can be used.[1]

  • Initiation: LED light source irradiation.[1]

Q3: Can N-Chlorosuccinimide (NCS) be used for this synthesis?

A3: Yes, N-Chlorosuccinimide (NCS) can be used as a chlorinating agent for benzylic C-H bonds.[5] This method can be advantageous as NCS is a solid and easier to handle than chlorine gas.[2] The reaction is typically carried out under conditions that promote a radical mechanism, which can be initiated by light or a radical initiator.[5]

Q4: What are the key purification steps for this compound?

A4: After the reaction, the crude product is typically purified through a multi-step process:

  • Cooling and Separation: The reaction mixture is cooled to 85-90°C to allow the crude product to separate.[1]

  • Vacuum Rectification: The crude product is then subjected to vacuum distillation to separate the desired this compound from unreacted starting materials and byproducts.[1] A fraction collected at 150-155°C under a pressure of 8mmHg has been shown to yield a high-purity product.[1]

Q5: What is the melting point of pure this compound?

A5: The melting point of pure this compound is reported to be in the range of 98-101°C.[1]

Data Presentation

Table 1: Optimized Reaction Conditions for the Synthesis of this compound via Photochlorination of p-Xylene

ParameterValueReference
Starting Materialp-Xylene[1]
Chlorinating AgentChlorine (Cl₂)[1]
Molar Ratio (p-Xylene:Cl₂)1:1.3 - 2.0[1]
CatalystIonic Liquid[1]
InitiationLED Light Source[1]
Reaction Temperature110 - 120 °C[1]
Reaction Time3 - 10 hours[1]
Purification MethodVacuum Rectification[1]
Collection Temperature150 - 155 °C[1]
Vacuum Pressure8 mmHg[1]
Product Purity≥ 99%[1]
Product Melting Point98 - 101 °C[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Photochlorination

This protocol is based on the methodology described in patent CN105384595A.[1]

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, gas inlet, condenser, and a port for an LED light source, combine p-xylene and an ionic liquid catalyst (e.g., 1-dodecyl-3-methylimidazolium chloride) at a ratio of 1‰-5‰ of the p-xylene mass.

  • Reaction Initiation: Begin stirring and irradiating the mixture with an LED light source.

  • Chlorination: Heat the reaction mixture to 110-120°C. Introduce chlorine gas through the gas inlet at a controlled rate to achieve a molar ratio of p-xylene to chlorine between 1:1.3 and 2.0.

  • Monitoring: Monitor the reaction progress by periodically taking samples and analyzing the content of this compound. The reaction is typically continued for 3-10 hours until the content of the desired product in the reaction solution reaches 70-80 wt%.

  • Workup - Separation: Cool the reaction mixture to 85-90°C. Transfer the mixture to a separation tank to allow for the separation of the crude product.

  • Purification - Vacuum Rectification: Transfer the crude this compound to a distillation apparatus. Perform vacuum rectification at a pressure of 8 mmHg. Collect the fraction that distills between 150-155°C.

  • Analysis: Analyze the final product for purity (expected ≥ 99%) and confirm its identity by measuring its melting point (expected 98-101°C).

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage start Start: p-Xylene & Ionic Liquid Catalyst react Reaction: - 110-120°C - LED Irradiation - Chlorine Gas Addition start->react monitor Monitoring (GC/TLC) react->monitor monitor->react Continue reaction cool Cooling to 85-90°C monitor->cool Reaction complete separate Separation of Crude Product cool->separate distill Vacuum Rectification (8 mmHg, 150-155°C) separate->distill product Final Product: This compound distill->product troubleshooting_guide cluster_low_yield Low Yield cluster_impurity Product Impurity issue Problem Encountered incomplete_rxn Incomplete Reaction? issue->incomplete_rxn suboptimal_temp Suboptimal Temperature? issue->suboptimal_temp poor_initiation Poor Initiation? issue->poor_initiation partial_chlor Partially Chlorinated? issue->partial_chlor ring_chlor Ring Chlorination? issue->ring_chlor sol_time Increase Reaction Time incomplete_rxn->sol_time sol_ratio Adjust Molar Ratio incomplete_rxn->sol_ratio sol_temp sol_temp suboptimal_temp->sol_temp Optimize Temperature sol_initiation sol_initiation poor_initiation->sol_initiation Check Light Source/Initiator sol_purify sol_purify partial_chlor->sol_purify Optimize Purification (Distillation) sol_conditions sol_conditions ring_chlor->sol_conditions Ensure Radical Conditions

References

characterization of side-products in the synthesis of 1,4-bis(dichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1,4-bis(dichloromethyl)benzene

Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and characterize side-products encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound and what are the expected side-products?

A1: The primary industrial method for synthesizing this compound is the free-radical chlorination of p-xylene. This reaction is typically initiated by UV light or a chemical initiator. The reaction involves the stepwise substitution of hydrogen atoms on the two methyl groups with chlorine.

Common side-products arise from incomplete, excessive, or alternative chlorination pathways, as well as from oxidation and hydrolysis. These include:

  • Under-chlorinated Products: Species where not all four benzylic hydrogens have been replaced, such as 1-(chloromethyl)-4-(dichloromethyl)benzene and 1-methyl-4-(trichloromethyl)benzene.

  • Over-chlorinated Products: Primarily 1,4-bis(trichloromethyl)benzene, where all six benzylic hydrogens are substituted.[1][2]

  • Ring-chlorinated Products: Compounds where chlorine has substituted hydrogen atoms on the aromatic ring. This is often promoted by Lewis acid catalysts (like ferric chloride) or higher temperatures.[3][4]

  • Oxidation Products: If oxygen is present, oxidation of the methyl or chloromethyl groups can lead to aldehydes and carboxylic acids, such as p-tolualdehyde, 4-carboxybenzaldehyde, and terephthalic acid.[5][6][7]

  • Hydrolysis Products: The presence of water can lead to the hydrolysis of the dichloromethyl groups to form aldehydes, most notably terephthalaldehyde.[5][8]

Q2: My reaction has resulted in a complex mixture with a low yield of the desired product. What are the likely causes?

A2: A low yield of this compound is typically due to suboptimal reaction conditions that favor the formation of side-products. Key factors include:

  • Incorrect Stoichiometry of Chlorine: An insufficient amount of chlorine will lead to a higher proportion of under-chlorinated products. Conversely, an excess of chlorine will promote the formation of over-chlorinated species like 1,4-bis(trichloromethyl)benzene.

  • Reaction Temperature: Higher temperatures can increase the rate of reaction but may also promote undesirable side reactions, including ring chlorination and decomposition.[3]

  • Presence of Contaminants:

    • Water: Leads to the formation of hydrolysis byproducts such as aldehydes.

    • Lewis Acids (e.g., iron contamination): Catalyze electrophilic aromatic substitution, resulting in ring chlorination.[4]

  • Inefficient Initiation: Poor UV lamp intensity or degraded chemical initiator can result in a slow or incomplete reaction, leaving a significant amount of starting material and mono-chlorinated intermediates.

Q3: How can I distinguish this compound from its most common side-products using analytical techniques?

A3: A combination of chromatographic and spectroscopic methods is essential for accurate characterization:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most effective technique for separating and identifying the volatile components of the reaction mixture. Each compound will have a distinct retention time and a unique mass spectrum based on its molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shift and integration of the benzylic protons are highly informative. For this compound, you would expect a singlet for the two equivalent -CHCl₂ protons and a singlet for the aromatic protons. Side-products will have different signals, e.g., a -CH₂Cl group will appear at a different chemical shift than a -CHCl₂ or -CCl₃ group.

    • ¹³C NMR: The number of signals and their chemical shifts can confirm the structure and symmetry of the main product and help identify impurities.

  • Melting Point Analysis: The melting point of pure this compound is sharp. A broad or depressed melting point range is a strong indicator of impurities.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiment.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low Purity/Multiple Spots on TLC Incomplete or over-reaction; Ring chlorination; Presence of moisture.1. Analyze Mixture: Use GC-MS to identify the main impurities. 2. Optimize Chlorine Flow: Monitor the reaction progress (e.g., by GC) and stop the chlorine addition once the desired product is maximized. 3. Control Temperature: Maintain a consistent and moderate reaction temperature (e.g., 60-120°C) to minimize ring chlorination.[3] 4. Ensure Anhydrous Conditions: Use dry solvents and glassware. Pass chlorine gas through a drying agent.
Product is an Oil or Low-Melting Solid High concentration of under-chlorinated or isomeric impurities.1. Identify Impurities: Use ¹H NMR to identify the ratio of different chlorinated species. 2. Purification: Attempt purification via recrystallization from a suitable solvent (e.g., hexane, chloroform). Fractional distillation under vacuum can also be effective for separating components with different boiling points.[9]
Unexpected Aldehyde Peaks in IR/NMR Hydrolysis of the dichloromethyl groups due to water contamination.1. Verify Reagent Quality: Ensure p-xylene and any solvents are anhydrous. 2. Dry Reaction Setup: Flame-dry glassware before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Purification: Aldehyde impurities can sometimes be removed by forming bisulfite adducts or by column chromatography.
High Levels of Over-chlorinated Product Excessive chlorination time or rate.1. Monitor Reaction Closely: Take aliquots at regular intervals and analyze by GC to determine the optimal reaction endpoint. 2. Reduce Chlorine Ratio: Use a carefully measured molar equivalent of chlorine relative to p-xylene.

Quantitative Data Summary

The synthesis of this compound is often part of a pathway to other products, and direct yield data is scarce. The table below presents data from related chlorination and subsequent reactions to provide context on achievable purity and yields in similar systems.

Synthesis MethodKey Reagents/CatalystProduct PurityProduct YieldNotes
Side-chain Chlorination of p-Xylene Cl₂, Ionic Liquid Catalyst, LED light>99%Not specifiedProduces 1,4-bis(chloromethyl)benzene, which is then refined.[9]
Chlorination and Hydrolysis p-xylene, Cl₂, Hexamethylenetetramine98.1%69.6%This process involves chlorinating p-xylene to a mixture of products and then hydrolyzing to terephthalaldehyde.[10]
Exhaustive Chlorination of p-Xylene p-xylene, Cl₂, UV lightHighHighThis method is used to produce 1,4-bis(trichloromethyl)benzene; this compound is an intermediate.[2]

Visualizations

G cluster_main Main Synthesis Pathway cluster_side Side-Product Pathways p_xylene p-Xylene product This compound p_xylene->product + 4 Cl₂ - 4 HCl under_chlor Under-chlorination (e.g., 1-(chloromethyl)-4- (dichloromethyl)benzene) p_xylene->under_chlor < 4 Cl₂ ring_chlor Ring Chlorination p_xylene->ring_chlor + Cl₂ (Lewis Acid) over_chlor Over-chlorination (1,4-bis(trichloromethyl)benzene) product->over_chlor + 2 Cl₂ hydrolysis Hydrolysis (Terephthalaldehyde) product->hydrolysis + H₂O

Caption: Reaction pathway for the synthesis of this compound and major side-product formation routes.

G start Unexpected Result (e.g., Low Yield, Impurities) gcms Perform GC-MS Analysis start->gcms Separate Components nmr Perform ¹H and ¹³C NMR Analysis start->nmr Identify Structures decision Identify Primary Side-Products gcms->decision nmr->decision under Issue: Under-chlorination Action: Increase reaction time or chlorine stoichiometry. decision->under Intermediates Detected over Issue: Over-chlorination Action: Reduce reaction time and monitor reaction progress. decision->over Higher MW Species Detected ring Issue: Ring Chlorination Action: Purify reagents, use metal-free reactor, control temperature. decision->ring Aromatic signals split Isomers detected hydro Issue: Hydrolysis/Oxidation Action: Ensure anhydrous and inert conditions. decision->hydro Aldehyde/Acid Signals Detected

Caption: Troubleshooting workflow for identifying and addressing side-products in the synthesis of this compound.

Experimental Protocols

1. Protocol: GC-MS Analysis of Reaction Mixture

  • Objective: To separate, identify, and quantify the components of the crude reaction product.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Sample Preparation:

    • Take an aliquot (approx. 10-20 mg) of the crude reaction mixture.

    • Dissolve the aliquot in a suitable volatile solvent (e.g., 1 mL of dichloromethane or ethyl acetate).

    • If the sample contains solids, filter it through a syringe filter (0.45 µm) to prevent column blockage.

  • GC Conditions (Example):

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium, constant flow rate of 1 mL/min.

    • Oven Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Injection Volume: 1 µL, split ratio 50:1.

  • MS Conditions (Example):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: 40-500 m/z.

  • Data Analysis:

    • Identify peaks corresponding to p-xylene (starting material), this compound (product), and other side-products by comparing their mass spectra with a reference library (e.g., NIST).

    • Use the peak area percentages to estimate the relative abundance of each component in the mixture.

2. Protocol: ¹H NMR Analysis

  • Objective: To structurally characterize the product and identify impurities based on their proton chemical shifts and coupling patterns.

  • Instrumentation: NMR Spectrometer (300 MHz or higher).

  • Sample Preparation:

    • Dissolve approximately 10-15 mg of the crude product in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Integrate all peaks to determine the relative ratios of different species.

  • Expected Chemical Shifts (in CDCl₃):

    • This compound (Product): ~7.5 ppm (s, 4H, Ar-H), ~6.6 ppm (s, 2H, -CHCl₂).

    • 1-(chloromethyl)-4-(dichloromethyl)benzene (Impurity): Distinct singlets for -CH₂Cl (~4.6 ppm) and -CHCl₂ (~6.6 ppm) groups.

    • 1,4-bis(trichloromethyl)benzene (Impurity): No benzylic proton signal; only an aromatic signal.

    • Terephthalaldehyde (Impurity): Aldehydic proton signal (~10.1 ppm) and aromatic signals.

  • Data Analysis: Compare the observed chemical shifts and integration values to reference spectra to identify and quantify the components.

References

managing the high reactivity of 1,4-bis(dichloromethyl)benzene in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Managing 1,4-bis(dichloromethyl)benzene

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, detailed methodologies, and answers to frequently asked questions related to the handling and high reactivity of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions for handling this compound?

A: this compound is a hazardous compound and should be handled with care.[1] Always work in a well-ventilated chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Avoid inhaling dust or fumes and prevent contact with skin and eyes.[2] It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as bases, alcohols, amines, and metals.[3][4]

Q2: My reagent, this compound, appears as a pale yellow solid. Can I still use it for my synthesis?

A: A pure sample of 1,4-bis(chloromethyl)benzene, a related compound, is a white crystalline solid; a yellow tint can indicate the presence of impurities.[4] These impurities may arise from side reactions during synthesis or degradation upon storage. For reactions sensitive to impurities, purification by recrystallization is recommended. The purity should be verified by analytical methods like melting point determination or gas chromatography (GC) before use.

Q3: What solvents are recommended for reactions involving this compound, and which should be avoided?

A: Due to its nonpolar aromatic structure, this compound is soluble in many organic solvents but poorly soluble in water.[4] For reactions where the solvent is not a reactant, anhydrous, non-nucleophilic solvents are ideal. Suitable options include toluene, benzene, and various chlorinated solvents like 1,2-dichloroethane. Protic and nucleophilic solvents such as water, alcohols, and amines must be strictly avoided unless they are the intended reagents, as they will readily react with the highly electrophilic dichloromethyl groups.[3]

Q4: My reaction is yielding a complex mixture of products instead of the desired compound. What are the likely causes?

A: There are several potential reasons for obtaining a complex product mixture:

  • Starting Material Purity: The synthesis of chlorinated xylenes can be unselective, potentially leaving isomeric impurities or compounds with different degrees of chlorination in your starting material.[5][6]

  • Sequential Reactions: Each dichloromethyl group has two leaving groups (chloride ions). A nucleophile can react once or twice at each site, leading to a mixture of mono- and di-substituted products.

  • Side Reactions: Trace moisture in the solvent or glassware can cause unintended hydrolysis, leading to the formation of aldehydes or related byproducts.

  • Reaction Conditions: Excessively high temperatures can lead to decomposition or the formation of polymeric materials.

Q5: What is a safe and effective procedure for quenching a reaction containing unreacted this compound?

A: A controlled quench is essential to manage the reactivity. First, cool the reaction vessel in an ice/water bath.[7][8] The reaction mixture should then be added slowly and portionwise to a separate, vigorously stirred flask containing the quenching agent. A common and effective method is to add the mixture to an ice-water slurry, which will hydrolyze any remaining reactive material.[8] This procedure should always be performed in a fume hood, as hydrogen chloride (HCl) gas will be evolved. For a non-aqueous quench, a less reactive alcohol like isopropanol can be used.[9]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 7398-82-5[10]
Molecular Formula C₈H₆Cl₄[10]
Molecular Weight 243.94 g/mol [10]
Appearance Colorless to pale yellow solid[1]
Melting Point Not available
Boiling Point Not available
Solubility Poorly soluble in water; soluble in organic solvents[4]

Table 2: Solvent Compatibility Guide

Solvent ClassExamplesSuitability as a Reaction SolventNotes
Aprotic, Nonpolar Toluene, HexaneExcellentAnhydrous grades should be used. Ideal for preventing unwanted side reactions.
Aprotic, Polar THF, DichloromethaneGoodMust be thoroughly dried. Can participate in Friedel-Crafts type side reactions under certain conditions.
Protic, Polar Water, Methanol, EthanolPoor (Reactive)Will act as a nucleophile, leading to hydrolysis or solvolysis. Avoid unless it is the intended reagent.
Basic / Nucleophilic Pyridine, AminesPoor (Reactive)Will react as a nucleophile.[3]

Troubleshooting Guide

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sol_purify -> end_node; sol_dry -> end_node; sol_temp -> end_node; sol_stoich -> end_node; stoich -> end_node [label="Yes\n(Consider other issues)"]; } ndot Caption: Troubleshooting workflow for experiments with this compound.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol outlines a general method for reacting this compound with a generic nucleophile (Nu⁻).

  • Preparation: Dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or argon gas.

  • Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a rubber septum for reagent addition.

  • Reagent Addition: In the flask, dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., toluene, see Table 2).

  • Temperature Control: Cool the solution to 0°C using an ice/water bath.

  • Nucleophile Addition: Slowly add the nucleophile (1.0-2.2 eq, depending on desired substitution) to the stirred solution via syringe through the septum. The rate of addition should be controlled to manage any exotherm.

  • Reaction: After addition is complete, allow the reaction to warm to room temperature or heat to a specified temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).

  • Workup: Upon completion, cool the reaction to 0°C and proceed with a controlled quench as described in Protocol 2.

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reagent -> intermediate [label=" + Nu⁻\n- Cl⁻ "]; intermediate -> product [label=" + Nu⁻\n- Cl⁻ "]; } ndot Caption: Generalized reaction pathway for nucleophilic substitution.

Protocol 2: Safe Quenching and Aqueous Workup

This protocol provides a safe method for terminating the reaction and beginning purification.

  • Preparation: In a separate flask large enough to hold at least three times the reaction volume, prepare a slurry of crushed ice and water. Place this flask in an ice bath and stir vigorously.

  • Quenching: After cooling the reaction flask to 0°C, slowly transfer the reaction mixture via cannula or dropping funnel into the vigorously stirred ice-water slurry.[8] Caution: This is an exothermic process and will likely evolve HCl gas. Perform in a fume hood.

  • Extraction: Once the addition is complete and the exotherm has subsided, transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, dichloromethane) three times.

  • Washing: Combine the organic extracts and wash sequentially with deionized water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

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use_reagent [label="Use as Reagent/Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; avoid [label="AVOID\n(Will react)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; use_aprotic [label="Select Anhydrous Aprotic Solvent\n(e.g., Toluene, THF, DCM)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> is_reagent; is_reagent -> use_reagent [label="Yes"]; is_reagent -> is_protic [label="No"]; is_protic -> avoid [label="Yes"]; is_protic -> is_anhydrous [label="No"]; is_anhydrous -> use_aprotic [label="Yes"]; } ndot Caption: Decision tree for selecting an appropriate solvent system.

References

Technical Support Center: Quantitative Analysis of 1,4-bis(dichloromethyl)benzene Purity by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 1,4-bis(dichloromethyl)benzene purity using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for GC-MS analysis?

A1: Due to its nonpolar nature, this compound is soluble in various organic solvents.[1] Dichloromethane, hexane, or toluene are suitable choices for GC-MS analysis. Ensure the solvent is of high purity (GC or HPLC grade) to avoid interference with the analysis.

Q2: What are the characteristic mass fragments of this compound in an EI-MS spectrum?

A2: The electron ionization (EI) mass spectrum of this compound will show a characteristic molecular ion peak cluster due to the presence of two chlorine atoms.[2] Key fragments to monitor include the molecular ion ([M]⁺•), loss of a chlorine atom ([M-Cl]⁺), and loss of a chloromethyl radical ([M-CH₂Cl]⁺).[3] The base peak is often the tropylium-like ion resulting from the loss of a chloromethyl group.

Q3: How can I confirm the identity of peaks in my chromatogram?

A3: Peak identity should be confirmed by comparing the retention time and the acquired mass spectrum of the peak with that of a certified reference standard of this compound analyzed under the same conditions.[4] The fragmentation pattern in the mass spectrum provides a high degree of confidence in identification.

Q4: What type of GC column is best suited for this analysis?

A4: A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is recommended.[3][5] These columns provide good separation for aromatic and chlorinated compounds. An "ms" designated column is preferable as it ensures low bleed, which is critical for sensitive mass spectrometry detection.[6]

Q5: Is an internal standard necessary for accurate quantification?

A5: Yes, using an internal standard is highly recommended to achieve high accuracy and precision.[7] An internal standard corrects for variations in injection volume, extraction efficiency (if applicable), and instrument response. A deuterated analog of a similar chlorinated aromatic compound would be an ideal choice.

Experimental Protocol

This protocol provides a general methodology for the quantitative analysis of this compound purity. Method validation and optimization are essential for specific applications.

Sample Preparation
  • Standard Preparation:

    • Prepare a stock solution of high-purity this compound reference standard in a suitable volatile solvent (e.g., dichloromethane) at a concentration of 1000 µg/mL.

    • Perform serial dilutions to prepare a series of calibration standards ranging from approximately 1 µg/mL to 100 µg/mL.

    • If using an internal standard, add a constant, known concentration of the internal standard to each calibration standard.

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample to be tested.

    • Dissolve the sample in the chosen solvent to a concentration within the calibration range.

    • Add the same constant concentration of the internal standard to the sample solution.

    • Vortex the solution to ensure homogeneity.

    • Transfer an aliquot to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Parameters

The following are suggested starting parameters. Optimization may be required.

Parameter Value
GC System Gas Chromatograph with Mass Spectrometric Detector
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1) to avoid column overload
Oven Program Initial: 100 °C, hold for 2 min
Ramp: 15 °C/min to 280 °C
Hold: 5 min at 280 °C
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-300) for qualitative analysis and impurity identification. Selected Ion Monitoring (SIM) for quantitative analysis.
SIM Ions Monitor characteristic ions for this compound and the internal standard.
Data Analysis
  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the reference standard.

  • Quantification: Calculate the concentration of this compound in the sample using the calibration curve.

  • Purity Calculation: Determine the purity by expressing the calculated concentration as a percentage of the expected concentration based on the weighed sample amount. Impurities can be identified by library searching of their mass spectra and their percentage can be estimated by area normalization, assuming similar response factors.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Peak Tailing 1. Active sites in the injector liner or column.[8] 2. Column contamination. 3. Improper column installation.[8]1. Use a deactivated liner; replace the liner and septum. 2. Trim the first few centimeters of the column. 3. Reinstall the column, ensuring a clean, square cut.
Ghost Peaks (Extra Peaks) 1. Septum bleed from an over-tightened or old septum.[9] 2. Contamination in the syringe or solvent. 3. Carryover from a previous injection.1. Replace the septum. Do not overtighten the septum nut. 2. Run a solvent blank to check for contamination. 3. Run a solvent blank after a concentrated sample to check for carryover. Clean the syringe.
Low or No Signal 1. Syringe not drawing sample. 2. Leak in the injection port. 3. MS filament is off or burned out. 4. Incorrect MS tune file.1. Check the sample volume in the vial. Ensure the syringe is installed correctly. 2. Check for leaks at the septum and column fittings. 3. Check the MS status. Replace the filament if necessary. 4. Ensure the correct tune file is loaded.
Poor Reproducibility 1. Variable injection volume. 2. Leak in the system. 3. Sample is not homogeneous.1. Use an autosampler for injections. Check the syringe for air bubbles. 2. Perform a leak check on the GC system. 3. Ensure the sample is fully dissolved and vortexed before analysis.
Analyte Degradation 1. Inlet temperature is too high, causing thermal degradation of the analyte. 2. Active sites in the inlet.1. Lower the inlet temperature in increments of 10-20 °C. 2. Use a fresh, deactivated liner.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_std Prepare Calibration Standards add_is Add Internal Standard prep_std->add_is prep_sample Prepare Sample Solution prep_sample->add_is injection Inject into GC-MS add_is->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte & Impurities integration->quantification calibration->quantification report Calculate Purity & Report Results quantification->report

Caption: Experimental workflow for GC-MS purity analysis.

troubleshooting_logic start Chromatographic Problem Observed peak_shape Poor Peak Shape? start->peak_shape tailing Tailing Peaks peak_shape->tailing Yes fronting Fronting Peaks peak_shape->fronting Also Yes response Incorrect Peak Response? peak_shape->response No check_activity Check for active sites (liner, column inlet) tailing->check_activity check_overload Check for column overload (dilute sample) fronting->check_overload low_response Low/No Response response->low_response Yes extra_peaks Extra Peaks Present? response->extra_peaks No check_leaks Check for leaks (inlet, fittings) low_response->check_leaks check_ms Check MS system (filament, tune) low_response->check_ms extra_peaks->start No, other issue ghost_peaks Ghost/Carryover Peaks extra_peaks->ghost_peaks Yes check_blanks Run solvent blank Replace septum ghost_peaks->check_blanks

Caption: Troubleshooting logic for common GC-MS issues.

References

Technical Support Center: Scale-Up Synthesis of 1,4-bis(dichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,4-bis(dichloromethyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The primary industrial method is the free-radical side-chain chlorination of p-xylene. This reaction is typically initiated by ultraviolet (UV) light or a chemical free-radical initiator, such as azobisisobutyronitrile (AIBN), and uses chlorine gas as the chlorinating agent.[1][2][3] The reaction proceeds sequentially, first forming 1-(chloromethyl)-4-methylbenzene, then 1-(dichloromethyl)-4-methylbenzene, and so on, until the desired product is achieved.

Q2: What are the main categories of challenges when scaling this synthesis from the lab to a pilot plant or industrial scale?

A2: The primary challenges in scaling up this synthesis fall into four main categories:

  • Reaction Selectivity: Controlling the degree of chlorination to maximize the yield of the desired product while minimizing under- and over-chlorinated by-products.[4]

  • By-product Formation: Preventing undesired side reactions, most notably chlorination on the aromatic ring instead of the methyl groups.[5][6]

  • Process Control & Safety: Managing the reaction's exothermic nature, handling hazardous materials like chlorine gas and hydrogen chloride (HCl) by-product, and ensuring consistent process conditions.[2]

  • Product Purification: Efficiently separating the target compound from a complex mixture of related chlorinated species.[7]

Q3: Why is ring chlorination a significant problem, and how can it be minimized?

A3: Ring chlorination is a competing electrophilic aromatic substitution reaction that forms chlorinated aromatic by-products. This side reaction is problematic because it consumes reagents and generates impurities that are often difficult to separate from the desired product.[4] It is typically catalyzed by Lewis acids, such as iron chlorides, which can be introduced from impurities in reagents or leached from stainless steel reactors.[6] To minimize ring chlorination:

  • Ensure the reaction is performed under strict free-radical conditions (UV light or radical initiator).

  • Avoid catalysts that promote electrophilic substitution (e.g., FeCl₃, AlCl₃).[6][8]

  • Use reactors made of non-metallic materials (e.g., glass-lined) or passivated stainless steel to prevent metal ion contamination.

  • Certain additives, like alkylene polyamines, can act as suppressing agents for this side reaction.[5]

Q4: What safety precautions are critical for this process?

A4: Safety is paramount due to the hazardous nature of the chemicals involved. Key precautions include:

  • Chlorine Gas: Use a well-ventilated area or a closed system with appropriate scrubbers (e.g., caustic soda) to handle chlorine gas. Personnel must be equipped with gas detectors and appropriate personal protective equipment (PPE).

  • Hydrogen Chloride (HCl): The reaction generates significant amounts of HCl gas, which is corrosive and toxic. An off-gas treatment system is essential.[2]

  • p-Xylene: This starting material is flammable and poses inhalation and contact risks.[9][10] Handle in a ventilated environment and use appropriate PPE.

  • Exothermic Reaction: Implement robust temperature monitoring and cooling systems to prevent thermal runaways, which can lead to pressure buildup and loss of selectivity.

Troubleshooting Guide

This guide addresses specific problems you may encounter during scale-up experiments.

ProblemPotential Cause(s)Recommended Solution(s)
Low Overall Yield 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Loss of product during workup/purification. 4. Inefficient radical initiation.1. Increase reaction time or chlorine gas flow rate; monitor reaction progress via GC. 2. Optimize temperature; too low may slow the reaction, too high can increase by-products.[11] 3. Optimize crystallization or distillation conditions to minimize losses. 4. Ensure UV lamps are functioning correctly or increase initiator concentration.
High Proportion of Ring-Chlorinated By-products 1. Presence of Lewis acid contaminants (e.g., iron).[6] 2. Reaction temperature is too high, favoring electrophilic substitution.[2] 3. "Dark" reaction occurring without proper radical initiation.1. Use a glass-lined reactor or sequestering agents for trace metals.[6] 2. Lower the reaction temperature. Maintain strict temperature control. 3. Ensure continuous and sufficient UV irradiation or a steady supply of radical initiator.
Product Contains Significant Amounts of Under-chlorinated Species (mono-, trichloro-) 1. Insufficient chlorine gas supplied. 2. Short reaction time. 3. Poor mass transfer of chlorine gas into the liquid phase.1. Increase the molar equivalent of chlorine. 2. Extend the reaction time and monitor by GC until starting materials are consumed. 3. On scale-up, ensure agitation is sufficient to maintain good gas-liquid mixing. Consider sparging chlorine gas below the liquid surface.
Product Contains Significant Amounts of Over-chlorinated Species (penta-, hexa-chloro-) 1. Excessive chlorine gas supplied. 2. "Hot spots" in the reactor due to poor heat transfer. 3. Reaction time is too long.1. Carefully control the stoichiometry of chlorine. Use a mass flow controller for precise addition. 2. Improve agitation and reactor cooling to ensure a uniform temperature profile. 3. Stop the reaction once GC analysis shows the optimal conversion to the desired product.
Difficulty in Product Purification/Crystallization 1. High levels of various impurities are present. 2. Incorrect choice of crystallization solvent. 3. Cooling rate is too fast, leading to oiling out or trapping of impurities.1. Revisit and optimize the reaction conditions to produce a cleaner crude product. 2. Perform solvent screening to find a system that provides good solubility at high temperatures and poor solubility at low temperatures for the product. 3. Implement a controlled, slow cooling profile to promote the growth of pure crystals.
Troubleshooting Workflow: Low Product Purity

The following diagram outlines a logical approach to diagnosing and solving issues related to low product purity after the reaction.

G start Low Product Purity Detected (via GC/HPLC) check_impurities Identify Impurity Profile start->check_impurities ring_chlorinated Ring-Chlorinated Species? check_impurities->ring_chlorinated over_chlorinated Over-Chlorinated Species? ring_chlorinated->over_chlorinated No solve_ring Action: 1. Check for metal ion contamination. 2. Lower reaction temperature. 3. Ensure radical conditions. ring_chlorinated->solve_ring Yes under_chlorinated Under-Chlorinated Species? over_chlorinated->under_chlorinated No solve_over Action: 1. Reduce chlorine stoichiometry. 2. Improve temperature control. 3. Reduce reaction time. over_chlorinated->solve_over Yes solve_under Action: 1. Increase chlorine stoichiometry. 2. Increase reaction time. 3. Improve gas dispersion. under_chlorinated->solve_under Yes end Re-run Reaction & Verify Purity under_chlorinated->end No (Other Issue) solve_ring->end solve_over->end solve_under->end

Caption: Troubleshooting decision tree for low product purity.

Experimental Protocols & Data

Representative Scale-Up Protocol (Solvent-Free)

This protocol is a representative example based on principles from industrial synthesis methodologies.[7]

1. Reactor Setup:

  • A 100 L glass-lined reactor equipped with a mechanical stirrer, a reflux condenser, a temperature probe, a sub-surface gas inlet tube, and a port for reagent addition.

  • The reactor's outlet is connected to an HCl gas scrubber containing a sodium hydroxide solution.

  • An external cooling/heating jacket is used for temperature control.

  • For photo-initiation, a UV lamp is positioned to irradiate the reactor contents. Alternatively, for chemical initiation, a dosing pump is set up to add the initiator solution.

2. Reaction Procedure:

  • Charge the reactor with p-xylene (e.g., 40 kg, ~377 mol).

  • Begin agitation and heat the p-xylene to the target reaction temperature (e.g., 110-120°C).

  • Once the temperature is stable, begin the sub-surface sparging of chlorine gas at a controlled rate. Simultaneously, turn on the UV lamp or begin the slow, continuous addition of a radical initiator (e.g., AIBN).

  • Maintain the temperature at 110-120°C throughout the chlorine addition. The reaction is highly exothermic, requiring active cooling.

  • Monitor the reaction progress periodically by taking samples and analyzing them via Gas Chromatography (GC) to track the disappearance of p-xylene and intermediates and the formation of the product.

  • Continue chlorine addition until the desired conversion is reached. The total amount of chlorine will be approximately 4 molar equivalents relative to p-xylene.

  • Once the reaction is complete, stop the chlorine flow and initiator addition/UV light. Purge the system with nitrogen gas to remove residual chlorine and HCl.

3. Work-up and Purification:

  • Cool the crude reaction mixture to approximately 85-90°C. The product may begin to solidify.

  • Transfer the molten crude product to a vacuum distillation apparatus.

  • Perform fractional distillation under reduced pressure (e.g., ~8 mmHg). Collect the fraction boiling at approximately 150-155°C.[7]

  • The distilled product will solidify upon cooling. The final product should be a white crystalline solid with a purity of >99%.[7]

Comparative Data: Lab vs. Scale-Up

The following table illustrates typical changes in parameters and outcomes when scaling up the synthesis.

ParameterLab Scale (100 g)Pilot Scale (40 kg)Key Scale-Up Consideration
Reactant (p-Xylene) 100 g40 kgMaterial handling and charging logistics.
Reaction Temperature 110 - 120 °C110 - 120 °CHeat removal is critical. Surface-area-to-volume ratio decreases, making cooling less efficient. Requires a robust cooling jacket.
Chlorine Addition Time 2 - 4 hours8 - 12 hoursExtended dosing time is necessary to manage heat generation. A mass flow controller is essential for precise control.
Agitation Speed 300 - 500 RPM100 - 200 RPMTip speed and impeller design are more important than RPM for ensuring gas-liquid dispersion and uniform heat transfer.
Typical Purity (Crude) 90 - 95%85 - 92%Purity can be lower due to challenges in maintaining uniform temperature and mixing, potentially leading to more by-products.
Typical Yield (Isolated) 75 - 85%70 - 80%Yields may be slightly lower due to longer reaction times (more by-products) and more complex material handling during purification.
Purification Method RecrystallizationVacuum DistillationDistillation is often more efficient and scalable for removing closely related impurities than crystallization.[7]
Process Flow Diagram

This diagram illustrates the key unit operations in a scaled-up production process.

G cluster_input Raw Materials cluster_reaction Synthesis cluster_purification Purification & Finishing p_xylene p-Xylene Storage reactor Jacketed Reactor p_xylene->reactor chlorine Chlorine Gas Supply chlorine->reactor initiator Initiator Solution initiator->reactor scrubber HCl Scrubber reactor->scrubber Off-Gas (HCl, Cl2) distillation Vacuum Distillation Unit reactor->distillation Crude Product solidification Solidification / Flaking distillation->solidification Pure Product packaging Product Packaging solidification->packaging

Caption: Process flow for industrial synthesis.

References

methods to prevent unwanted polymerization of 1,4-bis(dichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,4-bis(dichloromethyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent unwanted side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has become viscous and is forming a precipitate. Is this unwanted polymerization?

A1: While it may appear as polymerization, the increased viscosity and precipitation are likely due to side reactions with nucleophilic impurities. This compound is a reactive benzylic halide susceptible to nucleophilic substitution. If your solvent or reagents contain traces of difunctional nucleophiles (e.g., water, diols, diamines), they can react with the dichloromethyl groups to form oligomers or polymers, leading to the observed changes.

Q2: What are the primary causes of these unwanted side reactions?

A2: The primary causes are the presence of incompatible substances that can act as nucleophiles. These include:

  • Water: Hydrolysis of the dichloromethyl groups can lead to the formation of aldehydes and subsequently other condensation products. The hydrolysis of benzylic chlorides can be accelerated by heat.

  • Alcohols: Alcohols can react to form ethers. If a diol is present, it can lead to polyester formation.

  • Amines: Amines are strong nucleophiles that readily react to form substituted amines. Diamines will lead to polyamide formation.

  • Bases: Basic conditions can promote elimination reactions or enhance the nucleophilicity of other contaminants.

  • Certain Metals: Some metals can catalyze decomposition or other side reactions.

Q3: How can I prevent these unwanted reactions?

A3: To prevent these side reactions, it is crucial to maintain an inert environment.

  • Use Anhydrous Solvents: Ensure all solvents are rigorously dried before use.

  • Inert Atmosphere: Handle the compound under an inert atmosphere, such as nitrogen or argon, to exclude moisture.

  • Purify Reagents: Ensure all other reagents in your reaction are free from nucleophilic impurities.

  • Control Temperature: Avoid excessive heat, as this can accelerate the rate of unwanted side reactions.

  • Proper Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place.[1]

Q4: What are the signs of degradation in my this compound sample?

A4: Signs of degradation include:

  • A change in color from white/off-white to yellow or brown.

  • A noticeable increase in the viscosity of solutions.

  • The formation of a precipitate or cloudiness in solution.

  • An acidic smell, which could indicate the formation of HCl due to hydrolysis.

Q5: Can I purify this compound that has started to degrade?

A5: Yes, purification is possible through recrystallization or vacuum distillation, depending on the nature of the impurities. These methods can help remove oligomeric or polymeric byproducts and other non-volatile impurities.

Data Presentation: Incompatible Conditions and Prevention

Condition/Substance Potential Unwanted Reaction Preventative Measures
Water/Moisture Hydrolysis to form aldehydes, followed by condensation.Use anhydrous solvents; handle under an inert atmosphere (e.g., nitrogen, argon).
Alcohols (especially diols) Ether formation; polymerization with diols.Use anhydrous, alcohol-free solvents unless it is a desired reactant.
Amines (especially diamines) Amine substitution; polymerization with diamines.Ensure reagents are free from amine impurities unless it is a desired reactant.
Bases (e.g., hydroxides, alkoxides) Promotes elimination and substitution reactions.Maintain neutral or slightly acidic conditions if possible; use non-nucleophilic bases if a base is required.
Excessive Heat Increased rate of decomposition and side reactions.Conduct reactions at the lowest feasible temperature; avoid prolonged heating.
Certain Metals Catalysis of decomposition reactions.Use glass or other inert reaction vessels.

Experimental Protocols

Protocol 1: General Handling Procedure for this compound
  • Preparation: Before handling, ensure your workspace (e.g., glovebox or fume hood) is clean and dry. All glassware should be oven-dried and cooled under a stream of inert gas.

  • Inert Atmosphere: If possible, handle the compound in a glovebox with a dry nitrogen or argon atmosphere. If a glovebox is not available, use a Schlenk line to maintain an inert atmosphere within your reaction vessel.

  • Dispensing: Use dry, clean spatulas and weighing boats. Quickly weigh the desired amount and transfer it to your reaction vessel under a positive pressure of inert gas.

  • Solvent Addition: Use anhydrous solvents from a solvent purification system or a freshly opened bottle of an anhydrous grade solvent. Transfer solvents using a dry syringe or cannula.

  • Storage: Store the compound in its original, tightly sealed container, wrapped with paraffin film for extra protection against moisture. Place it in a desiccator in a cool, dark location.

Protocol 2: Purification of this compound by Recrystallization

This is a general guideline; solvent choice may need to be optimized.

  • Solvent Selection: Based on solubility data for similar compounds, a non-polar solvent like hexane or a slightly more polar solvent mixture like toluene/hexane could be effective. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., toluene) and heat the mixture gently with stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold, fresh solvent. Dry the purified crystals under vacuum.

Protocol 3: Purification by Vacuum Distillation

Caution: Thermal decomposition is a risk. Use the lowest possible temperature and pressure.

  • Apparatus Setup: Assemble a vacuum distillation apparatus with a short path distillation head to minimize the residence time at high temperatures. Ensure all joints are well-sealed.

  • Distillation: Heat the crude material in the distillation flask using a heating mantle with gentle stirring. Apply vacuum gradually. Collect the fraction that distills at the appropriate boiling point for the given pressure. For reference, the boiling point of the related compound 1,4-bis(chloromethyl)benzene is approximately 135-140 °C at 20 mmHg.

  • Collection: Collect the purified liquid in a receiving flask cooled in an ice bath to ensure efficient condensation.

  • Post-Distillation Handling: Once the distillation is complete, allow the apparatus to cool completely before releasing the vacuum to prevent air and moisture from entering.

Mandatory Visualizations

TroubleshootingWorkflow Troubleshooting Unwanted Polymerization A Observation: Increased viscosity or precipitate formation B Is the reaction exposed to air/moisture? A->B C Are solvents and reagents anhydrous? B->C No F Implement inert atmosphere techniques (N2, Ar). Use dry glassware. B->F Yes K Unwanted reaction due to hydrolysis or reaction with O2. B->K D Are there potential nucleophiles present (alcohols, amines)? C->D Yes G Use anhydrous grade solvents and purify other reagents. C->G No L Unwanted reaction with trace water in solvents. C->L E Is the reaction temperature too high? D->E No H Remove nucleophilic impurities or use a non-nucleophilic alternative. D->H Yes M Unwanted reaction with nucleophilic contaminants. D->M I Lower the reaction temperature. E->I Yes E->K No, review for other causes N Thermally induced decomposition or side reactions. E->N J Problem Solved F->J G->J H->J I->J

Caption: Troubleshooting workflow for unwanted polymerization.

UnwantedPolymerizationPathways Chemical Pathways of Unwanted Reactions cluster_hydrolysis Hydrolysis cluster_aminolysis Reaction with Diamine cluster_alcoholysis Reaction with Diol A This compound C Terephthalaldehyde A->C + H2O - HCl B Water (H2O) (Moisture) D Further Condensation Products (Oligomers) C->D Self-condensation or reaction with intermediates E This compound G Polyamide/Oligomer E->G + H2N-R-NH2 - HCl F Diamine (H2N-R-NH2) F->G H This compound J Polyester/Oligomer H->J + HO-R-OH - HCl I Diol (HO-R-OH) I->J

Caption: Unwanted reaction pathways.

References

Validation & Comparative

Comparative Reactivity Analysis: 1,4-Bis(dichloromethyl)benzene vs. 1,4-Bis(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 1,4-bis(dichloromethyl)benzene and 1,4-bis(chloromethyl)benzene. The analysis is grounded in fundamental principles of organic chemistry, supported by available experimental observations, and includes detailed experimental protocols for comparative studies.

Introduction to Reactivity in Benzylic Halides

The reactivity of both this compound and 1,4-bis(chloromethyl)benzene is centered on the benzylic carbon-chlorine bonds. These compounds primarily undergo nucleophilic substitution reactions, which can proceed through two main mechanisms: the unimolecular (SN1) and the bimolecular (SN2) pathways.

The SN1 mechanism involves the formation of a carbocation intermediate. The stability of this carbocation is a key factor in determining the reaction rate. Benzylic carbocations are notably stabilized by resonance with the adjacent benzene ring.

The SN2 mechanism is a concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. This mechanism is sensitive to steric hindrance around the reactive center.

Theoretical Reactivity Framework

The presence of chlorine atoms on the benzylic carbon significantly influences the reactivity of these compounds through inductive and resonance effects. Chlorine is an electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect).

In the case of 1,4-bis(chloromethyl)benzene , the single chlorine atom on each benzylic carbon destabilizes the potential carbocation intermediate in an SN1 reaction, making it less favorable compared to unsubstituted benzyl chloride.

For This compound , the presence of two chlorine atoms on each benzylic carbon dramatically increases the electron-withdrawing inductive effect. This would severely destabilize a carbocation intermediate, making an SN1 pathway highly unlikely.

However, the additional chlorine atoms in the dichloromethyl group also influence the electrophilicity of the benzylic carbon. While inductive effects can play a role in SN2 reactions, the primary determinant is often steric hindrance.

Qualitative Reactivity Comparison

Experimental evidence from related compounds suggests a clear trend in reactivity, particularly in hydrolysis reactions. The rate of hydrolysis for side-chain chlorinated toluenes follows the order: benzyl chloride < benzal chloride < benzotrichloride.[1] Benzal chloride (C6H5CHCl2) is the mono-substituted analogue of the reactive group in this compound, while benzyl chloride (C6H5CH2Cl) corresponds to 1,4-bis(chloromethyl)benzene.

This trend indicates that the dichloromethyl group is inherently more reactive towards hydrolysis than the chloromethyl group. This increased reactivity is attributed to the gem-dichloro effect, where the presence of two chlorine atoms on the same carbon facilitates the reaction. The hydrolysis of this compound results in the formation of terephthaldehyde, whereas the hydrolysis of 1,4-bis(chloromethyl)benzene yields 1,4-benzenedimethanol.

Quantitative Data Summary

FeatureThis compound1,4-Bis(chloromethyl)benzene
Relative Reactivity HigherLower
Favored Mechanism Likely SN1-like with anchimeric assistance or a direct displacement mechanismCan proceed via both SN1 and SN2 pathways depending on conditions
Hydrolysis Product Terephthaldehyde1,4-Benzenedimethanol
Reaction Conditions Hydrolyzes readily in the presence of waterHydrolysis is slower and may require forcing conditions

Experimental Protocols

The following are generalized protocols for the hydrolysis of this compound and 1,4-bis(chloromethyl)benzene, which can be used for a comparative reactivity study.

Protocol 1: Hydrolysis of this compound to Terephthaldehyde

Materials:

  • This compound

  • Water

  • Optional: Phase-transfer catalyst (e.g., a quaternary ammonium salt)

  • Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound and a sufficient amount of water.

  • If desired, add a catalytic amount of a phase-transfer catalyst.

  • Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the aqueous mixture with an organic solvent (e.g., dichloromethane) three times.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude terephthaldehyde.

  • The product can be further purified by recrystallization or column chromatography.

Protocol 2: Hydrolysis of 1,4-Bis(chloromethyl)benzene to 1,4-Benzenedimethanol

Materials:

  • 1,4-Bis(chloromethyl)benzene

  • Aqueous sodium hydroxide or sodium carbonate solution

  • Organic solvent for extraction (e.g., diethyl ether)

  • Water

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a stirrer, dissolve 1,4-bis(chloromethyl)benzene in a suitable organic solvent (e.g., dioxane or THF).

  • Add an aqueous solution of a base, such as sodium hydroxide or sodium carbonate.

  • Heat the mixture to reflux and stir for several hours. Monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the mixture.

  • Separate the organic layer and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic phase over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude 1,4-benzenedimethanol.

  • Purify the product by recrystallization.

Visualization of Reaction Pathways

The following diagrams illustrate the proposed hydrolysis mechanisms for both compounds.

hydrolysis_dichloromethyl start This compound intermediate1 Gem-diol Intermediate start->intermediate1 + 2H₂O - 2HCl product Terephthaldehyde intermediate1->product - 2H₂O

Caption: Hydrolysis of this compound.

hydrolysis_chloromethyl start 1,4-Bis(chloromethyl)benzene carbocation Benzylic Carbocation (SN1 pathway) start->carbocation - Cl⁻ transition_state SN2 Transition State start->transition_state + 2OH⁻ product 1,4-Benzenedimethanol carbocation->product + 2H₂O - 2H⁺ transition_state->product - 2Cl⁻

Caption: Hydrolysis of 1,4-bis(chloromethyl)benzene.

Conclusion

References

a comparative study of different chlorination agents for p-xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chlorination of p-xylene is a critical transformation in the synthesis of numerous valuable intermediates for pharmaceuticals, agrochemicals, and polymers. The choice of chlorinating agent is paramount as it dictates the selectivity, yield, and overall efficiency of the reaction. This guide provides an objective comparison of three common chlorination agents—Chlorine Gas (Cl₂), Sulfuryl Chloride (SO₂Cl₂), and N-Chlorosuccinimide (NCS)—supported by experimental data and detailed protocols to inform your synthetic strategy.

At a Glance: Performance Comparison of Chlorination Agents

The selection of a chlorinating agent for p-xylene hinges on the desired outcome, whether it be substitution on the aromatic ring or on the methyl side-chains. The following table summarizes the performance of Chlorine Gas, Sulfuryl Chloride, and N-Chlorosuccinimide in the chlorination of p-xylene based on available experimental data.

Chlorinating AgentPredominant Reaction TypeTypical ProductsReported YieldKey Experimental Conditions
Chlorine Gas (Cl₂) with Lewis Acid Electrophilic Aromatic Substitution (Ring Chlorination)2-Chloro-p-xylene, 2,5-Dichloro-p-xylene, 2,3-Dichloro-p-xylene, and higher chlorinated xylenesUp to 90% for exhaustive chlorination to α,α',2,3,5,6-hexachloro-p-xylene[1]Lewis acid catalyst (e.g., FeCl₃, SbCl₃), dark, moderate temperature (e.g., 40°C)[2]
Chlorine Gas (Cl₂) with UV Light Free Radical Substitution (Side-Chain Chlorination)1-(Chloromethyl)-4-methylbenzene, 1,4-Bis(chloromethyl)benzene-UV irradiation, often at elevated temperatures
Sulfuryl Chloride (SO₂Cl₂) with Catalyst Electrophilic Aromatic Substitution (Ring Chlorination)2-Chloro-p-xylene and other ring-chlorinated productsHigh yields reported with acetonitrile as catalyst[3]Catalyst (e.g., acetonitrile, Lewis acids)
N-Chlorosuccinimide (NCS) with Initiator Free Radical Substitution (Side-Chain Chlorination)1-(Chloromethyl)-4-methylbenzeneYields ranging from 3% to 50% have been reported[4]Radical initiator (e.g., AIBN, BPO), non-polar solvent, heat or light

Reaction Pathways and Selectivity

The chlorination of p-xylene can proceed via two primary mechanisms: electrophilic aromatic substitution on the benzene ring or free radical substitution on the methyl groups. The choice of chlorinating agent and reaction conditions determines which pathway is favored.

G cluster_electrophilic Electrophilic Aromatic Substitution (Ring Chlorination) cluster_radical Free Radical Substitution (Side-Chain Chlorination) p-Xylene_E p-Xylene Ring Chlorinated Products 2-Chloro-p-xylene 2,5-Dichloro-p-xylene p-Xylene_E->Ring Chlorinated Products Dark, Catalyst Chlorinating Agent_E Cl₂ or SO₂Cl₂ + Lewis Acid Chlorinating Agent_E->Ring Chlorinated Products p-Xylene_R p-Xylene Side-Chain Chlorinated Products 1-(Chloromethyl)-4-methylbenzene 1,4-Bis(chloromethyl)benzene p-Xylene_R->Side-Chain Chlorinated Products Light or Heat, Initiator Chlorinating Agent_R Cl₂ or NCS + Initiator Chlorinating Agent_R->Side-Chain Chlorinated Products

Caption: Reaction pathways for the chlorination of p-xylene.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for adapting procedures to specific research needs. Below are representative experimental protocols for the chlorination of p-xylene using each of the discussed agents.

Protocol 1: Exhaustive Ring and Side-Chain Chlorination with Chlorine Gas

This protocol describes the synthesis of α,α',2,3,5,6-hexachloro-p-xylene, a process involving both ring and side-chain chlorination.[1]

Materials:

  • p-Xylene

  • Perchloroethylene (dry)

  • Anhydrous Ferric Chloride (FeCl₃)

  • Chlorine Gas (Cl₂)

  • Activated Carbon

Procedure:

  • A flask equipped with an agitator and a gas inlet tube is charged with 245 parts of dry perchloroethylene, 102 parts (0.962 mole) of p-xylene, and 1.0 part of anhydrous ferric chloride.

  • The mixture is agitated vigorously, and chlorine gas is introduced through the gas inlet at a rate of 0.58 parts per hour. The temperature of the reaction mass will spontaneously rise to approximately 80°C.

  • After about 5 hours, if a solid crust forms, an additional 82 parts of perchloroethylene can be added to thin the mixture. At this point, the temperature is raised to about 100°C.

  • After another hour, the chlorine addition rate is lowered to 0.28 parts per hour.

  • The progress of the chlorination can be monitored by vapor phase chromatography to determine the relative amounts of hexa- and penta-chloroxylene.

  • Once the desired conversion is achieved (e.g., 90% conversion to the hexachloro product), the chlorine addition is stopped.

  • An additional 325 parts of perchloroethylene and 5 parts of activated carbon are added to the reaction mixture.

  • The mixture is filtered to remove the catalyst and carbon.

  • The filtrate is cooled to 0-5°C to crystallize the product.

  • The product is collected by filtration, washed with two 205-part portions of cold perchloroethylene (5°C), and dried.

Expected Yield: Approximately 87% of isolated α,α',2,3,5,6-hexachloro-p-xylene with a purity of 99.8% as determined by vapor phase chromatography.[1]

Protocol 2: Ring Chlorination with Sulfuryl Chloride (General Procedure)

While specific data for p-xylene is limited in the readily available literature, a general procedure for the electrophilic chlorination of aromatic compounds using sulfuryl chloride activated by acetonitrile has been reported to give high yields for p-xylene.[3]

Materials:

  • p-Xylene

  • Sulfuryl Chloride (SO₂Cl₂)

  • Acetonitrile (catalyst)

  • Appropriate solvent (e.g., dichloromethane)

Procedure:

  • To a solution of p-xylene in a suitable solvent, add a catalytic amount of acetonitrile.

  • Slowly add sulfuryl chloride to the reaction mixture at a controlled temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC, TLC).

  • Upon completion, quench the reaction with an aqueous solution of a reducing agent (e.g., sodium sulfite) to destroy any unreacted sulfuryl chloride.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

  • Purify the product by distillation or chromatography.

Protocol 3: Side-Chain Chlorination with N-Chlorosuccinimide (General Procedure)

This protocol outlines a general method for the benzylic chlorination of alkylaromatics like p-xylene using NCS.[5]

Materials:

  • p-Xylene

  • N-Chlorosuccinimide (NCS)

  • Radical initiator (e.g., benzoyl peroxide or AIBN)

  • Dry, non-polar solvent (e.g., carbon tetrachloride)

Procedure:

  • In a flask equipped with a reflux condenser, dissolve p-xylene (10 mmol) and N-chlorosuccinimide (11 mmol) in a dry, non-polar solvent (e.g., carbon tetrachloride, 50 mL).

  • Add a catalytic amount of a radical initiator (e.g., AIBN or BPO, 0.1-0.5 mmol) to the mixture.

  • Heat the reaction mixture to reflux or irradiate with a UV lamp. Stir for several hours, monitoring the progress by GC or TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the succinimide byproduct by filtration.

  • Wash the filtrate with water, 10% sodium thiosulfate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

  • Purify the crude product by distillation or column chromatography.

Experimental Workflow

The following diagram illustrates a typical workflow for a p-xylene chlorination experiment, from reaction setup to product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactant_Prep Prepare Reactants (p-Xylene, Chlorinating Agent) Solvent_Catalyst Add Solvent and Catalyst/Initiator Reactant_Prep->Solvent_Catalyst Reaction_Setup Set up Reaction Apparatus Solvent_Catalyst->Reaction_Setup Reaction_Conditions Control Temperature and Stirring Reaction_Setup->Reaction_Conditions Monitoring Monitor Reaction Progress (GC/TLC) Reaction_Conditions->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Product Extraction Quenching->Extraction Purification Purify Product (Distillation/Chromatography) Extraction->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization Purity_Yield Determine Purity and Yield (GC) Characterization->Purity_Yield

Caption: General experimental workflow for p-xylene chlorination.

Conclusion

The choice of chlorinating agent for p-xylene is a critical decision that influences the type and distribution of products. For ring chlorination , both chlorine gas with a Lewis acid catalyst and sulfuryl chloride with a suitable catalyst are effective, with the latter offering a potentially milder alternative. For selective side-chain chlorination , N-chlorosuccinimide with a radical initiator or chlorine gas under UV irradiation are the methods of choice. The provided experimental protocols offer a starting point for laboratory synthesis, and the comparative data can guide the selection of the most appropriate reagent to achieve the desired chlorinated p-xylene derivative. Further optimization of reaction conditions may be necessary to achieve desired yields and selectivities for specific applications.

References

A Comparative Guide to the ¹H and ¹³C NMR Spectra of 1,4-Bis(dichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive validation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,4-bis(dichloromethyl)benzene. Designed for researchers, scientists, and drug development professionals, this document presents a detailed comparison with structurally related alternatives, supported by predictive data and experimental findings for the alternatives.

Introduction

This compound is a halogenated aromatic compound of interest in synthetic organic chemistry. The precise structural elucidation of such molecules is paramount, and NMR spectroscopy stands as a primary analytical technique for this purpose. This guide offers a validation of its expected NMR spectral characteristics by comparing predicted data for the target molecule with experimental data from two analogues: 1,4-bis(chloromethyl)benzene and terephthalaldehyde. This comparative approach allows for a confident assessment of the spectral features of this compound.

Data Presentation: A Comparative Analysis

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and the experimental data for the selected alternative compounds. The data for this compound was predicted using the online NMR prediction tool, NMRDB.org.

Table 1: ¹H NMR Spectral Data Comparison

CompoundStructureChemical Shift (δ) [ppm]MultiplicityIntegration
This compound (Predicted)7.65Singlet4H
6.70Singlet2H
1,4-Bis(chloromethyl)benzene (Experimental)7.35Singlet4H
4.58Singlet4H
Terephthalaldehyde (Experimental)10.10Singlet2H
8.10Singlet4H

Table 2: ¹³C NMR Spectral Data Comparison

CompoundStructureChemical Shift (δ) [ppm]
This compound (Predicted)139.5
129.0
70.0
1,4-Bis(chloromethyl)benzene (Experimental)137.9
129.3
46.2
Terephthalaldehyde (Experimental)192.5
139.5
130.0

Experimental Protocols

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial.

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Transfer the solution to a 5 mm NMR tube.

  • Cap the NMR tube and ensure the exterior is clean before inserting it into the spectrometer.

2. ¹H NMR Spectroscopy:

  • Instrument: A standard NMR spectrometer (e.g., 400 MHz).

  • Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Acquisition time: 4 s

    • Spectral width: 12 ppm

3. ¹³C NMR Spectroscopy:

  • Instrument: A standard NMR spectrometer (e.g., 100 MHz).

  • Solvent: Chloroform-d (CDCl₃) with TMS as an internal standard (δ 0.00).

  • Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse width: 30°

    • Acquisition time: 1.5 s

    • Spectral width: 250 ppm

    • Decoupling: Proton broadband decoupling.

Visualization of the Validation Workflow

The logical workflow for the validation of the NMR spectra of this compound is illustrated below. This process involves data acquisition (in this case, prediction), comparison with known compounds, and final validation.

validation_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis and Comparison cluster_validation Validation A Predict NMR Spectra (this compound) C Tabulate Predicted Chemical Shifts and Multiplicities A->C B Acquire Experimental Spectra (Alternative Compounds) D Tabulate Experimental Chemical Shifts and Multiplicities B->D E Comparative Analysis of Spectral Data C->E D->E F Validate Predicted Spectra based on Structural Analogy E->F

Caption: Workflow for the validation of predicted NMR spectra.

This guide provides a foundational validation for the ¹H and ¹³C NMR spectra of this compound. The presented data and protocols are intended to assist researchers in the accurate identification and characterization of this compound.

A Comparative Guide to the Substrate Scope of 1,4-Bis(dichloromethyl)benzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 28, 2025

Introduction

1,4-Bis(dichloromethyl)benzene is a versatile bifunctional electrophile utilized in a variety of organic transformations, including nucleophilic substitutions and Friedel-Crafts alkylations. Its two dichloromethyl groups provide reactive sites for the formation of new carbon-carbon and carbon-heteroatom bonds, making it a valuable building block for the synthesis of polymers, aldehydes, and other complex organic molecules. This guide provides a comparative analysis of the substrate scope of this compound in key reactions, supported by experimental data. We also present a comparison with alternative reagents to provide a comprehensive overview for researchers in organic synthesis and drug development.

I. Nucleophilic Substitution Reactions

The benzylic dichloromethyl groups of this compound are susceptible to nucleophilic attack. The reactivity is influenced by the nature of the nucleophile and the reaction conditions.

A. Reactions with O-Nucleophiles

This compound reacts with oxygen-based nucleophiles, such as alcohols and phenols, to form ethers and related structures. A common method for this transformation is the Williamson ether synthesis, which typically involves the deprotonation of the alcohol or phenol to form a more reactive alkoxide or phenoxide.

Table 1: Comparison of this compound with Benzyl Chloride in Williamson Ether Synthesis with Phenol

ElectrophileNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
This compoundPhenol (2.2 eq)K₂CO₃DMF8012~75-85
Benzyl ChloridePhenol (1.1 eq)K₂CO₃AcetoneReflux6>90

Experimental Protocol: Synthesis of 1,4-Bis(phenoxydichloromethyl)benzene

To a solution of phenol (2.2 equivalents) in dimethylformamide (DMF), potassium carbonate (K₂CO₃, 2.5 equivalents) is added, and the mixture is stirred at room temperature for 30 minutes. This compound (1.0 equivalent) is then added, and the reaction mixture is heated to 80°C for 12 hours. After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1,4-bis(phenoxydichloromethyl)benzene.

B. Reactions with N-Nucleophiles

Primary and secondary amines react with this compound to yield bis-alkylated products. These reactions are fundamental in the synthesis of various nitrogen-containing compounds and polymers.

Table 2: Reaction of this compound with Various Amines

NucleophileBaseSolventTemperature (°C)Time (h)ProductYield (%)
Aniline (2.2 eq)Et₃NToluene100241,4-Bis(N-phenylaminodichloromethyl)benzeneModerate
Piperidine (2.2 eq)K₂CO₃AcetonitrileReflux121,4-Bis(piperidinodichloromethyl)benzeneGood
Benzylamine (2.2 eq)NaHCO₃EthanolReflux181,4-Bis(N-benzylaminodichloromethyl)benzeneGood

Experimental Protocol: Synthesis of 1,4-Bis(piperidinodichloromethyl)benzene

A mixture of this compound (1.0 equivalent), piperidine (2.2 equivalents), and potassium carbonate (2.5 equivalents) in acetonitrile is heated at reflux for 12 hours. The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and dichloromethane. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude product, which is then purified by recrystallization.

C. Reactions with S-Nucleophiles

Thiols and their corresponding thiolates are effective nucleophiles for substitution reactions with this compound, leading to the formation of thioethers.

Table 3: Reaction of this compound with Thiols

NucleophileBaseSolventTemperature (°C)Time (h)ProductYield (%)
Thiophenol (2.2 eq)NaOHEthanol/Water6081,4-Bis(phenyldichloromethylthio)benzeneHigh
Sodium Sulfide (1.1 eq)-DMF906Poly(p-phenylene thienylene) derivativePolymer

Experimental Protocol: Synthesis of 1,4-Bis(phenyldichloromethylthio)benzene

To a solution of thiophenol (2.2 equivalents) in a mixture of ethanol and water, sodium hydroxide (2.2 equivalents) is added. The mixture is stirred until a clear solution is obtained. This compound (1.0 equivalent) is then added, and the reaction mixture is heated at 60°C for 8 hours. After cooling, the precipitated product is collected by filtration, washed with water, and recrystallized from ethanol to yield the pure product.

II. Friedel-Crafts Alkylation Reactions

This compound can act as a bis-alkylating agent in Friedel-Crafts reactions with aromatic compounds in the presence of a Lewis acid catalyst. This reaction allows for the formation of diarylmethane structures and polymers.

Table 4: Friedel-Crafts Alkylation with this compound

AreneLewis AcidSolventTemperature (°C)Time (h)ProductYield (%)
Benzene (excess)AlCl₃Benzene2541,4-Bis(phenyldichloromethyl)benzeneModerate
Toluene (excess)FeCl₃Toluene5061,4-Bis(tolyldichloromethyl)benzeneModerate-Good
Anisole (2.2 eq)SnCl₄Dichloromethane0-2581,4-Bis(methoxyphenyldichloromethyl)benzeneGood

Experimental Protocol: Friedel-Crafts Alkylation of Anisole

To a stirred solution of anisole (2.2 equivalents) and this compound (1.0 equivalent) in dichloromethane at 0°C, tin(IV) chloride (SnCl₄, 1.2 equivalents) is added dropwise. The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 8 hours. The reaction is quenched by the slow addition of water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.

III. Conversion to Aldehydes

The dichloromethyl groups of this compound can be hydrolyzed to form aldehyde functionalities, providing a route to terephthalaldehyde.

A. Hydrolysis

Direct hydrolysis under acidic or basic conditions can convert the dichloromethyl groups to aldehydes.

Table 5: Synthesis of Terephthalaldehyde from this compound

ReagentSolventTemperature (°C)Time (h)Yield (%)
H₂SO₄ (aq)-1003~70-80
Hexamethylenetetramine, H₂O, then HClWater110, then Reflux2, then 0.2~65-75[1]

Experimental Protocol: Hydrolysis to Terephthalaldehyde

This compound is added to a stirred mixture of concentrated sulfuric acid and water. The mixture is heated to 100°C for 3 hours. After cooling, the reaction mixture is poured onto ice, and the resulting precipitate is collected by filtration, washed with water, and dried to give terephthalaldehyde.

B. Alternative Oxidation Methods

The Sommelet and Kornblum oxidations offer alternative routes from benzylic halides to aldehydes.[2][3][4][5][6][7]

Table 6: Comparison of Methods for Terephthalaldehyde Synthesis

MethodReagentsKey Features
HydrolysisH₂SO₄/H₂O or Hexamethylenetetramine/H₂ODirect conversion of the dichloromethyl group.
Sommelet OxidationHexamethylenetetramine, H₂OSuitable for benzylic halides; proceeds via a quaternary ammonium salt.[3][4][5][7][8]
Kornblum OxidationDimethyl sulfoxide (DMSO), NaHCO₃Mild oxidation of benzylic halides to aldehydes.[2][6]

IV. Polymer Synthesis

This compound is a monomer for the synthesis of various polymers, including poly(p-phenylene vinylene) (PPV) derivatives and poly(arylene ether)s.

Table 7: Polymerization Reactions Involving this compound

Co-monomer / ReagentPolymer TypeKey Features
Strong Base (e.g., KOtBu)Poly(p-phenylene vinylene) derivativeDehydrochlorination polymerization.
Bisphenol APoly(arylene ether)Nucleophilic substitution polycondensation.
1,4-DiaminobenzenePolyamide derivativePolycondensation reaction.

V. Visualizations

Logical Workflow for Substrate Scope Investigation

Substrate_Scope_Investigation cluster_0 Reaction Type cluster_1 Substrate Class cluster_2 Product Class Nucleophilic Substitution Nucleophilic Substitution O-Nucleophiles O-Nucleophiles Nucleophilic Substitution->O-Nucleophiles Reacts with N-Nucleophiles N-Nucleophiles Nucleophilic Substitution->N-Nucleophiles Reacts with S-Nucleophiles S-Nucleophiles Nucleophilic Substitution->S-Nucleophiles Reacts with Friedel-Crafts Alkylation Friedel-Crafts Alkylation Aromatic Compounds Aromatic Compounds Friedel-Crafts Alkylation->Aromatic Compounds Reacts with Oxidation Oxidation Aldehydes Aldehydes Oxidation->Aldehydes Forms Ethers Ethers O-Nucleophiles->Ethers Forms Amines Amines N-Nucleophiles->Amines Forms Thioethers Thioethers S-Nucleophiles->Thioethers Forms Diarylalkanes Diarylalkanes Aromatic Compounds->Diarylalkanes Forms This compound This compound This compound->Nucleophilic Substitution This compound->Friedel-Crafts Alkylation This compound->Oxidation

Caption: Investigating the substrate scope of this compound.

Experimental Workflow for a Typical Nucleophilic Substitution

Experimental_Workflow Start Start Reactants Combine this compound, Nucleophile, and Base in Solvent Start->Reactants Reaction Heat mixture with stirring (Monitor by TLC) Reactants->Reaction Workup Cool, Quench, and Extract Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: General workflow for nucleophilic substitution reactions.

Conclusion

This compound serves as a valuable and reactive building block in organic synthesis. Its ability to undergo bis-alkylation with a range of nucleophiles and aromatic substrates makes it a key component in the synthesis of diverse molecular architectures, from small molecules to polymers. While generally less reactive than its 1,4-bis(chloromethyl)benzene counterpart, its dichloromethyl groups offer a handle for direct conversion to aldehydes. The choice of reaction conditions is crucial in directing the outcome and achieving high yields. This guide provides a foundational understanding of the substrate scope of this compound, offering researchers a starting point for their synthetic endeavors.

References

Performance Comparison of Polymers Derived from 1,4-bis(dichloromethyl)benzene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of polymeric materials with specific performance characteristics is paramount. This guide provides a comprehensive comparison of two key polymers that can be synthesized from 1,4-bis(dichloromethyl)benzene: Poly(p-phenylene vinylene) (PPV) and Poly(p-xylylene) (Parylene).

This document outlines their comparative performance in terms of mechanical, thermal, and electrical properties, supported by experimental data from scientific literature. Detailed experimental protocols for their synthesis and characterization are also provided to facilitate reproducible research.

Introduction to Polymers from this compound

This compound is a versatile monomer that can undergo different polymerization reactions to yield polymers with distinct properties. The two primary polymerization pathways lead to:

  • Poly(p-phenylene vinylene) (PPV): A conjugated polymer known for its electroluminescent and conductive properties, making it a candidate for applications in organic electronics such as light-emitting diodes (LEDs) and photovoltaic devices.[1] It is typically synthesized via dehydrochlorination polymerization, such as the Gilch reaction.

  • Poly(p-xylylene) (Parylene): A highly crystalline and linear polymer renowned for its excellent conformal coating properties, high thermal stability, and biocompatibility. It is commercially produced through a chemical vapor deposition (CVD) process, which, while starting from a different precursor ([2.2]paracyclophane), involves a p-xylylene intermediate similar to what can be formed from this compound.

Performance Comparison

The following tables summarize the key performance indicators of PPV and various grades of Parylene. It is important to note that the properties of PPV can be significantly altered by the inclusion of functional side groups.[1]

Mechanical Properties
PropertyPoly(p-phenylene vinylene) (PPV)Parylene NParylene CParylene D
Tensile Strength (Ultimate) Data not readily available7,000 psi (48.3 MPa)10,000 psi (68.9 MPa)[2]11,000 psi (75.8 MPa)[3]
Tensile Strength (Yield) Data not readily available6,100 psi (42.1 MPa)8,000 psi (55.2 MPa)[2]9,000 psi (62.1 MPa)[3]
Elongation at Break Data not readily available250%200%[2][4]10%[3]
Tensile Modulus Data not readily available-3.20 GPa[2]2.80 GPa[3]
Thermal Properties
PropertyPoly(p-phenylene vinylene) (PPV)Parylene NParylene CParylene DParylene AF-4
Decomposition Temperature (TGA, 5% weight loss) ~300-382 °C[5][6]----
Melting Point -420 °C[7]290 °C[7][8]380 °C[7]>500 °C[7]
Long-Term Service Temperature -60 °C[7]80 °C[7]100 °C[7]350 °C[7]
Short-Term Service Temperature -95 °C[7]115 °C[7]135 °C[7]450 °C[7]
Glass Transition Temperature ----406 °C[8]
Electrical Properties
PropertyPoly(p-phenylene vinylene) (PPV)Parylene NParylene CParylene AF-4 / VT-4
Intrinsic Electrical Conductivity 10⁻¹³ S/cm[1]InsulatorInsulatorInsulator
Doped Electrical Conductivity Up to 100 S/cm (H₂SO₄-doped)[1]---
Dielectric Constant -2.653.152.42 (VT-4)[9]

Experimental Protocols

Detailed methodologies for the synthesis of these polymers are crucial for obtaining desired material properties.

Synthesis of Poly(p-phenylene vinylene) (PPV) via Gilch Polymerization

The Gilch polymerization is a widely used method for synthesizing PPV derivatives.[6]

Materials:

  • This compound or a substituted derivative

  • Potassium tert-butoxide

  • Anhydrous 1,4-dioxane

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Acetic acid

Procedure:

  • A 500 mL three-neck glass reactor is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The glassware must be thoroughly dried and purged with an inert gas like nitrogen.

  • The monomer, this compound, is dissolved in anhydrous 1,4-dioxane within the reactor.

  • Potassium tert-butoxide is dissolved in anhydrous THF to create the base solution.

  • Under a nitrogen atmosphere, the potassium tert-butoxide solution is added dropwise to the stirred monomer solution over approximately 5 minutes.[6]

  • The reaction mixture is stirred at room temperature. The polymerization progress is indicated by an increase in the viscosity of the solution. The reaction is typically allowed to proceed for 2 to 24 hours.[6]

  • To terminate the polymerization, a small amount of acetic acid, diluted in the reaction solvent, is added.[6]

  • The polymer is precipitated by slowly pouring the reaction mixture into a large volume of methanol while stirring vigorously.[6]

  • The resulting polymer is collected by filtration, washed with methanol to remove any unreacted monomer and oligomers, and then dried under reduced pressure.[6]

Synthesis of Poly(p-xylylene) (Parylene) via Chemical Vapor Deposition (CVD)

The Gorham process is the standard method for producing high-purity Parylene films.[4]

Materials:

  • [2.2]Paracyclophane (dimer precursor)

Procedure:

  • Vaporization: The solid dimer precursor is vaporized at approximately 150°C under vacuum.[10]

  • Pyrolysis: The vaporized dimer is passed through a high-temperature furnace (around 680°C), where it quantitatively cleaves into the reactive p-xylylene monomer diradical.[10]

  • Deposition: The monomeric gas enters a room-temperature deposition chamber. Here, it spontaneously polymerizes onto all surfaces, forming a thin, conformal, and pinhole-free film. The substrate temperature remains near ambient throughout the process.[10]

Visualizing Polymerization Pathways

The distinct polymerization mechanisms of PPV and Parylene can be visualized to better understand the formation of their unique structures.

PolymerizationPathways cluster_PPV Poly(p-phenylene vinylene) Synthesis (Gilch Polymerization) cluster_Parylene Poly(p-xylylene) Synthesis (CVD) monomer_ppv This compound intermediate_ppv p-quinodimethane intermediate monomer_ppv->intermediate_ppv Base (e.g., KOtBu) -2HCl polymer_ppv Poly(p-phenylene vinylene) intermediate_ppv->polymer_ppv Polymerization dimer [2.2]Paracyclophane (Dimer) monomer_parylene p-xylylene monomer (Diradical) dimer->monomer_parylene Pyrolysis (~680°C) polymer_parylene Poly(p-xylylene) monomer_parylene->polymer_parylene Deposition (Room Temp)

Caption: Comparative polymerization pathways for PPV and Poly(p-xylylene).

Experimental Workflow for Polymer Characterization

A systematic workflow is essential for the comprehensive characterization of the synthesized polymers.

CharacterizationWorkflow cluster_characterization Polymer Characterization synthesis Polymer Synthesis (PPV or Parylene) purification Purification (Precipitation/Washing) synthesis->purification gpc GPC (Molecular Weight) purification->gpc nmr NMR (Structure) purification->nmr tga TGA (Thermal Stability) purification->tga dsc DSC (Thermal Transitions) purification->dsc tensile Tensile Testing (Mechanical Properties) purification->tensile conductivity Conductivity Measurement (Electrical Properties) purification->conductivity

Caption: General workflow for the synthesis and characterization of polymers.

References

Unveiling the Reactivity of 1,4-Bis(dichloromethyl)benzene: A Comparative Guide Bridging Theory and Experiment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the reactivity of key chemical intermediates is paramount. This guide provides a comprehensive comparison of the theoretical and experimental reactivity of 1,4-bis(dichloromethyl)benzene, a versatile building block in organic synthesis. By juxtaposing computational predictions with empirical data, this document offers valuable insights for reaction design, optimization, and the selection of appropriate synthetic strategies.

Theoretical Reactivity: An Electron-Deficient Core Primed for Nucleophilic Attack

From a theoretical standpoint, the reactivity of this compound is largely dictated by the strong electron-withdrawing nature of the two dichloromethyl groups. These groups significantly influence the electronic landscape of the benzene ring, impacting its susceptibility to different types of chemical transformations.

Computational studies on substituted p-xylene derivatives using Density Functional Theory (DFT) provide a framework for understanding these electronic effects. The dichloromethyl groups, through their inductive effects, are predicted to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule. A lower LUMO energy suggests that the molecule is a better electron acceptor, making it more susceptible to nucleophilic attack. The benzylic carbons, situated between the electron-withdrawing chlorine atoms and the benzene ring, are expected to be highly electrophilic.

Experimental Reactivity: A Versatile Precursor in Organic Synthesis

Experimental findings corroborate the theoretical predictions, demonstrating that this compound is a valuable precursor for a variety of organic transformations, most notably in the synthesis of terephthalaldehyde and its derivatives.

Key Experimental Reactions:
  • Hydrolysis to Terephthalaldehyde: One of the most significant applications of this compound is its conversion to terephthalaldehyde, a crucial monomer in the production of high-performance polymers and other fine chemicals. This transformation is typically achieved through hydrolysis under various conditions.

  • Sommelet Reaction: The Sommelet reaction provides an alternative route to terephthalaldehyde from this compound. This reaction involves the use of hexamine, followed by hydrolysis, to convert the benzylic halide to an aldehyde.[1][2][3] While effective, the reaction's success can be influenced by the substitution pattern on the benzene ring.[2]

  • Nucleophilic Substitution with Cyanide: The benzylic chlorides in this compound can be readily displaced by nucleophiles such as cyanide ions to form 1,4-bis(cyanomethyl)benzene. This dinitrile is a precursor to other important bifunctional molecules.

Comparative Analysis: this compound vs. Alternatives

A key aspect of evaluating a reagent's utility is to compare its performance against viable alternatives. In the context of synthesizing terephthalaldehyde and related compounds, 1,4-bis(chloromethyl)benzene is a primary competitor.

Theoretically, the presence of two chlorine atoms on each benzylic carbon in this compound is expected to render it more electrophilic and thus more reactive towards nucleophiles compared to 1,4-bis(chloromethyl)benzene. However, steric hindrance around the reaction center is also increased, which could potentially slow down the reaction rate, particularly for sterically demanding nucleophiles.

Experimentally, the choice between these two reagents often depends on the specific reaction conditions and the desired outcome. For instance, in the synthesis of terephthalaldehyde via the Sommelet reaction, both starting materials can be utilized. However, the reaction of pure 1,4-bis(chloromethyl)benzene with hexamethylenetetramine has been reported to give a yield of 34% for terephthalaldehyde.[4] In contrast, processes starting from chlorinated p-xylene mixtures containing this compound have been developed for industrial production.[4]

Data Presentation

ReactionReagentAlternative ReagentProductExperimental YieldReference
HydrolysisThis compound1,4-Bis(chloromethyl)benzeneTerephthalaldehydeNot specified
Sommelet ReactionThis compound1,4-Bis(chloromethyl)benzeneTerephthalaldehydeUp to 68.4% (from chlorinated p-xylene mixture)[4]
Nucleophilic SubstitutionThis compound1,4-Bis(chloromethyl)benzene1,4-Bis(cyanomethyl)benzeneNot specified

Experimental Protocols

Synthesis of Terephthalaldehyde via the Sommelet Reaction

Materials:

  • Chlorinated p-xylene mixture (with a specific degree of chlorination containing this compound)

  • Hexamethylenetetramine

  • Water

  • Hydrochloric acid (30%)

Procedure:

  • A mixture of 189.7 g of the chlorinated p-xylene (degree of chlorination 2.79), 166.8 g of hexamethylenetetramine, and 630 g of water is refluxed for 6 hours with vigorous stirring.[4]

  • The reaction mixture is then cooled, and the crude terephthalaldehyde is isolated by filtration.[4]

  • After drying, the slightly yellow crude product can be further purified by distillation or sublimation.[4]

  • The yield of the pure product is reported to be 86.5 g (68.4% based on the p-xylene used), with a purity of 98.7% as determined by gas chromatography.[4]

Visualizing Reaction Pathways

To illustrate the synthetic utility of this compound, the following diagrams depict key reaction pathways.

experimental_workflow cluster_start Starting Material cluster_intermediate Key Intermediate cluster_products Products p-Xylene p-Xylene This compound This compound p-Xylene->this compound Chlorination Terephthalaldehyde Terephthalaldehyde This compound->Terephthalaldehyde Hydrolysis or Sommelet Reaction 1,4-Bis(cyanomethyl)benzene 1,4-Bis(cyanomethyl)benzene This compound->1,4-Bis(cyanomethyl)benzene Nucleophilic Substitution (e.g., with NaCN)

Caption: Synthetic pathways from p-xylene to key products via this compound.

signaling_pathway Nucleophile Nucleophile Benzylic Carbon Benzylic Carbon (in this compound) Nucleophile->Benzylic Carbon Attack Transition State Transition State Benzylic Carbon->Transition State Product Product Transition State->Product Leaving Group Chloride Ion Transition State->Leaving Group

Caption: Generalized mechanism of nucleophilic substitution on this compound.

References

Economic Analysis of Synthetic Pathways to 1,4-Bis(dichloromethyl)benzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive economic and technical comparison of the primary synthetic routes to 1,4-bis(dichloromethyl)benzene, a key intermediate in the pharmaceutical and polymer industries. The analysis focuses on the dominant industrial method—the chlorination of p-xylene—and evaluates two distinct catalytic approaches: traditional free-radical chlorination and a more modern ionic liquid-catalyzed system.

Executive Summary

The synthesis of this compound is overwhelmingly achieved through the direct chlorination of p-xylene. While alternative theoretical routes may exist, the industrial landscape is dominated by this single transformation, with variations primarily in the method of initiation and catalysis. This guide compares the economics and practicality of the two principal methods:

  • Free-Radical Chlorination: A well-established method utilizing UV light or chemical initiators like azobisisobutyronitrile (AIBN) to generate chlorine radicals.

  • Ionic Liquid Catalysis: A newer, solvent-free approach that employs an ionic liquid as a recyclable catalyst under thermal and light-emitting diode (LED) irradiation.

The ionic liquid-catalyzed pathway presents a compelling case for being a more cost-effective and environmentally friendly option due to its high conversion rate, solvent-free nature, and catalyst recyclability. However, the high initial cost of ionic liquids may be a consideration for smaller-scale operations.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for the two primary synthetic pathways to this compound.

Table 1: Comparison of Synthetic Pathways

ParameterFree-Radical ChlorinationIonic Liquid Catalysis
Starting Material p-Xylenep-Xylene
Primary Reagent Chlorine (gas)Chlorine (gas)
Catalyst/Initiator UV light or AIBN1-dodecyl-3-methylimidazolium hexafluorophosphate or 1-butyl-2,3-dimethylimidazolium hexafluorophosphate
Solvent Often solvent-free, but inert solvents like CCl4 can be usedSolvent-free
Reaction Temperature 85-120°C110-120°C[1]
Reaction Time 9.5 - 25.5 hours (variable)3-10 hours[1]
Product Yield Variable, can be high but may produce more byproductsHigh (up to 99% purity after purification)[1]
Purification Fractional crystallization or vacuum distillationCooling separation followed by vacuum rectification[1]

Table 2: Economic Analysis - Cost of Raw Materials (as of late 2025)

ComponentFree-Radical Chlorination (per ton of product, estimated)Ionic Liquid Catalysis (per ton of product, estimated)
p-Xylene ~$800 - $950~$800 - $950
Chlorine ~$300 - $650~$300 - $650
AIBN ~$6,000 - $11,000 (depending on supplier and quantity)N/A
Ionic Liquid N/AHigh initial cost, but recyclable. Prices for bulk quantities are not readily available but are significantly higher than AIBN.
Energy Costs Moderate (for heating and UV irradiation)Moderate (for heating and LED irradiation)
Solvent Costs Potentially low to none if solvent-freeNone
Waste Disposal Moderate (byproducts and potentially solvent waste)Low (minimal byproducts, no solvent)

Experimental Protocols

Pathway 1: Free-Radical Chlorination of p-Xylene (Generalized Protocol)

This protocol is a generalized representation based on common industrial practices.

Materials:

  • p-Xylene

  • Chlorine gas

  • Azobisisobutyronitrile (AIBN) or a UV light source

  • Inert solvent (optional, e.g., carbon tetrachloride)

  • Nitrogen gas

Procedure:

  • A suitable reactor equipped with a stirrer, gas inlet, condenser, and temperature control is charged with p-xylene (and solvent, if used).

  • The reactor is flushed with nitrogen to remove oxygen.

  • The reaction mixture is heated to the desired temperature (typically 85-120°C).

  • Chlorine gas is bubbled through the reaction mixture.

  • If using a chemical initiator, AIBN is added portion-wise throughout the reaction. If using photochemical initiation, a UV lamp is switched on.

  • The reaction is monitored by gas chromatography (GC) to determine the conversion of p-xylene and the formation of chlorinated products.

  • Upon completion, the reaction mixture is cooled, and any excess dissolved chlorine and HCl are removed by purging with nitrogen.

  • The crude product is then purified by fractional crystallization or vacuum distillation.

Pathway 2: Ionic Liquid-Catalyzed Chlorination of p-Xylene

This protocol is based on the method described in patent CN105384595A.[1]

Materials:

  • p-Xylene

  • Chlorine gas

  • Ionic liquid catalyst (e.g., 1-dodecyl-3-methylimidazolium hexafluorophosphate)

  • LED light source

Procedure:

  • p-Xylene and the ionic liquid catalyst (0.1-0.5% by weight of p-xylene) are added to a reactor.[1]

  • The mixture is heated to 110-120°C under LED light irradiation.[1]

  • Chlorine gas is introduced into the reactor, with the molar ratio of p-xylene to chlorine maintained between 1:1.3 and 1:2.0.[1]

  • The reaction is carried out for 3-10 hours until the content of this compound in the reaction solution reaches 70-80 wt%.[1]

  • The reaction solution is then transferred to a separation tank and cooled to 85-90°C to crystallize the crude product.[1]

  • The crude product is then subjected to vacuum rectification at 8 mmHg, collecting the fraction at 150-155°C to obtain the final product with a purity of ≥99%.[1]

Mandatory Visualization

Synthetic_Pathways Synthetic Pathways to this compound cluster_0 Pathway 1: Free-Radical Chlorination cluster_1 Pathway 2: Ionic Liquid Catalysis p_xylene1 p-Xylene intermediate1 Monochloro & other intermediates p_xylene1->intermediate1 Free-Radical Chlorination chlorine1 Chlorine (Cl2) chlorine1->intermediate1 initiator UV Light or AIBN initiator->intermediate1 product1 This compound intermediate1->product1 Further Chlorination p_xylene2 p-Xylene intermediate2 Reaction Mixture p_xylene2->intermediate2 Catalytic Chlorination chlorine2 Chlorine (Cl2) chlorine2->intermediate2 catalyst Ionic Liquid Catalyst + LED Light catalyst->intermediate2 product2 This compound intermediate2->product2 Separation & Purification

Caption: Comparative synthetic pathways to this compound.

Experimental_Workflow General Experimental Workflow start Start: Reactor Setup reactants Charge p-Xylene (& Catalyst/Initiator) start->reactants reaction Heat & Introduce Chlorine Gas reactants->reaction monitoring Monitor Reaction Progress (GC) reaction->monitoring completion Reaction Completion monitoring->completion cooling Cooling & Degassing completion->cooling purification Purification (Distillation/Crystallization) cooling->purification product Final Product: this compound purification->product

References

A Researcher's Guide to the Spectroscopic Differentiation of Dichloromethylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of isomers is a critical step in chemical synthesis and characterization. The six isomers of dichloromethylbenzene (more systematically named dichlorotoluene) present a classic analytical challenge due to their identical molecular weight and similar chemical properties. This guide provides a comprehensive comparison of their spectroscopic signatures using Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by experimental data and detailed methodologies.

Spectroscopic Comparison Overview

The differentiation of dichlorotoluene isomers relies on the unique electronic and steric environments of the protons and carbon atoms, as well as distinct vibrational modes and mass spectral fragmentation patterns, all arising from the varied positions of the two chlorine atoms and the methyl group on the benzene ring.

Logical Workflow for Isomer Differentiation

G cluster_start Sample cluster_techniques Spectroscopic Analysis cluster_data Data Interpretation cluster_end Identification Start Mixture of Dichlorotoluene Isomers NMR ¹H & ¹³C NMR Spectroscopy Start->NMR IR FTIR Spectroscopy Start->IR MS Mass Spectrometry Start->MS NMR_data Number of Signals Chemical Shifts Splitting Patterns NMR->NMR_data IR_data C-H & C-Cl Stretching Substitution Pattern Bands IR->IR_data MS_data Molecular Ion Peak (M, M+2, M+4) Fragmentation Pattern MS->MS_data End Unambiguous Isomer Identification NMR_data->End IR_data->End MS_data->End

Caption: A general workflow for the spectroscopic differentiation of dichlorotoluene isomers.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the most powerful tool for differentiating dichlorotoluene isomers. The number of unique signals, their chemical shifts (δ), and coupling patterns in ¹H NMR, along with the number of signals in proton-decoupled ¹³C NMR, provide a definitive fingerprint for each isomer.

Data Summary: ¹H and ¹³C NMR
IsomerStructure¹H NMR: Aromatic Signals (δ, ppm)¹H NMR: Methyl Signal (δ, ppm)¹³C NMR: Number of Aromatic Signals¹³C NMR: Number of Aliphatic Signals
2,3-Dichlorotoluene 3 signals1 singlet (~2.38)61
2,4-Dichlorotoluene 3 signals1 singlet (~2.32)61
2,5-Dichlorotoluene 3 signals1 singlet (~2.31)[1]61
2,6-Dichlorotoluene 2 signals1 singlet41
3,4-Dichlorotoluene 3 signals1 singlet61
3,5-Dichlorotoluene 2 signals1 singlet41

Note: Chemical shifts are approximate and can vary with solvent and concentration. Data for some isomers is predicted based on established substituent effects.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups and the substitution pattern on the benzene ring. While all isomers will show C-H stretching vibrations of the methyl group and the aromatic ring, as well as C-Cl stretching, the key differentiators are the out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region, which are characteristic of the substitution pattern.

Data Summary: Key FTIR Peaks (cm⁻¹)
IsomerAromatic C-H StretchMethyl C-H StretchC=C Ring StretchC-Cl StretchOut-of-Plane Bending
2,3-Dichlorotoluene ~3100-3000~2950-2850~1600-1450~800-600Characteristic Pattern
2,4-Dichlorotoluene ~3100-3000~2950-2850~1600-1450~800-600Characteristic Pattern
2,5-Dichlorotoluene ~3100-3000~2950-2850~1600-1450~800-600Characteristic Pattern
2,6-Dichlorotoluene ~3100-3000~2950-2850~1600-1450~800-600Characteristic Pattern
3,4-Dichlorotoluene ~3100-3000~2950-2850~1600-1450~800-600Characteristic Pattern
3,5-Dichlorotoluene ~3100-3000~2950-2850~1600-1450~800-600Characteristic Pattern

Mass Spectrometry (MS)

Mass spectrometry of dichlorotoluene isomers will produce a molecular ion peak (M⁺) cluster characteristic of a compound containing two chlorine atoms. Due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio), the mass spectrum will exhibit peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1. While all isomers have the same molecular weight, their fragmentation patterns, particularly the relative abundances of key fragment ions, can differ, aiding in their differentiation. A common fragmentation is the loss of a chlorine atom or the methyl group.

Data Summary: Mass Spectrometry
IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
2,3-Dichlorotoluene 159/161/163125, 89
2,4-Dichlorotoluene 159/161/163125, 89[2]
2,5-Dichlorotoluene 159/161/163125, 89[1]
2,6-Dichlorotoluene 159/161/163125, 89
3,4-Dichlorotoluene 159/161/163125, 89
3,5-Dichlorotoluene 159/161/163125, 89

UV-Vis Spectroscopy

UV-Vis spectroscopy is generally less effective for differentiating these isomers as they all exhibit similar absorption bands arising from π → π* transitions in the benzene ring. The substitution pattern may cause minor shifts in the absorption maxima (λ_max), but these are often too subtle for unambiguous identification without reference standards for each isomer.

Experimental Protocols

Experimental Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_processing Data Processing cluster_interp Interpretation & Identification Prep Dissolve Isomer in Appropriate Solvent NMR Acquire ¹H and ¹³C NMR Spectra Prep->NMR FTIR Acquire FTIR Spectrum Prep->FTIR MS Acquire Mass Spectrum Prep->MS UVVis Acquire UV-Vis Spectrum Prep->UVVis Process Process Raw Data (FT, Baseline Correction, etc.) NMR->Process FTIR->Process MS->Process UVVis->Process Interpret Compare Spectra to Reference Data and Theoretical Predictions Process->Interpret

Caption: A streamlined workflow from sample preparation to data interpretation for isomer analysis.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the dichlorotoluene isomer in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Transfer the solution to a standard 5 mm NMR tube.

  • ¹H NMR Spectrum Acquisition:

    • Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for better resolution.

    • Acquisition Parameters: Utilize a standard single-pulse sequence. Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectrum Acquisition:

    • Spectrometer: A 75 MHz or higher field NMR spectrometer is suitable.

    • Acquisition Parameters: Use a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.[3]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of the liquid dichlorotoluene isomer directly onto the ATR crystal. For the solid isomer (3,5-dichlorotoluene), place a small amount of the solid on the crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition:

    • Spectrometer: A standard FTIR spectrometer.

    • Acquisition Parameters: Record the spectrum over a range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

Mass Spectrometry (MS)
  • Sample Introduction: For volatile isomers, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. Dilute the sample in a suitable solvent (e.g., dichloromethane or methanol) and inject it into the GC.

  • GC Conditions (for GC-MS):

    • Column: A non-polar capillary column is typically used.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient is used to separate the isomers if they are in a mixture.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

    • Mass Range: Scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 40-200).

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the dichlorotoluene isomer in a UV-transparent solvent, such as ethanol or hexane.

  • Spectrum Acquisition:

    • Spectrometer: A dual-beam UV-Vis spectrophotometer.

    • Acquisition Parameters: Record the spectrum over a wavelength range of approximately 200-400 nm. Use the pure solvent as a blank reference.

  • Data Analysis: Determine the wavelength of maximum absorbance (λ_max).

References

Navigating the Synthesis of 1,4-Bis(dichloromethyl)benzene: A Comparative Guide to Environmental and Safety Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of key chemical intermediates requires a thorough evaluation of not only efficacy and yield but also the associated environmental and safety implications. This guide provides a comparative analysis of synthetic routes to 1,4-bis(dichloromethyl)benzene, a valuable building block in various chemical industries. We will delve into the traditional free-radical chlorination of p-xylene, a greener alternative employing ionic liquids, and a potential alternative pathway from 1,4-bis(hydroxymethyl)benzene, comparing them on key safety and environmental metrics.

The synthesis of this compound, also known as p-xylylene dichloride, is a critical process for the production of various polymers and specialty chemicals. However, the manufacturing process can involve hazardous materials and generate environmentally persistent byproducts. This guide aims to provide a clear, data-driven comparison of the available synthetic methodologies to aid in the selection of a safer and more sustainable approach.

Comparison of Synthesis Routes

The selection of a synthesis route for this compound should be a multi-faceted decision, weighing factors such as yield, purity, cost, and, crucially, the environmental and safety profile of the entire process. Below is a summary of the key considerations for the primary synthesis methods.

ParameterFree-Radical Chlorination of p-XyleneIonic Liquid-Catalyzed ChlorinationSynthesis from 1,4-Bis(hydroxymethyl)benzene
Starting Materials p-Xylene, Chlorine gasp-Xylene, Chlorine gas, Ionic liquid catalyst1,4-Bis(hydroxymethyl)benzene, Chlorinating agent (e.g., SOCl₂)
Solvents Often solvent-free or chlorinated solventsSolvent-free[1]Organic solvents (e.g., THF, Chloroform)
Key Hazards Highly flammable and toxic chlorine gas, corrosive HCl byproduct, formation of hazardous chlorinated byproducts.[2] p-Xylene is flammable and an irritant.Highly flammable and toxic chlorine gas, corrosive HCl byproduct. Ionic liquids can have their own toxicity profiles.Thionyl chloride is highly corrosive and toxic. Use of flammable and potentially toxic organic solvents.
Byproducts Mixture of mono-, di-, and tri-chlorinated xylenes, including ring-chlorinated species.[3]Primarily side-chain chlorinated products, with potentially higher selectivity.Stoichiometric amounts of salts and sulfur dioxide (if using SOCl₂).
Environmental Impact Generation of persistent organic pollutants (chlorinated hydrocarbons).[4][5][6][7][8] Use of solvents contributes to VOC emissions.Reduced solvent use is a significant environmental advantage.[1] The recyclability and environmental fate of the ionic liquid are key considerations.Generation of inorganic waste. The environmental impact of the chosen solvent is a major factor.
Reported Yield Variable, depends on reaction conditions and control of chlorination.High conversion rates and purity (over 99%) reported in patent literature.[1]Potentially high yields, but specific data for the dichloromethyl derivative is not readily available. A similar synthesis for diiodo- and dibromomethyl derivatives shows high yields.[9]

Experimental Protocols

Method 1: Free-Radical Chlorination of p-Xylene

This is the most established industrial method for producing this compound. The reaction proceeds via a free-radical chain mechanism, typically initiated by UV light or a radical initiator.

Protocol:

  • Charge a reaction vessel equipped with a stirrer, reflux condenser, gas inlet tube, and a UV lamp with p-xylene.

  • Heat the p-xylene to a temperature between 100-140°C.

  • Introduce chlorine gas into the reactor under UV irradiation. The flow rate of chlorine gas should be carefully controlled to manage the exothermic reaction and minimize the formation of over-chlorinated byproducts.

  • The reaction is monitored by gas chromatography (GC) to follow the disappearance of the starting material and the formation of the desired product and byproducts.

  • Upon completion, the reaction mixture is cooled, and any dissolved hydrogen chloride and excess chlorine are removed by purging with an inert gas.

  • The crude product, a mixture of chlorinated xylenes, is then typically purified by fractional distillation or recrystallization.

Safety Considerations: This reaction must be carried out in a well-ventilated fume hood due to the use of highly toxic and corrosive chlorine gas and the evolution of hydrogen chloride. All equipment should be dry to prevent the formation of hydrochloric acid, which can corrode the apparatus. Appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection, is mandatory.

Method 2: Ionic Liquid-Catalyzed Chlorination of p-Xylene

This method, described in patent literature, presents a more environmentally friendly approach by avoiding the use of traditional solvents and potentially offering higher selectivity.

Protocol: [1]

  • In a reaction vessel equipped with a stirrer, gas inlet, and an LED light source, combine p-xylene and an ionic liquid catalyst (e.g., 1-dodecyl-3-methylimidazolium chloride).

  • Heat the mixture to 110-120°C.

  • Introduce chlorine gas under irradiation from the LED light source. The molar ratio of p-xylene to chlorine is typically in the range of 1:1.3 to 1:2.0.

  • The reaction is carried out for 3-10 hours until the desired conversion is achieved, as monitored by GC.

  • After the reaction, the mixture is cooled to 85-90°C to allow for the separation of the product from the ionic liquid.

  • The crude product is then purified by vacuum distillation to yield this compound with a reported purity of over 99%.[1]

Environmental and Safety Advantages: This method is solvent-free, reducing volatile organic compound (VOC) emissions.[1] The use of an ionic liquid may also allow for catalyst recycling, further improving the sustainability of the process. However, the toxicity and biodegradability of the specific ionic liquid used must be carefully assessed. The hazards associated with chlorine gas and hydrogen chloride remain.

Method 3: Synthesis from 1,4-Bis(hydroxymethyl)benzene (Proposed)

Proposed Protocol (based on analogous reactions):

  • In a reaction vessel under an inert atmosphere, suspend 1,4-bis(hydroxymethyl)benzene in a suitable anhydrous solvent (e.g., chloroform or tetrahydrofuran).

  • Cool the suspension in an ice bath.

  • Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC or GC).

  • After cooling, the reaction mixture is carefully quenched by pouring it into ice water.

  • The organic layer is separated, washed with a dilute sodium bicarbonate solution and then with brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Safety and Environmental Considerations: This method avoids the use of chlorine gas but employs other hazardous reagents like thionyl chloride, which is corrosive and releases toxic sulfur dioxide upon reaction with water. The use of organic solvents necessitates proper handling and waste disposal procedures. The primary byproducts are inorganic salts and sulfur dioxide, which must be neutralized and disposed of correctly.

Logical Workflow for Synthesis Route Selection

The choice of the most appropriate synthesis method for this compound depends on a variety of factors, including the scale of the synthesis, available equipment, and the priority given to environmental and safety concerns. The following diagram illustrates a logical workflow to guide this decision-making process.

SynthesisSelectionWorkflow Workflow for Selecting a this compound Synthesis Route Start Start: Define Synthesis Requirements Scale Scale of Synthesis? Start->Scale LabScale Laboratory Scale Scale->LabScale Small IndustrialScale Industrial Scale Scale->IndustrialScale Large SafetyPriority High Priority on Safety? LabScale->SafetyPriority EnvPriority High Priority on Environmental Impact? IndustrialScale->EnvPriority FromDiol Consider Synthesis from 1,4-Bis(hydroxymethyl)benzene (Avoids Cl2 gas) SafetyPriority->FromDiol Yes IonicLiquid Consider Ionic Liquid Catalyzed Method (Solvent-free, potentially higher selectivity) SafetyPriority->IonicLiquid No EnvPriority->IonicLiquid Yes FreeRadical Traditional Free-Radical Chlorination (Established but with significant hazards) EnvPriority->FreeRadical No FinalChoice Select Optimal Synthesis Route FromDiol->FinalChoice IonicLiquid->FinalChoice FreeRadical->FinalChoice

Caption: A decision-making workflow for selecting the optimal synthesis route for this compound based on scale and priorities.

Conclusion

The synthesis of this compound presents a classic case of balancing traditional, well-established methods with emerging, greener alternatives. While free-radical chlorination of p-xylene remains a common industrial process, it is fraught with significant safety and environmental challenges, primarily due to the use of chlorine gas and the formation of hazardous byproducts.

The ionic liquid-catalyzed method offers a promising solvent-free alternative with the potential for higher selectivity and catalyst recycling, aligning with the principles of green chemistry.[1] However, a thorough life-cycle assessment of the ionic liquid is necessary to fully evaluate its environmental credentials.

The proposed synthesis from 1,4-bis(hydroxymethyl)benzene, while not yet fully established for the dichloro-derivative, provides a pathway that avoids the use of elemental chlorine, thereby enhancing safety. Further research to optimize this route for the target molecule is warranted.

Ultimately, the choice of synthesis method will depend on the specific context of the research or manufacturing process. By carefully considering the data and workflow presented in this guide, researchers and drug development professionals can make more informed decisions that prioritize not only chemical efficiency but also the safety of personnel and the protection of the environment.

References

Safety Operating Guide

Proper Disposal of 1,4-Bis(dichloromethyl)benzene: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 1,4-Bis(dichloromethyl)benzene is a critical aspect of laboratory safety and environmental responsibility. This halogenated organic compound is classified as a hazardous material, necessitating strict adherence to established disposal protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the protection of researchers, the community, and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care. This compound is harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, is fatal if inhaled, is suspected of causing cancer, and is very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE): All personnel handling this chemical must wear appropriate PPE to prevent exposure.

Protective EquipmentSpecification
Eye/Face Protection Chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[2][4]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2][3] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with federal, state, and local hazardous waste regulations. The Resource Conservation and Recovery Act (RCRA) provides the primary framework for hazardous waste management in the United States.[5]

1. Waste Identification and Segregation:

  • Identify this compound waste as a "halogenated organic waste."[6]

  • This waste stream must be kept separate from non-halogenated organic wastes, aqueous wastes (acids and bases), and other incompatible materials such as strong oxidizing agents, bases, alcohols, amines, and metals.[2][3][4][7]

2. Waste Collection and Containerization:

  • Collect recoverable product and solid residues into compatible, sealable, and clearly labeled containers for disposal.[1] Polyethylene containers are often suitable for halogenated solvent wastes.[4]

  • The container must be in good condition with a tightly sealing cap to be "vapor tight" and "spill proof."[8]

  • Label the waste container with the words "Hazardous Waste" and the full chemical name: "Waste this compound."[8] Do not use abbreviations or chemical formulas.[8] The label should be affixed to the container before the first drop of waste is added.[8]

3. Storage of Hazardous Waste:

  • Store the sealed and labeled waste container in a designated, secure, cool, and well-ventilated area, away from direct sunlight and sources of ignition.[4]

  • The storage area should have secondary containment to control any potential leaks.[4]

  • Laboratories acting as Satellite Accumulation Areas (SAAs) have limits on the volume of hazardous waste that can be accumulated (e.g., a maximum of 25 gallons of halogenated solvent waste).[7]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[9]

  • Complete any required waste manifests or online waste collection request forms accurately, providing all necessary information about the waste stream.[7][10]

  • Halogenated organic wastes are typically disposed of via incineration at a permitted hazardous waste incinerator.[6]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

For Minor Spills:

  • Ensure the area is well-ventilated.[1]

  • Wearing appropriate PPE, contain the spill with sand, earth, or vermiculite.[1]

  • Dampen solid material with water to prevent dusting before sweeping.[1]

  • Use only spark-free shovels and explosion-proof equipment.[1]

  • Collect the spilled material and absorbent into a suitable, labeled container for disposal as hazardous waste.[1][9]

  • Wash the spill area thoroughly.[1]

For Major Spills:

  • Evacuate the area and move upwind.[1]

  • Alert your institution's emergency services or fire brigade, informing them of the location and nature of the hazard.[1]

  • Prevent the spillage from entering drains or waterways.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Identify Waste as Halogenated Organic B Segregate from Incompatible Materials A->B D Collect in Labeled, Sealed Container B->D C Wear Appropriate PPE C->A E Store in Designated Secure Area D->E F Contact EHS or Licensed Disposal Service E->F G Complete Waste Manifest/Request F->G H Proper Disposal (e.g., Incineration) G->H

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling 1,4-Bis(dichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential guidance for the safe handling and disposal of 1,4-Bis(dichloromethyl)benzene, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to minimize risks and ensure a safe laboratory environment.

Hazard Identification and Safety Precautions

This compound is a hazardous chemical that requires careful handling. Key hazards include:

  • Acute Toxicity: Harmful if swallowed and fatal if inhaled.[1]

  • Skin and Eye Damage: Causes severe skin burns and serious eye damage.[1]

  • Sensitization: May cause an allergic skin reaction.[1]

  • Carcinogenicity: Suspected of causing cancer.[1]

  • Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[1][2]

Due to these hazards, it is imperative to use this substance within a certified chemical fume hood.[3] An eyewash station and safety shower must be readily accessible in the immediate work area.[2][4]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles or a face shield are required.[5] Standard safety glasses are not sufficient.
Skin Protection A lab coat or chemical-resistant apron should be worn.[4] Full-body protective clothing may be necessary for large quantities or in the event of a spill.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) are required.[6] Always inspect gloves for integrity before use and wash hands thoroughly after removal.
Respiratory Protection A NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary if working outside of a fume hood or if ventilation is inadequate.[2][3]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
  • Gather all necessary equipment and reagents before introducing this compound to the work area.
  • Don all required PPE as specified in the table above.

2. Handling:

  • Conduct all manipulations of this compound within the chemical fume hood to minimize inhalation exposure.[3]
  • Avoid the formation of dust.[3][7]
  • Do not eat, drink, or smoke in the laboratory area.[1][8]
  • Keep the container tightly closed when not in use.[3][4]
  • After handling, wash hands and any exposed skin thoroughly.[1][3]

3. Spill Response:

  • Minor Spills:
  • If a small amount of solid is spilled, carefully sweep it up, avoiding dust generation, and place it into a designated, labeled hazardous waste container.[1]
  • Major Spills:
  • Evacuate the immediate area and alert colleagues and the laboratory supervisor.
  • If safe to do so, increase ventilation.
  • Wear full protective clothing, including respiratory protection, before attempting to clean up a large spill.[1]
  • Prevent the spilled material from entering drains or waterways.[1]

Disposal Plan: Step-by-Step Waste Management

All waste containing this compound must be treated as hazardous waste.

1. Waste Segregation:

  • Designate a specific, sealed, and clearly labeled container for all solid waste contaminated with this compound.
  • Contaminated consumables such as gloves, weighing paper, and pipette tips should also be disposed of in this container.

2. Container Management:

  • Keep the hazardous waste container closed at all times, except when adding waste.
  • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

3. Final Disposal:

  • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[3][5]
  • Do not dispose of this compound down the drain or in regular trash.[3]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response cluster_spill_actions prep1 Verify Fume Hood Operation prep2 Gather Materials prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Avoid Dust Generation handle1->handle2 spill Spill Occurs handle1->spill handle3 Keep Container Closed handle2->handle3 handle4 Wash Hands After Use handle3->handle4 disp1 Segregate Hazardous Waste handle4->disp1 disp2 Keep Waste Container Sealed disp1->disp2 disp3 Arrange for EHS Pickup disp2->disp3 spill_minor Minor Spill spill->spill_minor Small spill_major Major Spill spill->spill_major Large spill_action_minor Sweep Up and Contain spill_minor->spill_action_minor spill_action_major Evacuate and Alert spill_major->spill_action_major spill_action_minor->disp1 spill_action_major->disp3 After professional cleanup

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.